3-(trifluoromethyl)-1H-indazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(trifluoromethyl)-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2/c9-8(10,11)7-5-3-1-2-4-6(5)12-13-7/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVACBOIQLBALV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30613268 | |
| Record name | 3-(Trifluoromethyl)-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30613268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57631-05-7 | |
| Record name | 3-(Trifluoromethyl)-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30613268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-(Trifluoromethyl)-1H-Indazole from o-Nitro-ketoximes
Abstract
This technical guide provides a comprehensive overview of a specialized synthetic route to 3-(trifluoromethyl)-1H-indazole, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The synthesis proceeds via the reductive cyclization of an o-nitro-ketoxime precursor, catalyzed by an iron carbonyl complex. This document elucidates the mechanistic underpinnings of the reaction, provides a detailed experimental protocol, analyzes the key reaction parameters, and discusses the influence of the trifluoromethyl substituent on the reaction outcome. The content is tailored for researchers, chemists, and professionals in the field of drug development seeking to understand and apply this novel transformation.
Introduction: The Significance of the this compound Scaffold
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from oncology to anti-inflammatory treatments.[1] The strategic incorporation of a trifluoromethyl (CF₃) group at the 3-position of the indazole ring imparts a unique combination of properties that are highly desirable in drug design. The CF₃ group is known to enhance:
-
Metabolic Stability: The high strength of the carbon-fluorine bond makes the CF₃ group resistant to oxidative metabolism, often increasing the half-life of a drug candidate.[2]
-
Lipophilicity: The fluorinated moiety increases the molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance oral bioavailability.[2][3]
-
Binding Affinity: The strong electron-withdrawing nature of the CF₃ group can alter the electronic profile of the indazole ring, potentially leading to stronger and more selective interactions with biological targets.[4]
Given these advantages, robust and efficient synthetic routes to 3-(trifluoromethyl)-1H-indazoles are of high value. One such innovative approach is the reductive cyclization of ortho-nitro-ketoximes, a method that constructs the heterocyclic core through a metal-catalyzed deoxygenation and N-N bond formation cascade.[5][6] This guide will explore this specific transformation in detail.
The Core Synthetic Strategy: Iron-Catalyzed Reductive Cyclization
The conversion of o-nitro-ketoximes to 1H-indazoles represents a novel application of reductive cyclization chemistry.[5][7] The overall transformation, reported by O'Dell and Nicholas, formally involves the removal of three oxygen atoms—two from the nitro group and one from the oxime moiety—and the concomitant formation of a nitrogen-nitrogen bond to close the pyrazole ring.[5]
The reaction is driven by carbon monoxide (CO) as the stoichiometric reductant, which acts as an oxygen-atom acceptor to form carbon dioxide (CO₂). The process is catalyzed by a Group 8 metal carbonyl complex, specifically decamethylpentacyclopentadienyl iron dicarbonyl dimer, [Cp*Fe(CO)₂]₂.[5][6] This method is notable for proceeding under neutral conditions, offering a chemoselective alternative to traditional indazole syntheses that often require harsh acidic or basic reagents.[5]
Mechanistic Rationale: The "Why" Behind the Reaction
While the precise catalytic cycle has not been fully elucidated, the reaction is understood to proceed through a sequence of reduction and intramolecular cyclization steps. The key events are outlined below.
-
Initial Reduction of the Nitro Group: The reaction likely initiates with the reduction of the ortho-nitro group to a nitroso intermediate. This is a common mechanistic step in the reductive cyclization of nitroaromatics.[8] The iron carbonyl catalyst facilitates this deoxygenation.
-
Intramolecular N-N Bond Formation: The highly reactive nitroso intermediate is positioned for an intramolecular cyclization. The nitrogen atom of the oxime attacks the electrophilic nitroso nitrogen, forming the critical N-N bond and a six-membered cyclic intermediate.[9][10][11]
-
Deoxygenation and Aromatization: The cyclic intermediate undergoes further deoxygenation, removing the remaining oxygen atoms from the original nitro and oxime groups. This is followed by a dehydration/aromatization sequence to yield the thermodynamically stable 1H-indazole aromatic system.
The entire process is a sophisticated cascade where the catalyst facilitates the removal of oxygen atoms by CO, enabling the crucial bond-forming events to occur.
Caption: Proposed mechanistic pathway for the synthesis of this compound.
Experimental Protocol & Workflow
The synthesis is a two-stage process: preparation of the ketoxime precursor followed by the key reductive cyclization.
Stage 1: Synthesis of 1-(2-nitrophenyl)-2,2,2-trifluoroethan-1-one oxime
The starting material is prepared via a standard condensation reaction between the corresponding ketone and hydroxylamine.
Protocol:
-
Reagent Preparation: In a round-bottomed flask, dissolve 1-(2-nitrophenyl)-2,2,2-trifluoroethan-1-one (1.0 eq) in ethanol.
-
Addition: Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.3 eq) to the solution.[12]
-
Reaction: Reflux the mixture for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into water to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and dry under vacuum. The crude oxime can be purified further by recrystallization if necessary.
Stage 2: Reductive Cyclization to this compound
This protocol is based on the method developed by O'Dell and Nicholas and requires high-pressure equipment.[5]
Protocol:
-
Vessel Preparation: To a high-pressure autoclave or reactor, add the o-nitro-ketoxime precursor (1.0 eq) and the catalyst, [Cp*Fe(CO)₂]₂ (0.1 eq).
-
Solvent Addition: Add anhydrous dioxane as the solvent.
-
Pressurization: Seal the reactor, purge with carbon monoxide (CO), and then charge to 50 atm (approx. 735 psi) with CO.
-
Reaction: Heat the mixture to 150 °C with stirring for 72 hours.
-
Work-up: After cooling the reactor to room temperature, carefully vent the excess CO pressure in a fume hood.
-
Isolation: Evaporate the solvent from the reaction mixture under reduced pressure.
-
Purification: Purify the resulting residue by preparative TLC or silica gel column chromatography (e.g., using a 30% ethyl acetate in hexanes eluent) to isolate the final product.[5]
-
Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.[13][14][15]
Caption: Experimental workflow for the synthesis of this compound.
Analysis of Reaction Parameters and Yield
The success of this synthesis is highly dependent on specific reagents and conditions.
-
The Catalyst and Reductant: The [Cp*Fe(CO)₂]₂ catalyst is essential for mediating the deoxygenation steps. Carbon monoxide is not just an inert atmosphere; it is the chemical reductant that is consumed during the reaction.[5] The high pressure is necessary to ensure a sufficient concentration of CO is dissolved in the reaction medium to drive the catalytic cycle.
-
Harsh Conditions: The requirement for high temperature (150 °C) and a long reaction time (72 h) indicates that the activation energy for one or more steps in the catalytic cycle is high.[5] Such conditions are typical for reductive cyclizations that proceed via stable intermediates.
-
Influence of the Trifluoromethyl Group: The electron-withdrawing nature of the CF₃ group has a notable impact on the reaction yield. A comparison with other substrates from the original study highlights this effect.
| R Group at 3-Position | Substituent Effect | Reported Yield (%) |
| CF₃ | Electron-Withdrawing | 40% |
| CH₃ | Electron-Donating (weak) | 55% |
| Phenyl | Electron-Withdrawing (inductive) | 52% |
| 4,5-dimethoxy Phenyl | Electron-Donating (strong) | 85% |
| Data sourced from O'Dell and Nicholas, HETEROCYCLES, 2004.[5] |
Interestingly, substrates with strong electron-donating groups provided the highest yields.[5] This is somewhat counterintuitive, as electron-withdrawing groups are often expected to make the aromatic ring more susceptible to reduction. The authors noted this surprising result, suggesting that the electronic effects on the catalyst's activity and the stability of intermediates are complex and do not follow simple trends.[5] The 40% yield for the 3-CF₃ derivative, while moderate, still provides a viable route to this valuable scaffold.[5]
Conclusion
The synthesis of this compound from o-nitro-ketoximes via iron-catalyzed reductive cyclization is a powerful, albeit technically demanding, method. It leverages the ability of metal carbonyls to perform deoxygenation reactions with carbon monoxide, enabling a tandem process of reduction and N-N bond formation under neutral conditions. While the yield is moderate, the strategy provides direct access to a highly valuable fluorinated heterocycle that is of great interest to the pharmaceutical and agrochemical industries. Understanding the causality behind the choice of catalyst, reductant, and reaction conditions is critical for any researcher aiming to utilize or adapt this advanced synthetic protocol.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tcichemicals.com [tcichemicals.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 10. Recent Developments and Challenges in the Enzymatic Formation of Nitrogen–Nitrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
1H NMR and 13C NMR spectral data of 3-(trifluoromethyl)-1H-indazole
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-(Trifluoromethyl)-1H-indazole
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound, a key heterocyclic scaffold in medicinal chemistry. Aimed at researchers, scientists, and drug development professionals, this document delves into the theoretical principles, experimental protocols, and detailed spectral interpretation of this molecule. By examining the influence of the electron-withdrawing trifluoromethyl group and the unique electronic environment of the indazole ring, we will predict and assign the characteristic chemical shifts and coupling constants. This guide emphasizes the causality behind experimental choices and provides self-validating protocols to ensure scientific rigor.
Introduction: The Significance of this compound
The indazole moiety is a privileged scaffold in drug discovery, appearing in a wide array of pharmacologically active compounds. The introduction of a trifluoromethyl (CF₃) group at the 3-position dramatically modulates the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity. Consequently, this compound serves as a critical building block for the synthesis of novel therapeutic agents.
Accurate structural elucidation is paramount in drug development. NMR spectroscopy stands as the most powerful technique for the unambiguous determination of molecular structure in solution. This guide offers a detailed roadmap for acquiring and interpreting the ¹H and ¹³C NMR spectra of the title compound, ensuring its correct identification and purity assessment.
Experimental Protocol: Acquiring High-Fidelity NMR Spectra
The quality of NMR data is fundamentally dependent on meticulous sample preparation and the selection of appropriate acquisition parameters. The following protocol is designed to yield high-resolution spectra suitable for full structural assignment.
Sample Preparation
A standardized procedure ensures reproducibility and minimizes artifacts. The choice of deuterated solvent is critical; Dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred for indazoles due to its ability to dissolve a wide range of organic compounds and to slow the exchange of the N-H proton, often allowing for its observation. Chloroform-d (CDCl₃) is also a common alternative.[1]
Step-by-Step Protocol:
-
Weighing: Accurately weigh 5-10 mg of high-purity this compound into a clean, dry NMR tube.
-
Solvation: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). For referencing, the solvent should contain a known internal standard, typically tetramethylsilane (TMS) at 0.05-1.0% (v/v).[2]
-
Dissolution: Cap the NMR tube and gently vortex or sonicate the sample until the solid is completely dissolved.
-
Filtration (if necessary): If the solution appears cloudy or contains particulate matter, filter it through a small plug of glass wool into a second clean NMR tube to prevent magnetic field distortions.
NMR Spectrometer Parameters
The following parameters are recommended for a standard 400 MHz or 500 MHz spectrometer. Adjustments may be necessary based on the specific instrument and sample concentration.[3]
| Parameter | ¹H NMR | ¹³C NMR |
| Operating Frequency | 400 MHz | 100 MHz |
| Solvent | DMSO-d₆ | DMSO-d₆ |
| Pulse Program | Standard single pulse | Proton-decoupled single pulse |
| Acquisition Time | ~4 seconds | ~1-2 seconds |
| Relaxation Delay (d1) | 2-5 seconds | 2 seconds |
| Number of Scans | 8-16 | 1024 or more |
| Spectral Width | -2 to 14 ppm | -10 to 220 ppm |
| Temperature | 298 K | 298 K |
Rationale for Parameter Choices:
-
Relaxation Delay: A sufficient delay (d1) is crucial for complete T1 relaxation, ensuring accurate signal integration in ¹H NMR and preventing signal saturation, particularly for quaternary carbons in ¹³C NMR.
-
Number of Scans: ¹³C nuclei have a low natural abundance (~1.1%), necessitating a larger number of scans to achieve an adequate signal-to-noise ratio.
Workflow for NMR Data Acquisition and Analysis
The logical flow from sample to final structure confirmation is a critical, self-validating process.
Caption: Workflow for NMR sample preparation, data acquisition, and analysis.
Spectral Interpretation and Data Analysis
The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound. Assignments are based on established principles of NMR spectroscopy, including electronegativity, aromaticity, and spin-spin coupling, with reference to data from analogous structures.[3][4][5]
Caption: Structure and numbering scheme for this compound.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum is expected to show five distinct signals: four in the aromatic region corresponding to the protons on the benzene ring, and one for the N-H proton.
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Rationale |
| N1-H | > 11.0 | Broad singlet (br s) | N/A | Acidic proton, often broad due to quadrupole broadening and/or chemical exchange. Its chemical shift is highly dependent on solvent and concentration. |
| H7 | 7.9 – 8.2 | Doublet (d) | ³J ≈ 8.0 Hz | Located ortho to the ring-junction nitrogen, leading to a downfield shift. Coupled primarily to H6. |
| H4 | 7.7 – 7.9 | Doublet (d) | ³J ≈ 8.4 Hz | Deshielded by the anisotropic effect of the adjacent pyrazole ring. Coupled primarily to H5. |
| H5 | 7.3 – 7.5 | Triplet (t) or ddd | ³J ≈ 7-8 Hz | Appears as a triplet due to coupling with adjacent H4 and H6 protons. |
| H6 | 7.1 – 7.3 | Triplet (t) or ddd | ³J ≈ 7-8 Hz | Expected to be the most upfield of the aromatic protons. Coupled to H5 and H7. |
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum is predicted to display eight signals. The most characteristic signals are those associated with the trifluoromethyl group and the carbon to which it is attached (C3).
| Carbon | Predicted δ (ppm) | Multiplicity (¹³C-¹⁹F) | Coupling Constant (J) | Rationale |
| C3 | 135 – 145 | Quartet (q) | ²J_CF ≈ 35-40 Hz | The carbon directly attached to the CF₃ group is significantly influenced by fluorine, resulting in a quartet splitting.[4] |
| CF₃ | 120 – 125 | Quartet (q) | ¹J_CF ≈ 270-275 Hz | The CF₃ carbon itself shows a characteristic quartet with a large one-bond C-F coupling constant.[5] |
| C7a | ~140 | Singlet (s) | N/A | Quaternary carbon at the ring junction, typically downfield. |
| C3a | ~122 | Singlet (s) | N/A | Quaternary carbon at the other ring junction. |
| C5 | ~128 | Singlet (s) | N/A | Aromatic CH carbon. |
| C4 | ~122 | Singlet (s) | N/A | Aromatic CH carbon. |
| C7 | ~121 | Singlet (s) | N/A | Aromatic CH carbon. |
| C6 | ~111 | Singlet (s) | N/A | Aromatic CH carbon, often shifted upfield in indazole systems. |
Key Insight: The Trifluoromethyl Group Signature The presence of the CF₃ group provides a definitive diagnostic tool in the ¹³C NMR spectrum. The observation of two distinct quartets is a hallmark of this substitution pattern:
-
A quartet with a very large coupling constant (¹J_CF > 270 Hz) for the CF₃ carbon itself.
-
A quartet with a smaller coupling constant (²J_CF ≈ 35-40 Hz) for the C3 carbon directly bonded to the CF₃ group.[5]
Failure to observe these specific signals would cast significant doubt on the identity of the compound.
Conclusion
The structural verification of this compound by NMR spectroscopy is a straightforward process when guided by a foundational understanding of its expected spectral features. The ¹H NMR spectrum is characterized by four distinct signals in the aromatic region and a broad N-H resonance. The ¹³C NMR spectrum is definitively marked by the presence of two quartets arising from carbon-fluorine coupling of the trifluoromethyl group and its attached C3 carbon. By following the robust experimental protocols and analytical logic outlined in this guide, researchers can confidently confirm the structure and purity of this valuable synthetic building block, ensuring the integrity of their downstream applications in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.washington.edu [chem.washington.edu]
- 3. rsc.org [rsc.org]
- 4. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 3-(Trifluoromethyl)-1H-indazole
Introduction
3-(Trifluoromethyl)-1H-indazole is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring both an indazole core and a trifluoromethyl group, imparts unique physicochemical properties that are often exploited in the design of pharmacologically active molecules. The trifluoromethyl group, in particular, is a bioisostere for other functional groups and can enhance metabolic stability, binding affinity, and lipophilicity of a parent compound.
Accurate and unambiguous structural confirmation and purity assessment are critical milestones in the synthesis and application of such compounds. Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS) are two powerful, complementary analytical techniques indispensable for this purpose. FT-IR provides detailed information about the functional groups present in the molecule, while MS reveals the molecular weight and offers insights into the compound's structure through fragmentation analysis. This guide provides an in-depth examination of the analytical methodologies and spectral interpretation for this compound.
Molecular Structure and Physicochemical Properties
A clear understanding of the molecule's structure is foundational to interpreting its spectral data.
dot
Caption: Molecular Structure of this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₅F₃N₂ | [1][2] |
| Molecular Weight | 186.13 g/mol | [1][2] |
| CAS Number | 57631-05-7 | [1][2] |
Part 1: Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The frequencies of absorbed radiation are characteristic of the specific chemical bonds and functional groups within the molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR
Attenuated Total Reflectance is a common sampling technique that requires minimal sample preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal.[3]
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal. Acquire the sample spectrum over a range of 4000–650 cm⁻¹, with a resolution of 4 cm⁻¹.[3]
-
Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Spectral Interpretation
The FT-IR spectrum of this compound is characterized by absorptions from the N-H bond, the aromatic indazole ring, and the C-F bonds of the trifluoromethyl group.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
| ~3300-3100 | N-H Stretch | Indazole N-H | Medium, Broad |
| ~3100-3000 | C-H Stretch | Aromatic C-H | Medium to Weak |
| ~1620-1450 | C=C & C=N Stretch | Aromatic Ring | Strong to Medium |
| ~1350-1100 | C-F Stretch | Trifluoromethyl (-CF₃) | Very Strong |
| ~900-670 | C-H Bend (out-of-plane) | Aromatic C-H | Strong |
Causality Behind Key Peaks:
-
N-H Stretch: The peak around 3300-3100 cm⁻¹ is often broad due to intermolecular hydrogen bonding between the N-H groups of adjacent indazole molecules.
-
Aromatic Region: The series of peaks between 1620-1450 cm⁻¹ are characteristic of the conjugated π-system of the bicyclic indazole ring.[4]
-
Trifluoromethyl C-F Stretches: The most prominent and diagnostic feature of this molecule is the very strong and often complex series of absorption bands in the 1350-1100 cm⁻¹ region.[5] These intense absorptions are due to the highly polar nature of the carbon-fluorine bonds and the symmetric and asymmetric stretching vibrations of the -CF₃ group. The presence of these strong bands is a definitive indicator of trifluoromethylation.[5]
Part 2: Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides the exact molecular weight and crucial structural information from the fragmentation pattern. Electron Ionization (EI) is a common hard ionization technique suitable for this type of molecule.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
-
GC Separation: Inject 1 µL of the solution into the GC system. The compound will travel through the capillary column and be separated from any impurities. A typical temperature program might start at 50°C and ramp up to 300°C.
-
Ionization: As the compound elutes from the GC column, it enters the MS ion source, where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[6]
-
Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole). The detector records the abundance of each ion at a specific m/z value.[3]
-
Data Acquisition: The mass spectrum is scanned over a range of m/z 40 to 400 to ensure detection of the molecular ion and all significant fragments.[7]
Spectral Interpretation and Fragmentation Pathway
The mass spectrum provides a unique fingerprint of the molecule.
-
Molecular Ion (M⁺·): The peak corresponding to the intact molecule after the loss of one electron. For C₈H₅F₃N₂, the exact mass is 186.04 g/mol . The presence of a peak at m/z 186 is the primary confirmation of the compound's identity.[1][2] According to the Nitrogen Rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent with 186 amu.
-
Key Fragments: The fragmentation pattern is dictated by the stability of the resulting ions and neutral losses. For trifluoromethylated aromatic compounds, common fragmentation pathways include the loss of the ·CF₃ radical or HF.
dot
Caption: Proposed EI-MS fragmentation pathway for this compound.
| m/z | Proposed Fragment | Neutral Loss | Significance |
| 186 | [C₈H₅F₃N₂]⁺· | - | Molecular Ion (M⁺·) |
| 166 | [C₈H₄F₂N₂]⁺· | HF | Loss of hydrogen fluoride |
| 158 | [C₈H₅F₃]⁺· | N₂ | Loss of stable dinitrogen from indazole ring |
| 117 | [C₇H₅N₂]⁺ | ·CF₃ | Loss of trifluoromethyl radical , a key indicator.[8] |
| 90 | [C₆H₄N]⁺ | HCN | Loss of hydrogen cyanide from the [M-CF₃]⁺ fragment |
Causality Behind Fragmentation: The fragmentation cascade is a logical process driven by chemical stability. The loss of the trifluoromethyl radical (·CF₃) to form the ion at m/z 117 is a highly favorable pathway, as ·CF₃ is a relatively stable radical and the resulting cation is resonance-stabilized.[8] Subsequent loss of stable small molecules like dinitrogen (N₂) from the molecular ion or hydrogen cyanide (HCN) from fragments further rationalizes the observed spectrum.
Synergistic Analysis: A Self-Validating System
Neither FT-IR nor MS alone can provide absolute structural proof, but together they form a powerful, self-validating system.
References
- 1. 1H-INDAZOLE, 3-(TRIFLUOROMETHYL)-(57631-05-7) 1H NMR spectrum [chemicalbook.com]
- 2. 1H-INDAZOLE, 3-(TRIFLUOROMETHYL)- | 57631-05-7 [chemicalbook.com]
- 3. Synchronized Analysis of FTIR Spectra and GCMS Chromatograms for Evaluation of the Thermally Degraded Vegetable Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole(271-44-3) IR Spectrum [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. phytopharmajournal.com [phytopharmajournal.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 3-(Trifluoromethyl)-1H-indazole: Synthesis, Properties, and Applications in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Trifluoromethyl)-1H-indazole is a fluorinated heterocyclic compound that has garnered significant attention in medicinal chemistry. The indazole scaffold is recognized as a "privileged" structure, meaning it can serve as a versatile framework for designing ligands for a variety of biological targets. The incorporation of a trifluoromethyl (-CF3) group at the 3-position is a key feature, as this moiety can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins. This guide provides a comprehensive overview of the synthesis, molecular structure, physicochemical properties, and reactivity of this compound. Furthermore, it delves into its critical role as a building block in the development of potent kinase inhibitors for anti-cancer therapies, supported by detailed experimental protocols and mechanistic insights.
Physicochemical and Structural Characteristics
This compound is an off-white to yellow solid at room temperature. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 57631-05-7 | [1] |
| Molecular Formula | C₈H₅F₃N₂ | [1] |
| Molecular Weight | 186.13 g/mol | [1] |
| Appearance | Off-white to yellow solid | - |
| Boiling Point (Predicted) | 268.5 ± 35.0 °C | - |
| Density (Predicted) | 1.447 ± 0.06 g/cm³ | - |
| pKa (Predicted) | 11.59 ± 0.40 | - |
| Storage Temperature | 2-8°C | [1] |
Molecular Structure
The structure of this compound consists of a bicyclic system where a benzene ring is fused to a pyrazole ring. The trifluoromethyl group is attached to the carbon at position 3 of the indazole ring.
Caption: Molecular structure of this compound.
Synthesis of this compound
The synthesis of this compound can be achieved through several routes. A common and effective method involves the cyclization of a suitably substituted phenylhydrazine derivative. Below is a representative protocol based on the condensation of a fluorinated benzaldehyde with hydrazine, a method known for its practicality in synthesizing indazoles.[2]
Representative Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
Objective: To synthesize this compound from 2-fluoro-5-(trifluoromethyl)benzaldehyde.
Materials:
-
2-Fluoro-5-(trifluoromethyl)benzaldehyde
-
Hydrazine hydrate
-
Ethanol
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Hydrazone Formation:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-fluoro-5-(trifluoromethyl)benzaldehyde (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.2 eq) dropwise to the solution at room temperature.
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude hydrazone intermediate.
-
-
Cyclization:
-
To the crude hydrazone, add anhydrous dimethylformamide (DMF) and potassium carbonate (K₂CO₃) (2.0 eq).
-
Heat the mixture to 100-120 °C and stir for 6-12 hours. The intramolecular nucleophilic aromatic substitution of the fluorine atom by the terminal nitrogen of the hydrazone leads to the formation of the indazole ring.
-
Monitor the progress of the reaction by TLC.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system to afford pure this compound.
-
Spectroscopic Characterization
| Nucleus | Analog: 1-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-indazole[3] | Analog: 3-Phenyl-6-(trifluoromethyl)-1H-indazole[4] | Expected Features for this compound |
| ¹H NMR | δ 7.91 (d, J = 8.2 Hz, 1H), 7.65 (d, J = 8.6 Hz, 1H), 7.49 (t, J = 7.7 Hz, 1H), 7.35 (t, J = 7.4 Hz, 1H) | δ 12.09 (br, 1H), 8.11 (d, J = 8.5 Hz, 1H), 7.60-7.42 (m, 2H) | Aromatic protons (4H) in the range of δ 7.2-8.2 ppm. A broad singlet for the N-H proton (>10 ppm). |
| ¹³C NMR | δ 140.2, 132.1, 127.9, 125.3, 123.1, 120.3, 110.9 | δ 146.4, 136.9, 125.5, 124.6 (q), 122.6, 120.8, 113.0 (q) | Aromatic carbons in the range of δ 110-145 ppm. The CF₃ carbon will appear as a quartet around δ 120-125 ppm with a large ¹JCF coupling constant. |
| ¹⁹F NMR | δ -60.7 | - | A singlet for the CF₃ group is expected in the range of δ -60 to -65 ppm (relative to CFCl₃). |
| IR (cm⁻¹) | 1347, 1282, 1248, 1175, 1151, 1116 (C-F stretching) | 1340, 1238, 1169, 1124 (C-F stretching) | Strong absorption bands in the 1100-1350 cm⁻¹ region characteristic of C-F stretching vibrations. An N-H stretching band around 3100-3300 cm⁻¹. |
| MS (EI) | m/z 292.08 [M]⁺ | m/z 262 [M]⁺ | Expected molecular ion peak [M]⁺ at m/z 186. |
Reactivity and Chemical Transformations
The reactivity of this compound is influenced by both the indazole ring system and the strongly electron-withdrawing trifluoromethyl group.
-
N-Functionalization: The nitrogen atoms of the pyrazole ring are nucleophilic and can be readily alkylated or acylated. N1 is generally the preferred site of substitution for thermodynamic reasons.
-
Electrophilic Aromatic Substitution: The benzene portion of the indazole ring can undergo electrophilic substitution (e.g., nitration, halogenation). The directing effects of the fused pyrazole ring and the deactivating effect of the trifluoromethyl group will influence the position of substitution.
-
Reactions at the CF₃ Group: The trifluoromethyl group is generally stable to many reaction conditions but can influence the reactivity of the adjacent heterocyclic ring.
-
Metal-Catalyzed Cross-Coupling: Halogenated derivatives of this compound can serve as substrates in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further complexity, a common strategy in drug discovery.
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The this compound scaffold is a cornerstone in the design of small molecule kinase inhibitors for oncology.[5] Kinases are crucial enzymes that regulate a vast array of cellular processes, including cell growth, proliferation, and differentiation. Dysregulation of kinase activity is a hallmark of many cancers, making them prime therapeutic targets.
Indazole-based compounds have been successfully developed as inhibitors for several important cancer-related kinases, including:
-
Polo-like Kinase 4 (PLK4): A master regulator of centriole duplication. Its overexpression is linked to tumorigenesis. Indazole derivatives have been designed to be potent and selective PLK4 inhibitors.[6][7][8][9]
-
Aurora Kinases: A family of serine/threonine kinases (Aurora A, B, and C) that are essential for mitotic progression. Inhibitors based on the indazole scaffold have shown potent activity against these kinases.[10]
-
Receptor Tyrosine Kinases (RTKs): Such as VEGFR, PDGFR, and c-KIT, which are involved in angiogenesis and tumor growth. The approved anti-cancer drug Axitinib, a potent VEGFR inhibitor, features an indazole core.
The trifluoromethyl group at the 3-position often plays a crucial role by engaging in specific interactions within the ATP-binding pocket of the kinase, thereby enhancing potency and selectivity.
Mechanism of Action: Inhibition of Mitotic Kinases
Many indazole-based anti-cancer agents function by disrupting the cell cycle, particularly the process of mitosis. Kinases like Aurora A and PLK4 are essential for the proper execution of mitosis.
Caption: Role of mitotic kinases and their inhibition by indazole derivatives.
As illustrated, PLK4 is a key regulator of centrosome duplication, which occurs during the S and G2 phases.[11] Aurora A is crucial for the subsequent assembly of the mitotic spindle.[6][8] By inhibiting these kinases, this compound-based drugs can cause defects in spindle formation, leading to mitotic arrest and ultimately triggering apoptosis (programmed cell death) in cancer cells.
Safety and Handling
This compound and its derivatives should be handled by trained professionals in a laboratory setting.
-
Hazard Identification: This compound is likely to cause skin irritation, serious eye irritation, and may cause respiratory irritation. It may be harmful if swallowed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. Recommended storage is at 2-8°C.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound is a molecule of significant interest to the drug discovery community. Its unique combination of a privileged indazole scaffold and a metabolically robust trifluoromethyl group makes it an ideal starting point for the synthesis of potent and selective kinase inhibitors. A thorough understanding of its synthesis, properties, and reactivity is essential for leveraging its full potential in the development of next-generation therapeutics for cancer and other diseases driven by aberrant kinase signaling. The methodologies and insights provided in this guide serve as a valuable resource for researchers dedicated to this endeavor.
References
- 1. 1H-INDAZOLE, 3-(TRIFLUOROMETHYL)- | 57631-05-7 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]
- 8. Aurora kinase A - Wikipedia [en.wikipedia.org]
- 9. rupress.org [rupress.org]
- 10. pnas.org [pnas.org]
- 11. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity of the Trifluoromethyl Group on the Indazole Ring
Abstract
The fusion of the indazole scaffold, a privileged pharmacophore, with the trifluoromethyl (CF3) group, a key modulator of physicochemical properties, has given rise to a class of molecules with immense potential in drug discovery and materials science. Understanding the reactivity of this combined system is paramount for its effective utilization. This guide provides an in-depth exploration of the reactivity patterns of trifluoromethylated indazoles, designed for researchers, scientists, and drug development professionals. We will dissect the profound electronic influence of the CF3 group on the indazole core and delineate the primary reaction pathways it governs, including nucleophilic aromatic substitution, transition metal-catalyzed cross-coupling, direct C-H functionalization, and N-H reactivity. Each section is grounded in mechanistic principles, supported by field-proven insights, and equipped with detailed experimental protocols to bridge theory with practice.
Introduction: A Union of Strategic Importance
The indazole ring system is a cornerstone in medicinal chemistry, found in a multitude of clinically approved drugs. Its versatile structure, capable of acting as both a hydrogen bond donor and acceptor, allows for potent and selective interactions with biological targets.[1] Separately, the trifluoromethyl (CF3) group has earned its place as a "super-methyl" group in drug design.[2] Its introduction into a molecule can dramatically enhance metabolic stability, increase lipophilicity for better membrane permeability, and modulate the acidity or basicity of nearby functional groups.[3][4]
The strategic incorporation of a CF3 group onto the indazole scaffold is therefore a powerful tactic to fine-tune the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of drug candidates.[5] The strong C-F bond (bond dissociation energy ~485 kJ/mol) is resistant to metabolic degradation, often leading to a longer drug half-life.[3] However, this union is not merely a sum of its parts. The potent electron-withdrawing nature of the CF3 group fundamentally alters the electronic landscape of the indazole ring, unlocking unique and often counterintuitive reactivity pathways that are the focus of this guide.
The Electronic Influence of the Trifluoromethyl Group
The CF3 group is a powerful σ- and π-electron-withdrawing substituent. Its placement on the indazole ring significantly lowers the electron density of both the pyrazole and the fused benzene ring. This electronic perturbation has several critical consequences:
-
Ring Activation/Deactivation: While the indazole ring is generally electron-rich, the CF3 group deactivates it towards traditional electrophilic aromatic substitution. Conversely, it strongly activates the ring for nucleophilic attack, a reactivity mode not readily accessible for unsubstituted indazoles.[6][7]
-
Acidity Modulation: The CF3 group markedly increases the acidity of the N-H proton on the pyrazole ring. This lowering of the pKa is crucial for reactions involving deprotonation, such as N-alkylation and N-arylation, and influences the molecule's behavior in physiological environments.[8]
-
Regiochemical Control: The position of the CF3 group (e.g., C3, C5, C6) dictates which parts of the molecule are most affected, thereby directing the regiochemical outcome of subsequent functionalization reactions. For example, a CF3 group at C5 will strongly activate the C4 and C6 positions for nucleophilic aromatic substitution (SNAr) if a suitable leaving group is present.
Data Presentation: Acidity of Substituted Indazoles
The following table illustrates the impact of electron-wthdrawing groups (EWGs) like CF3 on the acidity of heterocyclic N-H bonds. While specific pKa data for trifluoromethyl-indazoles is sparse in publicly indexed literature, data from analogous systems like pyrazoles and triazoles demonstrates the clear trend.[8][9]
| Compound | Approximate pKa | Effect of Substituent |
| Indazole | ~13.8 | Baseline |
| 3-(Trifluoromethyl)-1H-indazole | ~11.6[10] | CF3 group significantly increases acidity (lowers pKa) |
| 4-Nitroindazole | ~12.1 | NO2 group increases acidity |
| Pyrazole | ~14.2 | Baseline for related heterocycle |
| 3,5-bis(Trifluoromethyl)pyrazole | ~6.5 | Multiple CF3 groups have a dramatic acidifying effect |
Nucleophilic Aromatic Substitution (SNAr): A Dominant Pathway
The most significant consequence of trifluoromethylation is the activation of the indazole ring towards Nucleophilic Aromatic Substitution (SNAr). This reaction is particularly efficient when a good leaving group (e.g., F, Cl, Br) is positioned ortho or para to the CF3 group.[7][11]
Causality Behind the Mechanism: The reaction proceeds via a two-step addition-elimination mechanism.
-
Addition: A nucleophile attacks the electron-deficient carbon bearing the leaving group. This step is favored because the strong electron-withdrawing CF3 group can stabilize the resulting negative charge in the intermediate, known as a Meisenheimer complex.[11]
-
Elimination: The leaving group is expelled, and the aromaticity of the ring is restored.
The stabilization of the Meisenheimer complex is key. Resonance structures show that the negative charge can be delocalized onto the electronegative atoms of the CF3 group (via induction) and any other activating groups (like nitro groups), making this intermediate significantly more stable than in an unactivated system.[7] This is why the ortho and para relationships are crucial for high reactivity.[6]
Caption: SNAr mechanism on a CF3-activated indazole.
Field-Proven Experimental Protocol: SNAr Amination
This protocol describes the amination of a hypothetical 6-chloro-5-(trifluoromethyl)-1H-indazole.
Objective: To replace the chlorine atom with a morpholine moiety via SNAr.
Materials:
-
6-chloro-5-(trifluoromethyl)-1H-indazole (1.0 eq)
-
Morpholine (2.5 eq)
-
Potassium Carbonate (K2CO3) (3.0 eq)
-
N,N-Dimethylformamide (DMF) (0.1 M solution)
Procedure:
-
Reactor Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloro-5-(trifluoromethyl)-1H-indazole and potassium carbonate.
-
Solvent & Reagent Addition: Add DMF to the flask, followed by the addition of morpholine via syringe.
-
Reaction Conditions: Heat the reaction mixture to 100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 6-morpholino-5-(trifluoromethyl)-1H-indazole.
Causality of Choices:
-
Solvent (DMF): A polar aprotic solvent is used to dissolve the reactants and the ionic base while not interfering with the nucleophile. Its high boiling point is suitable for elevated reaction temperatures.
-
Base (K2CO3): A non-nucleophilic base is required to neutralize the HCl formed during the reaction, driving the equilibrium towards the product. It can also deprotonate the indazole N-H, though the primary reaction occurs on the activated ring.
-
Excess Nucleophile: Using an excess of morpholine ensures a high reaction rate and drives the reaction to completion according to Le Châtelier's principle.
-
Temperature (100 °C): SNAr reactions require an activation energy to overcome the initial loss of aromaticity. Heating provides the necessary thermal energy for the reaction to proceed at a reasonable rate.
Transition Metal-Catalyzed Cross-Coupling
While the electron-deficient nature of the trifluoromethylated indazole ring is ideal for SNAr, it can present challenges for transition metal-catalyzed cross-coupling reactions, which often rely on an oxidative addition step that is favored on electron-rich systems. However, with the appropriate choice of catalyst, ligands, and conditions, these powerful C-C and C-N bond-forming reactions are readily achievable.[12][13]
Commonly, a halogenated trifluoromethyl-indazole is used as the electrophilic partner in reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[14]
Causality Behind the Methodology: The key to success is the ligand. Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often required.[15] These ligands stabilize the low-valent metal center (e.g., Pd(0)), increase its electron density to promote the difficult oxidative addition step into the C-X bond of the electron-poor indazole, and facilitate the final reductive elimination step to release the product and regenerate the catalyst.[15]
References
- 1. soc.chim.it [soc.chim.it]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1H-INDAZOLE, 3-(TRIFLUOROMETHYL)- CAS#: 57631-05-7 [amp.chemicalbook.com]
- 11. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. BJOC - Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation [beilstein-journals.org]
The 3-(Trifluoromethyl)-1H-Indazole Fragment: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. Among the myriad of fluorinated heterocycles, the 3-(trifluoromethyl)-1H-indazole core has emerged as a particularly valuable fragment in drug discovery. Its unique combination of structural rigidity, hydrogen bonding capabilities, and the potent electronic effects of the trifluoromethyl group has propelled its use in the design of highly selective and efficacious therapeutic agents. This guide provides a comprehensive overview of the this compound scaffold, from its synthesis and fundamental chemical properties to its diverse applications as a pharmacophore in targeting a range of debilitating diseases. We will delve into the rationale behind its use, explore key structure-activity relationships, and provide practical experimental protocols for its synthesis and derivatization.
The Ascendancy of Fluorine in Medicinal Chemistry: The Role of the Trifluoromethyl Group
The introduction of fluorine atoms into organic molecules can profoundly alter their biological activity. The trifluoromethyl (-CF3) group, in particular, is a favored substituent in drug design for several key reasons. Its strong electron-withdrawing nature can significantly impact the acidity or basicity of nearby functional groups, influencing binding interactions with biological targets. Furthermore, the -CF3 group is highly lipophilic, which can enhance membrane permeability and improve oral bioavailability. It is also metabolically stable, often blocking sites of oxidative metabolism and thereby increasing the half-life of a drug. The trifluoromethyl group can act as a bioisosteric replacement for other chemical groups, such as a methyl or nitro group, offering a strategy to fine-tune a molecule's properties while retaining or enhancing its desired biological activity.[1][2]
Physicochemical Properties of this compound
The parent this compound is an off-white to yellow solid with the molecular formula C8H5F3N2 and a molecular weight of 186.13 g/mol .[3] Its key predicted physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 186.13 g/mol | [3] |
| Molecular Formula | C8H5F3N2 | [3] |
| Boiling Point | 268.5±35.0 °C | [4] |
| Density | 1.447±0.06 g/cm3 | [4] |
| pKa | 11.59±0.40 | [4] |
| Appearance | Off-white to yellow solid | [4] |
The presence of the electron-withdrawing trifluoromethyl group at the 3-position significantly influences the electronic properties of the indazole ring system. This has important implications for its reactivity and its ability to participate in various non-covalent interactions with protein targets.
Synthesis of the this compound Core
The construction of the this compound scaffold can be achieved through several synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Cyclocondensation Reactions
A common and versatile method for the synthesis of indazole derivatives involves the cyclocondensation of a suitably substituted hydrazine with a carbonyl compound. For the synthesis of 3-(trifluoromethyl)-1H-indazoles, this typically involves the reaction of a hydrazine with a trifluoromethyl-containing ketone or β-ketoester. For instance, new series of trifluoromethylated pyrimido[1,2-b]indazol-4(1H)-one derivatives have been synthesized with good to excellent yields through a simple condensation of 3-aminoindazole derivatives with ethyl 4,4,4-trifluoro 3-oxobutanoate.[5][6]
Intramolecular C-H Bond Amination
More recent advances have focused on transition metal-catalyzed intramolecular C-H amination reactions. For example, a silver(I)-mediated intramolecular oxidative C–H bond amination has been reported for the synthesis of 1H-indazoles.[7] This approach offers a more direct route to the indazole core from readily available starting materials.
Flow Chemistry Synthesis
For process development and larger-scale synthesis, continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. Protocols for the one-step synthesis of 1H-indazoles from o-fluorobenzaldehydes and hydrazines in a continuous flow reactor have been developed.[8] This method allows for precise control over reaction parameters and can facilitate the rapid production of diverse indazole derivatives.[8]
Below is a generalized workflow for the flow synthesis of 1H-indazoles.
The this compound Fragment in Drug Discovery: A Privileged Pharmacophore
The this compound scaffold has been successfully employed in the design of inhibitors for a variety of biological targets, particularly protein kinases. The indazole core can act as a versatile scaffold, presenting substituents in well-defined vectors to probe the binding pocket of a target protein. The N-H group of the indazole can act as a hydrogen bond donor, while the nitrogen atom at the 2-position can act as a hydrogen bond acceptor.
Kinase Inhibition
Protein kinases are a major class of drug targets, particularly in oncology. The indazole scaffold has been a fruitful starting point for the development of potent and selective kinase inhibitors.[9]
-
Pan-Pim Kinase Inhibitors: The Pim kinases are a family of serine/threonine kinases implicated in tumorigenesis. Researchers have developed a series of potent, pan-Pim inhibitors based on a 3-(pyrazin-2-yl)-1H-indazole scaffold.[10]
-
Tropomyosin Receptor Kinase (TRK) Inhibitors: TRK fusions are oncogenic drivers in a variety of cancers. Novel 3-(1H-pyrazol-4-yl)-1H-indazole derivatives have been discovered as potent type II TRK inhibitors that are active against acquired resistance mutations.[11][12]
-
Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Dysregulation of FGFR signaling is implicated in various cancers. 1H-indazole-based derivatives have been developed as inhibitors of FGFR kinases.[13]
The general mode of interaction for many indazole-based kinase inhibitors involves the indazole core acting as a hinge-binder, forming key hydrogen bonds with the backbone of the kinase hinge region.
Other Therapeutic Targets
Beyond kinase inhibition, the this compound fragment has shown promise in modulating the activity of other important drug targets.
-
Transient Receptor Potential A1 (TRPA1) Antagonists: A high-throughput screening campaign identified a 5-(2-chlorophenyl)indazole compound as a TRPA1 antagonist. Subsequent optimization led to the discovery that a trifluoromethyl group at the 2-position of the phenyl ring significantly improved in vitro activity.[14]
-
Cannabinoid Receptor 1 (CB1) Positive Allosteric Modulators: In a compelling example of bioisosterism, a trifluoromethyl group was successfully used to replace an aliphatic nitro group in a series of CB1 positive allosteric modulators. The resulting CF3-containing compounds were more potent and showed improved in vitro metabolic stability compared to their nitro counterparts.[1][2]
Experimental Protocols
This section provides a representative, generalized protocol for the synthesis of a this compound derivative. Researchers should adapt this protocol based on the specific reactivity of their chosen substrates and consult the primary literature for detailed procedures.
Protocol: Synthesis of 3-Phenyl-6-(trifluoromethyl)-1H-indazole
This protocol is adapted from a procedure for the synthesis of 1H-indazoles from N-tosylhydrazones and nitroaromatic compounds.[15]
Materials:
-
1-Nitro-4-(trifluoromethyl)benzene
-
Benzaldehyde N-tosylhydrazone
-
Cesium carbonate (Cs2CO3) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen atmosphere
-
Standard laboratory glassware for inert atmosphere reactions
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried 10 mL Schlenk tube, add 1-nitro-4-(trifluoromethyl)benzene (0.3 mmol), benzaldehyde N-tosylhydrazone (0.36 mmol), and Cs2CO3 (1.08 mmol).
-
Evacuate and backfill the Schlenk tube with nitrogen three times.
-
Add 2.0 mL of anhydrous DMF via syringe.
-
Stir the reaction mixture at 80 °C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 3-phenyl-6-(trifluoromethyl)-1H-indazole.
Characterization:
The final product should be characterized by standard analytical techniques, including 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS), to confirm its identity and purity. The expected spectroscopic data for 3-phenyl-6-(trifluoromethyl)-1H-indazole can be found in the literature.[15]
Conclusion and Future Perspectives
The this compound scaffold has firmly established itself as a privileged fragment in drug discovery. Its favorable physicochemical properties and versatile synthetic accessibility have led to its incorporation into a wide range of biologically active molecules, particularly kinase inhibitors. The strategic use of the trifluoromethyl group as a bioisostere continues to be a powerful strategy for optimizing lead compounds. As our understanding of the molecular basis of disease deepens, it is certain that the this compound core will continue to feature prominently in the design of the next generation of targeted therapeutics. Future research in this area will likely focus on the development of novel, more efficient synthetic methodologies, including asymmetric syntheses, and the exploration of this fragment in targeting new and challenging biological targets.
References
- 1. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1H-INDAZOLE, 3-(TRIFLUOROMETHYL)- | 57631-05-7 [chemicalbook.com]
- 4. 1H-INDAZOLE, 3-(TRIFLUOROMETHYL)- CAS#: 57631-05-7 [amp.chemicalbook.com]
- 5. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of novel 3-(1H-pyrazol-4-yl)-1H-indazole derivatives as potent type II TRK inhibitors against acquired resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of novel 3-(1H-pyrazol-4-yl)-1H-indazole derivatives as potent type II TRK inhibitors against acquired resist… [ouci.dntb.gov.ua]
- 13. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. rsc.org [rsc.org]
An In-depth Technical Guide to the Therapeutic Targets of 3-(Trifluoromethyl)-1H-Indazole Derivatives
Foreword: The Expanding Therapeutic Landscape of Trifluoromethyl-Indazoles
The 3-(trifluoromethyl)-1H-indazole scaffold represents a privileged chemical structure in modern medicinal chemistry. Its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl group, and the versatile nature of the indazole ring system have enabled the development of a diverse array of potent and selective modulators for a range of biological targets. This guide provides an in-depth exploration of the key therapeutic targets of these derivatives, moving beyond a simple cataloging of compounds to a detailed analysis of the underlying mechanisms, experimental validation strategies, and future directions. Our focus is on the "why" and "how"—the scientific rationale that drives target selection and the robust methodologies required to validate these interactions for drug development professionals.
Core Target Class: Modulators of Hydrolytic Enzymes
A significant body of research has centered on the interaction of this compound derivatives with hydrolytic enzymes, particularly those involved in lipid signaling. The trifluoromethyl ketone and related functionalities can act as potent reversible or irreversible inhibitors.
Fatty Acid Amide Hydrolase (FAAH): A Gateway to Endocannabinoid Modulation
FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). Its inhibition leads to elevated AEA levels, producing analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.
This compound derivatives often incorporate a ketone or a similar electrophilic trap. This functional group is designed to interact with the catalytic serine nucleophile (Ser241) in the active site of FAAH. The trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack and forming a stable hemiacetal adduct. This effectively inactivates the enzyme.
The design of these inhibitors is a prime example of mechanism-based drug design. The choice to target the catalytic serine is based on a deep understanding of the enzyme's hydrolytic cycle. The indazole core, in this context, serves as a versatile scaffold to optimize pharmacokinetic properties and to position the trifluoromethyl ketone "warhead" for optimal interaction with the active site.
Validating a potential FAAH inhibitor requires a multi-step approach to ensure potency, selectivity, and mechanism of action.
Caption: Workflow for the validation of FAAH inhibitors.
Protocol: In Vitro FAAH Inhibition Assay
-
Reagents: Recombinant human FAAH, FAAH assay buffer (e.g., 50 mM Tris-HCl, pH 9.0), test compound (solubilized in DMSO), and a fluorogenic substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin).
-
Procedure: a. Prepare serial dilutions of the this compound derivative in DMSO. b. In a 96-well plate, add the assay buffer, followed by the test compound dilutions. c. Initiate the reaction by adding recombinant FAAH enzyme and incubate for a pre-determined time (e.g., 15 minutes) at 37°C. d. Add the fluorogenic substrate and monitor the increase in fluorescence over time using a plate reader (Excitation/Emission wavelengths specific to the substrate).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Soluble Epoxide Hydrolase (sEH): Targeting Inflammation and Hypertension
sEH is responsible for the hydrolysis of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) to their less active dihydroxy derivatives. Inhibition of sEH stabilizes EETs, offering a promising therapeutic strategy for hypertension, inflammation, and cardiovascular diseases.
Similar to FAAH inhibitors, sEH inhibitors bearing the this compound core often exploit the enzyme's catalytic mechanism. However, the interaction is typically with the catalytic aspartate nucleophile (Asp335) within the enzyme's active site. The indazole scaffold can form key hydrogen bonding interactions with residues like Tyr383 and Tyr466, while the trifluoromethyl group can be positioned to enhance binding affinity through favorable interactions.
Kinase Inhibition: A Broad Frontier for Anti-Cancer and Anti-Inflammatory Agents
The protein kinase family is one of the most successfully targeted protein classes in drug discovery. The ATP-binding site of kinases provides a well-defined pocket for the design of small molecule inhibitors. The this compound scaffold has proven to be a versatile framework for developing kinase inhibitors.
Tyrosine Kinase Inhibition (e.g., c-Met, VEGFR)
Many receptor tyrosine kinases are implicated in cancer cell proliferation, survival, and angiogenesis. The this compound core can serve as a hinge-binding motif, a critical interaction for many kinase inhibitors.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
| Target Kinase | Compound Example | IC50 (nM) | Cell-Based Potency (nM) |
| c-Met | Foretinib | 9.4 | 12 |
| VEGFR2 | Pazopanib | 30 | 23 |
| B-Raf | Dabrafenib | 0.8 | 0.5 |
Note: The compounds listed are established drugs that may or may not contain the specific this compound core, but they exemplify the potency that can be achieved in targeting these kinases with related heterocyclic scaffolds.
Emerging and Novel Targets
The versatility of the this compound scaffold continues to be explored against a growing number of targets.
Modulators of Nuclear Receptors
Some derivatives have shown activity as modulators of nuclear receptors, such as the retinoic acid receptor-related orphan receptors (RORs), which are implicated in autoimmune diseases. The indazole core can mimic the interactions of endogenous ligands within the ligand-binding domain.
Ion Channel Blockers
The scaffold has also been investigated for its potential to modulate the function of various ion channels, which could have applications in treating neurological disorders and cardiac arrhythmias.
Conclusion and Future Perspectives
The this compound core is a testament to the power of privileged structures in medicinal chemistry. Its demonstrated success in targeting hydrolytic enzymes and kinases has paved the way for its exploration in a wider range of biological systems. Future research will likely focus on refining the selectivity of these derivatives, exploring novel mechanisms of action, and applying them to challenging disease targets. The continued integration of computational chemistry, structural biology, and innovative screening platforms will undoubtedly unlock the full therapeutic potential of this remarkable scaffold.
Methodological & Application
Protocol for the Suzuki-Miyaura Cross-Coupling of 3-(Trifluoromethyl)-1H-indazole Derivatives
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in molecules with significant biological activity, including anticancer agents and kinase inhibitors.[1][2] The introduction of a trifluoromethyl (CF₃) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. This application note provides a comprehensive, field-proven protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-(trifluoromethyl)-1H-indazole derivatives. We delve into the mechanistic rationale behind reagent selection, offer a detailed step-by-step experimental procedure, and present a troubleshooting guide to address common challenges. This guide is designed to enable researchers to reliably synthesize a diverse range of C-3 arylated and heteroarylated 3-(trifluoromethyl)-1H-indazoles, which are valuable building blocks for drug discovery and development.[3][4]
Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a powerful and versatile method for forming carbon-carbon bonds.[5] The reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex.[6][7] The generally accepted mechanism proceeds through a catalytic cycle involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (the indazole derivative), forming a Pd(II) intermediate.[8] This step is often rate-determining.
-
Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the Pd(II) complex, displacing the halide. The base activates the organoboron species, facilitating this ligand exchange.[8][9]
-
Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated, forming the new C-C bond of the desired product and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[6][7][10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Critical Parameters for Coupling with Indazoles
The successful coupling of this compound requires careful consideration of several factors due to the specific electronic and structural properties of the substrate.
-
N-H Acidity and Protection: The indazole N-H proton is acidic and can interfere with basic reaction conditions, potentially leading to side reactions or catalyst deactivation. For consistent and high-yielding results, protection of the indazole nitrogen is highly recommended. The tert-butoxycarbonyl (Boc) group is an excellent choice as it is robust to the coupling conditions and can be easily removed post-coupling.[11][12]
-
Substrate and Halide Choice: The reaction requires a halogenated indazole, typically at the C-3 position. 3-Iodo-1H-indazole is the most reactive coupling partner due to the weaker C-I bond, facilitating faster oxidative addition.[11][13] 3-Bromoindazoles are also effective and often more readily available.[1][14] The electron-withdrawing CF₃ group at C-3 generally enhances the reactivity of the C-X bond towards oxidative addition.
-
Catalyst System Selection: The choice of palladium catalyst and its associated ligand is paramount for achieving high efficiency. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems often provide superior results, especially for challenging heterocyclic substrates.[15]
-
Pd(dppf)Cl₂: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride is a highly reliable and versatile catalyst for the Suzuki coupling of bromoindazoles, often providing good to excellent yields in relatively short reaction times.[1][14]
-
Buchwald Ligands: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) paired with a palladium source (like Pd(OAc)₂) are excellent for coupling less reactive aryl chlorides or sterically hindered substrates.[15]
-
N-Heterocyclic Carbene (NHC) Ligands: Palladium-NHC complexes are known for their high thermal stability and catalytic activity, making them very efficient and capable of high turnover numbers.[16][17][18]
-
-
Base and Solvent Optimization: The base plays the crucial role of activating the boronic acid for transmetalation.[9] An aqueous solution of a carbonate base like K₂CO₃ or Na₂CO₃ is a standard and effective choice.[1][2] For substrates sensitive to hydrolysis or to minimize protodeboronation, anhydrous conditions with bases like K₃PO₄ or CsF can be employed.[19] A mixture of a polar aprotic solvent and water, such as 1,4-dioxane/H₂O or DME/H₂O, is typically used to ensure solubility of both the organic and inorganic reagents.[6][15]
Experimental Workflow and Protocols
The overall workflow involves an initial N-protection step, followed by the core Suzuki-Miyaura coupling, and an optional final deprotection step to yield the free N-H indazole.
Caption: General experimental workflow for the synthesis of 3-aryl-3-CF₃-indazoles.
Protocol 1: N-Boc Protection of 3-Iodo-1H-indazole
This protocol assumes the starting material is 3-iodo-1H-indazole. A similar procedure applies for this compound before halogenation, or for the corresponding bromo-indazole.
Materials:
| Reagent | Formula | Purity |
|---|---|---|
| 3-Iodo-1H-indazole | C₇H₅IN₂ | >97% |
| Di-tert-butyl dicarbonate ((Boc)₂O) | C₁₀H₁₈O₅ | >98% |
| Triethylamine (TEA) | C₆H₁₅N | >99% |
| 4-(Dimethylamino)pyridine (DMAP) | C₇H₁₀N₂ | >99% |
| Dichloromethane (DCM) | CH₂Cl₂ | Anhydrous |
Procedure:
-
To a solution of 3-iodo-1H-indazole (1.0 eq) in anhydrous DCM, add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of (Boc)₂O (1.2 eq) in DCM dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product, tert-butyl 3-iodo-1H-indazole-1-carboxylate, can often be used in the next step without further purification.
Protocol 2: Suzuki-Miyaura Coupling
This protocol details the coupling of N-Boc-3-iodo-1H-indazole with an arylboronic acid.
Materials & Reagents:
| Reagent | Formula | Purity | Notes |
|---|---|---|---|
| N-Boc-3-iodo-1H-indazole | C₁₂H₁₃IN₂O₂ | --- | From Protocol 1 |
| Arylboronic Acid | Ar-B(OH)₂ | >97% | --- |
| Pd(dppf)Cl₂·CH₂Cl₂ | C₃₄H₂₈Cl₂FeP₂Pd·CH₂Cl₂ | >98% | Catalyst |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | >99% | Base |
| 1,4-Dioxane | C₄H₈O₂ | Anhydrous | Solvent |
| Deionized Water | H₂O | --- | Solvent |
Procedure:
-
Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add N-Boc-3-iodo-1H-indazole (1.0 eq), the desired arylboronic acid (1.2 - 1.5 eq), and K₂CO₃ (2.5 eq).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[15]
-
Solvent Addition: Add anhydrous 1,4-dioxane and water in a 4:1 ratio (to achieve a final concentration of ~0.1 M with respect to the indazole). The solvent mixture should be degassed beforehand by bubbling with argon for 20-30 minutes.
-
Catalyst Addition: Under a positive pressure of argon, add Pd(dppf)Cl₂ (3-5 mol%).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[1][6]
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure coupled product.[6]
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive or poisoned catalyst. 2. Poor solubility of reagents. 3. Ineffective base or catalyst system. | 1. Use fresh catalyst and ensure a thoroughly inert atmosphere. 2. Try an alternative solvent system like DME/water or DMF.[20] 3. Screen other catalysts (e.g., XPhos Pd G3) and bases (e.g., K₃PO₄, Cs₂CO₃). |
| Protodeboronation | 1. Boronic acid is unstable under basic/aqueous conditions. 2. Reaction is too slow, allowing for degradation. | 1. Switch to a more stable boronic ester (e.g., pinacol ester). 2. Use anhydrous conditions with a non-aqueous base like CsF or K₃PO₄.[19] 3. Employ a more active catalyst to increase the rate of coupling versus degradation.[19] |
| Dehalogenation | 1. The catalyst system promotes hydrodehalogenation. | 1. Screen different ligands. Catalyst systems like XPhosPdG2/XPhos have been shown to minimize this side reaction.[5] 2. Lower the reaction temperature if possible. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture. | 1. Ensure solvents are rigorously degassed and the reaction is maintained under a positive pressure of inert gas. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the C-3 functionalization of 3-(trifluoromethyl)-1H-indazoles. Success hinges on a rational approach to the reaction setup, particularly the protection of the indazole N-H, the selection of a robust palladium catalyst system, and the maintenance of an inert atmosphere. The protocols and troubleshooting guide provided herein offer a solid foundation for researchers to synthesize a wide array of novel indazole derivatives, paving the way for new discoveries in medicinal chemistry and materials science.
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions [mdpi.com]
- 4. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. byjus.com [byjus.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. soc.chim.it [soc.chim.it]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
Application Note: A Luminescence-Based Kinase Assay for Profiling 3-(Trifluoromethyl)-1H-Indazole Against VEGFR-2
Introduction: Targeting Angiogenesis Through VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a receptor tyrosine kinase that plays a pivotal role in angiogenesis—the formation of new blood vessels from pre-existing ones.[1][2][3] In pathological conditions, particularly in cancer, the upregulation of the VEGF/VEGFR-2 signaling pathway is a critical driver of tumor growth, invasion, and metastasis.[1][4][5] Tumors require a dedicated blood supply to grow beyond a few millimeters, and they achieve this by hijacking the angiogenic process.[5]
The binding of the VEGF-A ligand to VEGFR-2 induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues in its intracellular kinase domain.[1][6] This activation initiates a cascade of downstream signaling events, primarily through the PI3K/AKT and PLCγ/PKC/MAPK pathways, which promote endothelial cell proliferation, migration, and survival.[1][4][6][7] Consequently, inhibiting the kinase activity of VEGFR-2 is a validated and highly effective therapeutic strategy in oncology.[1][8][9] Small molecule inhibitors that target the ATP-binding site of the VEGFR-2 kinase domain are a major class of anti-angiogenic drugs.[1][5][8]
The indazole scaffold is a "privileged structure" in medicinal chemistry, known to be a core component of numerous compounds with diverse biological activities, including kinase inhibition.[10][11][12] This application note provides a detailed protocol for determining the in vitro inhibitory potency of 3-(trifluoromethyl)-1H-indazole, a representative indazole-containing small molecule, against recombinant human VEGFR-2. The protocol is based on a robust, luminescence-based assay that quantifies remaining ATP after the kinase reaction, providing a highly sensitive measure of kinase inhibition.
Principle of the Assay
This protocol employs a luminescence-based kinase assay, such as the Kinase-Glo® Max platform. The fundamental principle is the measurement of ATP consumption by the VEGFR-2 enzyme during the phosphorylation of a substrate. The kinase reaction is allowed to proceed in the presence of a fixed amount of ATP and the test inhibitor (this compound). After a set incubation period, a proprietary reagent is added that simultaneously stops the kinase reaction and initiates a luciferase-driven reaction that produces light in direct proportion to the amount of ATP remaining in the well.
Therefore, a high degree of VEGFR-2 activity results in significant ATP consumption and a low luminescence signal. Conversely, effective inhibition of VEGFR-2 by the test compound leads to less ATP consumption and a high luminescence signal. The inhibitory potency is typically expressed as an IC50 value—the concentration of the inhibitor required to reduce enzyme activity by 50%.
Visualizing the VEGFR-2 Signaling Pathway and Point of Inhibition
The diagram below illustrates the central role of VEGFR-2 in promoting angiogenesis and highlights the point of intervention for ATP-competitive inhibitors like this compound.
Caption: VEGFR-2 signaling cascade and the mechanism of ATP-competitive inhibition.
Materials and Reagents
| Reagent | Recommended Supplier | Example Catalog # | Storage Temp. |
| Recombinant Human VEGFR-2 (KDR), GST-tagged | BPS Bioscience | 40301 | -80°C |
| 5x Kinase Buffer 1 | BPS Bioscience | 79334 | -20°C |
| ATP, 500 µM Solution | BPS Bioscience | 79686 | -20°C |
| PTK Substrate (Poly-Glu,Tyr 4:1), 10 mg/mL | BPS Bioscience | 40217 | -20°C |
| This compound | Chemical Supplier | N/A | 2-8°C |
| Kinase-Glo® MAX Luminescence Reagent | Promega | V6071 | -20°C |
| DMSO, Anhydrous | Major Supplier | N/A | Room Temp. |
| Dithiothreitol (DTT), 1 M (Optional) | Major Supplier | N/A | -20°C |
| Solid White, Opaque 96-well Assay Plates | Major Supplier | N/A | Room Temp. |
| Nuclease-Free Water | Major Supplier | N/A | Room Temp. |
Note: This list is a guideline. Equivalent reagents from other suppliers may be used, but validation is recommended.
Safety and Handling Precautions
-
This compound: The exact toxicological properties have not been thoroughly investigated.[13] Similar compounds are classified as harmful if swallowed, and may cause skin, eye, and respiratory irritation.[14][15] Always handle this compound in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[14][16][17] Avoid dust formation and inhalation.[13][14]
-
DMSO: Handle with care as it can facilitate the absorption of other chemicals through the skin.
-
General: Follow standard laboratory safety practices. Wash hands thoroughly after handling chemicals.[17]
Experimental Protocol
This protocol is designed for a 96-well plate format with a final reaction volume of 50 µL prior to detection. All samples, including controls, should be run in at least duplicate.
Part 1: Reagent Preparation
-
1x Kinase Buffer: Prepare fresh 1x Kinase Buffer by diluting the 5x Kinase Buffer 1 stock with nuclease-free water. For 100 reactions (approximately 3 mL), mix 600 µL of 5x Kinase Buffer 1 with 2400 µL of nuclease-free water.[18]
-
Expert Insight: If desired, DTT can be added to the 1x Kinase Buffer to a final concentration of 1 mM. DTT is a reducing agent that can help maintain enzyme activity, especially if the kinase is sensitive to oxidation.[2]
-
-
Test Inhibitor Stock and Dilutions (this compound): a. Prepare a 10 mM stock solution of this compound in 100% DMSO. This is your highest concentration stock. b. Perform serial dilutions of the test inhibitor. The goal is to create a dose-response curve. A common approach is a 10-point, 3-fold serial dilution. c. First, create a 10-fold intermediate dilution of your highest desired concentration in 1x Kinase Buffer. For example, to get a final highest concentration of 10 µM in the assay, prepare a 100 µM intermediate solution. This step is crucial to minimize the final DMSO concentration.[18] d. The final DMSO concentration in the assay wells must not exceed 1% to avoid significant effects on enzyme activity.[18] e. Diluent Solution Control: Prepare a solution of 1x Kinase Buffer containing the same final percentage of DMSO as your test inhibitor wells. This will be used for the "Positive Control" (100% activity) and "Blank" (0% activity) wells.[18]
-
VEGFR-2 Enzyme Dilution: a. Thaw the recombinant VEGFR-2 enzyme on ice.[19] Briefly centrifuge the vial to collect the entire contents. b. Crucial Step: VEGFR-2 is sensitive to freeze-thaw cycles. Aliquot the enzyme upon first thaw to avoid repeated temperature changes.[19] c. Dilute the enzyme to the working concentration (e.g., 1 ng/µL) using ice-cold 1x Kinase Buffer. The optimal concentration may be lot-specific and should be determined empirically.[2][18] Keep the diluted enzyme on ice until use.
Part 2: Assay Procedure
The following workflow diagram outlines the key steps of the kinase assay.
Caption: Experimental workflow for the VEGFR-2 kinase inhibition assay.
-
Master Mix Preparation: Prepare a Master Mix for all reactions. For N wells, combine the following in a single tube:
-
Plate Setup: a. Add 25 µL of the Master Mix to every well of a solid white 96-well plate. b. Add 5 µL of your serially diluted this compound to the "Test Inhibitor" wells. c. Add 5 µL of the Diluent Solution (DMSO in buffer) to the "Positive Control" and "Blank" wells.[18]
-
Initiate Kinase Reaction: a. To the "Test Inhibitor" and "Positive Control" wells, add 20 µL of the diluted VEGFR-2 enzyme. b. To the "Blank" wells, add 20 µL of 1x Kinase Buffer (no enzyme).[2][18]
-
Self-Validation: The "Blank" wells are essential for determining the background signal in the absence of enzymatic activity. The "Positive Control" represents 100% enzyme activity and is the reference against which inhibition is measured.
-
-
Incubation: Gently tap the plate to mix and incubate at 30°C for 45 minutes.[2][18]
-
Luminescence Detection: a. During the incubation, allow the Kinase-Glo® MAX reagent to equilibrate to room temperature. b. After the 45-minute incubation, add 50 µL of Kinase-Glo® MAX reagent to each well.[2][18] c. Cover the plate (e.g., with foil) to protect it from light and incubate at room temperature for 15 minutes to stabilize the luminescent signal.[18][19] d. Read the luminescence on a microplate reader.
Part 3: Data Analysis
-
Subtract Background: Subtract the average luminescence value from the "Blank" wells from all other readings.
-
Calculate Percent Inhibition: Determine the percent inhibition for each inhibitor concentration using the following formula:
% Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_PositiveControl))
-
Generate IC50 Curve: Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to calculate the IC50 value.
Data Presentation
The results should be summarized in a clear, tabular format for easy interpretation and comparison.
| Compound | Highest Conc. (µM) | IC50 (µM) | Hill Slope | R² Value |
| This compound | 10 | Calc. | Calc. | Calc. |
| Staurosporine (Control Inhibitor) | 1 | ~0.02 | Calc. | Calc. |
Note: Staurosporine is a non-selective kinase inhibitor often used as a positive control for assay validation. The expected IC50 value is an estimate and may vary.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicates | Pipetting errors; Incomplete mixing. | Use calibrated pipettes; Ensure thorough mixing by gently tapping the plate after reagent addition. |
| Low signal in Positive Control wells | Inactive enzyme; Incorrect buffer/ATP concentration. | Use fresh enzyme aliquots; Verify buffer and ATP preparation; Run an ATP standard curve to check detection reagent. |
| No inhibition at high compound conc. | Compound is inactive; Compound precipitated. | Confirm compound identity and purity; Check solubility of the compound in the final assay buffer (visual inspection). |
| Signal in Blank wells is high | ATP contamination in reagents. | Use high-purity, nuclease-free water and fresh reagents. |
Conclusion
This application note provides a comprehensive and robust protocol for evaluating the inhibitory activity of this compound against VEGFR-2 kinase. By carefully following these steps, researchers can generate high-quality, reproducible data to determine the compound's potency (IC50). This information is a critical first step in the characterization of novel small molecules targeting the VEGF/VEGFR-2 axis for applications in anti-angiogenic cancer therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]
- 4. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 7. ahajournals.org [ahajournals.org]
- 8. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 9. Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. capotchem.com [capotchem.com]
- 14. angenechemical.com [angenechemical.com]
- 15. 6-(Trifluoromethyl)-1H-indazole-3-carboxylic acid | C9H5F3N2O2 | CID 40424302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. aksci.com [aksci.com]
- 17. fishersci.com [fishersci.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. bpsbioscience.com [bpsbioscience.com]
Application Note: A Step-by-Step Guide to the Synthesis of Kinase Inhibitors from a 3-(Trifluoromethyl)-1H-Indazole Scaffold
Abstract
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[1][2] Its unique structural and electronic properties allow it to serve as a versatile hinge-binding motif for the ATP-binding pocket of various kinases. This application note provides a detailed, step-by-step guide for the synthesis of advanced kinase inhibitor candidates starting from the readily available building block, 3-(trifluoromethyl)-1H-indazole. We will explore key N-arylation strategies and culminate in a practical, multi-step synthesis of a representative multi-targeted tyrosine kinase inhibitor (TKI) analogue. The protocols herein are designed to be robust and adaptable, with an emphasis on explaining the chemical rationale behind procedural choices to empower researchers in their own drug discovery efforts.
Introduction: The Power of the Indazole Scaffold
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] Consequently, kinase inhibitors have become a major class of therapeutic agents. The indazole core has emerged as a highly successful pharmacophore in this domain, featured in drugs such as Axitinib, Pazopanib, and Anlotinib.[1]
The this compound motif is particularly valuable. The trifluoromethyl (CF₃) group offers several advantages:
-
Metabolic Stability: The C-F bond is exceptionally strong, blocking potential sites of oxidative metabolism.
-
Lipophilicity: The CF₃ group increases the molecule's lipophilicity, which can enhance membrane permeability and cell uptake.
-
Binding Interactions: It can engage in unique non-covalent interactions within the kinase active site, potentially improving potency and selectivity.
This guide focuses on leveraging this key starting material to build complex, biologically active molecules. The primary synthetic handle on the this compound core is the N-H bond of the pyrazole ring, making N-arylation a cornerstone of synthetic diversification.
Core Synthetic Strategy: Building from the Indazole Core
Our general strategy involves a modular approach. We begin with the N-arylation of the indazole core to install a key recognition element. This is followed by functional group manipulations on the newly introduced aryl ring to enable coupling with a second pharmacophore, ultimately yielding the final inhibitor.
Caption: General workflow for kinase inhibitor synthesis.
Key Transformation: N-Arylation of the Indazole Core
The formation of a C-N bond between the indazole nitrogen and an aryl group is the most critical step for introducing structural diversity. Two powerful, field-proven methods are the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation.
Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)
This method is often the first choice due to its broad substrate scope, high functional group tolerance, and generally milder reaction conditions. The key to success lies in the choice of a bulky, electron-rich phosphine ligand, which facilitates the crucial reductive elimination step to form the C-N bond.[4]
Rationale for Reagent Selection:
-
Palladium Source: Pd₂(dba)₃ or Pd(OAc)₂ are common, stable pre-catalysts that form the active Pd(0) species in situ.
-
Ligand: Biaryl phosphine ligands like Xantphos or DavePhos are critical. Their bulk and electron-donating properties promote the formation of a monoligated palladium complex, which is essential for efficient catalysis.
-
Base: A strong, non-nucleophilic base like Cs₂CO₃ or K₃PO₄ is required to deprotonate the indazole N-H, making it nucleophilic enough to attack the palladium center.
Detailed Experimental Protocol:
-
Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 eq.), the desired aryl halide (e.g., aryl bromide, 1.2 eq.), palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02-0.05 mmol), and the phosphine ligand (e.g., Xantphos, 0.04-0.10 mmol).[4]
-
Reagent Addition: Add the base (e.g., Cs₂CO₃, 2.0-3.0 mmol) to the flask.
-
Solvent: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane, 5-10 mL).
-
Reaction: Seal the flask and heat the mixture with stirring to 80-110 °C. Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts.
-
Purification: Concentrate the filtrate in vacuo and purify the crude product by flash column chromatography on silica gel.
| Parameter | Condition A (Aryl Bromide) | Condition B (Aryl Chloride) | Rationale |
| Palladium Source | Pd₂(dba)₃ (2 mol%) | Pd(OAc)₂ (4 mol%) | Standard pre-catalyst |
| Ligand | Xantphos (4 mol%) | XPhos (8 mol%) | Aryl chlorides are less reactive, requiring a more active catalyst system. |
| Base | Cs₂CO₃ (2.5 eq.) | K₃PO₄ (3.0 eq.) | Strong base needed for deprotonation. |
| Solvent | Toluene | Dioxane | High-boiling, aprotic solvents are ideal. |
| Temperature | 100 °C | 110 °C | Higher temperature needed for less reactive aryl chloride. |
| Typical Yield | 75-95% | 60-85% | Reflects the relative reactivity of the aryl halides. |
Protocol 2: Copper-Catalyzed N-Arylation (Ullmann Condensation)
The Ullmann reaction is a classical, cost-effective alternative using a copper catalyst. While it often requires higher temperatures than palladium-catalyzed methods, modern protocols using specific ligands have significantly improved its scope and mildness.[5]
Rationale for Reagent Selection:
-
Copper Source: Copper(I) iodide (CuI) is the most common and effective copper source.
-
Ligand: A chelating diamine or phenanthroline ligand is crucial. It stabilizes the copper center and facilitates the coupling process.[4][5]
-
Base: A moderately strong base like K₂CO₃ is sufficient.
Detailed Experimental Protocol:
-
Setup: In a sealable reaction tube, combine this compound (1.0 mmol, 1.0 eq.), the aryl iodide (1.5 eq.), CuI (0.1-0.2 mmol), and the ligand (e.g., 1,10-Phenanthroline, 0.2-0.4 mmol).[4]
-
Reagent Addition: Add the base (e.g., K₂CO₃, 2.0-3.0 mmol) and the solvent (e.g., DMF or DMSO, 5 mL).
-
Reaction: Seal the tube and heat the reaction mixture to 120-150 °C with vigorous stirring for 24-48 hours.
-
Work-up: Cool the mixture, dilute with water, and extract with ethyl acetate. The combined organic layers should be washed with brine, dried over anhydrous Na₂SO₄, and filtered.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography.
Exemplar Synthesis: A Multi-Targeted TKI Analogue
To illustrate the practical application of these methods, we will now detail the synthesis of a hypothetical kinase inhibitor, Compound 3 , which shares structural motifs with potent TKIs like Anlotinib.[6][7] This synthesis employs an N-arylation followed by reduction and amide coupling.
Caption: Multi-step synthesis of a target kinase inhibitor.
Step 1: N-Arylation to Synthesize 1-(4-Nitrophenyl)-3-(trifluoromethyl)-1H-indazole (Compound 1)
-
Objective: To couple the indazole core with a nitrophenyl ring, which serves as a precursor to a key amine handle.
-
Protocol: Follow the Buchwald-Hartwig protocol (Section 3.1) using this compound (1.0 eq) and 1-fluoro-4-nitrobenzene (1.2 eq). The use of a fluoro-aromatic is common for SₙAr reactions but Buchwald-Hartwig conditions are also highly effective.
-
Expected Outcome: A yellow solid after purification. Yields are typically >80%.
Step 2: Nitro Group Reduction to Synthesize 1-(4-Aminophenyl)-3-(trifluoromethyl)-1H-indazole (Compound 2)
-
Objective: To reduce the nitro group to a primary amine, which is a nucleophile for the subsequent amide coupling.
-
Rationale: While catalytic hydrogenation is clean, reduction with iron powder in the presence of an electrolyte like ammonium chloride is often faster, cheaper, and highly effective for nitro groups without reducing other functionalities.
-
Protocol:
-
To a solution of Compound 1 (1.0 eq) in a mixture of Ethanol and Water (e.g., 4:1 ratio), add ammonium chloride (NH₄Cl, 4-5 eq) and iron powder (Fe, 4-5 eq).
-
Heat the suspension to reflux (approx. 80 °C) with vigorous stirring. The reaction is often complete within 1-3 hours (monitor by LC-MS).
-
After completion, hot-filter the reaction mixture through a pad of Celite®, washing thoroughly with hot ethanol or methanol.
-
Concentrate the filtrate. The residue can be taken up in ethyl acetate and washed with water to remove remaining salts. Dry the organic layer, concentrate, and use the resulting amine directly in the next step, as it is often pure enough.
-
-
Expected Outcome: A pale-colored solid. Yields are typically quantitative.
Step 3: Amide Coupling to Synthesize Final Inhibitor (Compound 3)
-
Objective: To form the final molecule by coupling the amine handle with a biologically relevant carboxylic acid, such as a quinoline moiety found in many TKIs.[8]
-
Rationale: HATU is a modern, highly efficient peptide coupling reagent that minimizes side reactions and racemization (if applicable). It works by activating the carboxylic acid to form a highly reactive intermediate. DIPEA is used as a non-nucleophilic base to scavenge the acid produced.
-
Protocol:
-
Dissolve the carboxylic acid (e.g., quinoline-4-carboxylic acid, 1.1 eq) in an anhydrous aprotic solvent like DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 10-15 minutes at room temperature to pre-activate the acid.
-
Add a solution of Compound 2 (1.0 eq) in DMF to the activated acid mixture.
-
Stir the reaction at room temperature for 4-12 hours (monitor by LC-MS).
-
Upon completion, pour the reaction mixture into water to precipitate the product.
-
Filter the solid, wash with water, and dry. If needed, purify further by recrystallization or flash chromatography.
-
-
Expected Outcome: The final product as a solid. Yields for this step are generally high (>85%).
| Step | Transformation | Key Reagents | Typical Yield | Purpose |
| 1 | N-Arylation | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 85-95% | Install the core aryl scaffold. |
| 2 | Nitro Reduction | Fe, NH₄Cl, EtOH/H₂O | >95% | Generate the key amine nucleophile. |
| 3 | Amide Coupling | Quinoline-4-COOH, HATU, DIPEA | 80-90% | Form the final inhibitor structure. |
Conclusion
The this compound scaffold is a powerful starting point for the development of novel kinase inhibitors. By employing robust and well-understood synthetic transformations such as palladium-catalyzed N-arylation, nitro reduction, and amide coupling, researchers can efficiently generate libraries of complex, drug-like molecules. The detailed protocols and strategic insights provided in this application note serve as a validated foundation for scientists engaged in the design and synthesis of next-generation targeted therapies.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 6. Preclinical characterization of anlotinib, a highly potent and selective vascular endothelial growth factor receptor‐2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating Novel Indazole Derivatives in Cell-Based Assays
Introduction: The Ascendancy of Indazole Derivatives in Oncology Research
The indazole scaffold has emerged as a privileged structure in modern medicinal chemistry, particularly in the discovery of novel anti-cancer agents.[1][2][3] These heterocyclic compounds have demonstrated a remarkable breadth of biological activities, with many derivatives progressing into clinical trials and several receiving FDA approval for the treatment of various cancers.[4][5] A predominant mechanism of action for many of these potent molecules is the inhibition of protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer, such as proliferation, survival, and metastasis.[4][6]
The development of novel indazole derivatives necessitates robust and reliable methods to characterize their biological effects at a cellular level. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of key cell-based assays to elucidate the anti-proliferative and pro-apoptotic activities of these promising compounds. The protocols detailed herein are designed to be self-validating systems, providing a clear rationale for each experimental step to ensure scientific integrity and reproducibility.
Application Overview: A Multi-faceted Approach to Cellular Characterization
The primary objective of this guide is to equip researchers with the necessary protocols to conduct a thorough initial cellular characterization of novel indazole derivatives. The experimental workflow is designed to provide a holistic view of a compound's activity, moving from a broad assessment of cytotoxicity to more detailed mechanistic studies.
I. Assessment of Cytotoxicity and Cell Viability: The MTT Assay
A fundamental first step in evaluating any potential anti-cancer compound is to determine its effect on cell viability and proliferation.[7][8] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[9][10]
Principle of the MTT Assay
The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals by mitochondrial dehydrogenases in metabolically active (i.e., viable) cells.[9][11] The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative assessment of a compound's cytotoxic or cytostatic effects.[9][11]
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol: MTT Assay
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Novel indazole derivative (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[11]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[10] Include wells with medium only as a blank control. Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the novel indazole derivative in complete culture medium. Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.[11]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[11] Measure the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the log concentration of the indazole derivative to determine the half-maximal inhibitory concentration (IC₅₀) value.
Data Presentation: Example IC₅₀ Values for a Hypothetical Indazole Derivative (INDZ-1)
| Cell Line | IC₅₀ (µM) after 48h Treatment |
| MCF-7 | 1.5 |
| A549 | 2.8 |
| HCT116 | 0.9 |
II. Elucidating the Mechanism of Cell Death: Apoptosis Assays
Many effective anti-cancer agents induce apoptosis, or programmed cell death, in cancer cells.[12] Therefore, determining whether a novel indazole derivative induces apoptosis is a critical step in its characterization.
A. Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[12] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled to detect apoptotic cells.[12] Propidium iodide (PI) is a fluorescent nucleic acid dye that is excluded by viable cells with intact membranes but can penetrate the compromised membranes of late apoptotic and necrotic cells.[13] Dual staining with Annexin V and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[12]
Experimental Workflow: Annexin V/PI Staining
Caption: Workflow for apoptosis detection by Annexin V/PI staining.
Detailed Protocol: Annexin V/PI Staining
Materials:
-
Cells treated with the indazole derivative
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the indazole derivative at the desired concentrations for the appropriate time. Include untreated and vehicle-treated controls.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing any detached cells.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.[12]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[12]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[12]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[12]
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
B. Western Blot Analysis of Apoptosis Markers
Principle: Western blotting can be used to detect changes in the expression levels of key proteins involved in the apoptotic cascade.[14] Common markers include the cleavage of caspases (e.g., caspase-3) and PARP (poly (ADP-ribose) polymerase), as well as changes in the expression of Bcl-2 family proteins.[14][15]
Signaling Pathway: Caspase-Mediated Apoptosis
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. inits.at [inits.at]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. moleculardevices.com [moleculardevices.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. atcc.org [atcc.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
Introduction: The Strategic Importance of the 3-(Trifluoromethyl)-1H-Indazole Scaffold
An In-Depth Technical Guide to the Application of 3-(Trifluoromethyl)-1H-Indazole in Medicinal Chemistry
The indazole ring system, a fusion of benzene and pyrazole rings, is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its versatile structure allows for diverse substitutions, enabling fine-tuning of pharmacological properties. The 1H-indazole tautomer is generally more thermodynamically stable and thus predominant.[1]
The introduction of a trifluoromethyl (-CF3) group at the 3-position of the indazole core is a strategic decision in drug design. The -CF3 group is a bioisostere of a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[3][4] This guide provides a detailed exploration of the synthesis, applications, and key experimental protocols related to the this compound scaffold for researchers and drug development professionals.
Synthetic Strategies and Methodologies
The construction of the this compound core and its derivatives is a critical first step. Synthetic routes typically focus on the formation of the pyrazole ring fused to a pre-existing benzene ring.
A common and effective strategy involves the cyclocondensation of a suitably substituted hydrazine with a carbonyl compound. For instance, the synthesis of trifluoromethylated pyrimido[1,2-b]indazole derivatives can be achieved through the cyclocondensation of 3-aminoindazole derivatives with ethyl 4,4,4-trifluoroacetoacetate.[5][6] This highlights a modular approach where the core indazole can be further elaborated.
Caption: General workflow for the synthesis of trifluoromethylated pyrimido[1,2-b]indazole derivatives.
Protocol 1: General Synthesis of 2-(Trifluoromethyl)pyrimido[1,2-b]indazol-4(1H)-one
This protocol is adapted from a known procedure for the cyclocondensation of 3-aminoindazoles.[5][6]
Objective: To synthesize a fused trifluoromethylated indazole derivative.
Materials:
-
3-Aminoindazole derivative (1.0 eq)
-
Ethyl 4,4,4-trifluoro-3-oxobutanoate (1.2 eq)
-
Acetic Acid (solvent)
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stirrer
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
Reaction Setup: To a solution of the 3-aminoindazole derivative (1.0 eq) in acetic acid, add ethyl 4,4,4-trifluoro-3-oxobutanoate (1.2 eq).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After completion, cool the reaction mixture to room temperature. A precipitate will typically form.
-
Isolation: Filter the solid precipitate and wash it with a small amount of cold diethyl ether to remove residual acetic acid.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure 2-(trifluoromethyl)pyrimido[1,2-b]indazol-4(1H)-one derivative.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).[5]
Causality: Acetic acid serves as both a solvent and a catalyst for the condensation and subsequent cyclization reaction. The use of a slight excess of the ketoester ensures the complete consumption of the starting aminoindazole.
Core Application I: Kinase Inhibition in Oncology
The indazole scaffold is a cornerstone in the design of protein kinase inhibitors.[7] Its ability to form critical hydrogen bonds with the kinase hinge region makes it an ideal ATP-competitive scaffold. Many approved anticancer drugs, such as Axitinib and Pazopanib, feature an indazole core.[1][2] The 3-(trifluoromethyl)phenyl moiety is often incorporated into these inhibitors to enhance potency and pharmacokinetic properties.
Key Kinase Targets:
-
BCR-ABL: Derivatives of 3-aminoindazole have been developed as potent pan-BCR-ABL inhibitors, including against the T315I "gatekeeper" mutant that confers resistance to imatinib.[8][9] A notable example is AKE-72, which incorporates a 3-(trifluoromethyl)phenyl group on its benzamide tail.[8][9]
-
Fibroblast Growth Factor Receptor (FGFR): 1H-Indazol-3-amine derivatives have been identified as potent FGFR1 inhibitors. The 3-aminoindazole group occupies the hinge region, forming hydrogen bonds, while other parts of the molecule, which can include trifluoromethyl groups, make additional hydrophobic interactions.[7]
-
PERK (PKR-like endoplasmic reticulum kinase): GSK2606414 is a potent and selective PERK inhibitor containing a 3-(trifluoromethyl)phenyl acetyl moiety. PERK is implicated in cancer cell survival, making it an attractive therapeutic target.[10]
Caption: Mechanism of action for an ATP-competitive indazole-based kinase inhibitor.
| Compound Class | Target Kinase | IC₅₀ / K_d | Reference |
| Diayrlamide 3-aminoindazole (AKE-72) | BCR-ABL | Potent nM range | [8][9] |
| 1H-Indazole-3-carboxamide | GSK-3 | 0.23 - 1.20 µM | [7] |
| 3-(Pyrrolopyridin-2-yl)indazole | Aurora Kinase A | nM range | [7] |
| N-(4-(1-(4-chloroindazole))phenyl)-N-(4-chloro-3-trifluoromethyl phenyl) urea | c-Kit, PDGFRβ, FLT3 | K_d = 68.5, 140, 375 nM | [1] |
| GSK2606414 | PERK | Potent nM range | [10] |
Table 1: Examples of Indazole Derivatives with Kinase Inhibitory Activity.
Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
Objective: To determine the IC₅₀ value of a this compound derivative against a target kinase.
Principle: This is a competitive fluorescence resonance energy transfer (FRET) assay. A europium (Eu)-labeled antibody binds to the kinase, and an Alexa Fluor™ 647-labeled tracer binds to the ATP pocket. Binding of the tracer results in a high FRET signal. A test compound that binds to the ATP pocket will displace the tracer, causing a decrease in the FRET signal.
Materials:
-
Target Kinase
-
Eu-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Test Compound (this compound derivative) serially diluted in DMSO
-
Assay Buffer
-
384-well microplate
-
Fluorescence plate reader capable of time-resolved FRET
Procedure:
-
Prepare Reagents: Prepare a 2X solution of the Kinase/Antibody mixture and a 2X solution of the Tracer in the assay buffer.
-
Compound Plating: Add 2 µL of serially diluted test compound to the wells of the 384-well plate. Include "no inhibitor" (DMSO only) and "no kinase" controls.
-
Kinase Addition: Add 8 µL of the 2X Kinase/Antibody mixture to each well.
-
Tracer Addition: Add 10 µL of the 2X Tracer solution to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a fluorescence plate reader, measuring the emission at 665 nm and 615 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Trustworthiness: This self-validating system includes controls for background fluorescence (no kinase) and maximum signal (no inhibitor), ensuring the observed signal change is due to specific inhibition.
Core Application II: Modulators for Neurodegenerative Diseases
The blood-brain barrier (BBB) permeability and metabolic stability imparted by the trifluoromethyl group make this scaffold attractive for developing CNS-active agents.[11] Indazole derivatives are being explored for neurological disorders like Parkinson's and Alzheimer's disease by targeting key kinases in neuro-inflammatory and apoptotic pathways.[12][13][14]
Key Targets in Neurology:
-
Glycogen Synthase Kinase-3 (GSK-3): Overactivity of GSK-3 is linked to the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease. Indazole-3-carboxamide derivatives have been developed as potent GSK-3 inhibitors.[7][14]
-
c-Jun N-terminal Kinase 3 (JNK3): JNK3 is primarily expressed in the brain and plays a key role in neuronal apoptosis. Selective JNK3 inhibitors based on the indazole scaffold have shown neuroprotective effects in models of Parkinson's disease.[15]
Caption: Role of GSK-3 and JNK3 in neurodegeneration and the site of inhibitor action.
Protocol 3: Cell-Based Neuroprotection Assay
Objective: To assess the ability of a this compound derivative to protect neuronal cells from a toxic insult.
Principle: SH-SY5Y neuroblastoma cells are treated with a neurotoxin (e.g., MPP⁺ or 6-OHDA for Parkinson's models; Aβ oligomers for Alzheimer's models) to induce cell death. The protective effect of the test compound is measured by assessing cell viability.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12 with FBS)
-
Neurotoxin (e.g., MPP⁺)
-
Test Compound (this compound derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
96-well cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours.
-
Toxin Addition: Add the neurotoxin (e.g., MPP⁺ at a final concentration of 1 mM) to the wells (except for the vehicle control wells).
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO₂ incubator.
-
Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control group. Plot cell viability against compound concentration to determine the EC₅₀ (effective concentration for 50% protection).
Core Application III: Anti-inflammatory Agents
The indazole scaffold is present in several anti-inflammatory drugs, such as Benzydamine and Bendazac.[1][16] Derivatives of 1H-indazole have been shown to possess anti-inflammatory activity, potentially through the inhibition of cyclooxygenase (COX) enzymes and the reduction of pro-inflammatory cytokines.[17] The trifluoromethyl group can enhance the potency and selectivity of these compounds.
Protocol 4: In Vitro Anti-inflammatory Assay (LPS-induced TNF-α release)
Objective: To measure the inhibitory effect of a this compound derivative on the production of a pro-inflammatory cytokine.
Principle: RAW 264.7 macrophage cells are stimulated with lipopolysaccharide (LPS) to produce and release Tumor Necrosis Factor-alpha (TNF-α). The concentration of TNF-α in the cell supernatant is measured by ELISA in the presence and absence of the test compound.
Materials:
-
RAW 264.7 murine macrophage cell line
-
LPS (from E. coli)
-
Test Compound
-
Commercial TNF-α ELISA kit
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat cells with various concentrations of the test compound for 1 hour.
-
Stimulation: Add LPS (1 µg/mL final concentration) to stimulate the cells. Include an unstimulated control.
-
Incubation: Incubate for 18-24 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
ELISA: Quantify the amount of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α release for each compound concentration relative to the LPS-only control. Determine the IC₅₀ value.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. 3-Methyl-5-(trifluoromethyl)-1H-indazole | 945265-11-2 | Benchchem [benchchem.com]
- 4. journal.hep.com.cn [journal.hep.com.cn]
- 5. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and molecular-level insights into 5-Methyl-3-(trifluoromethyl)-1H-pyrazole for anticancer action: Spectroscopic profiling, solvent interactions, topological analysis and ADME-QSAR predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Importance of Indazole against Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benthamscience.com [benthamscience.com]
- 15. Discovery of Novel Indazole Chemotypes as Isoform-Selective JNK3 Inhibitors for the Treatment of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Biological Screening of 3-(Trifluoromethyl)-1H-indazole Derivatives
Introduction: The Strategic Importance of the 3-(Trifluoromethyl)-1H-Indazole Scaffold
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The fusion of a benzene ring with a pyrazole ring creates a bicyclic aromatic system that is a versatile template for interacting with various biological targets.[4] Among the diverse substitutions on this core, the incorporation of a trifluoromethyl (-CF₃) group at the 3-position is of particular strategic importance in modern drug design.
The -CF₃ group is a bioisostere of a methyl group but possesses profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, binding affinity, and cell permeability.[5] This application note provides detailed, field-proven protocols for the synthesis of this compound derivatives and outlines standard methodologies for their preliminary biological screening, aimed at researchers and professionals in drug discovery and development.
Part 1: Synthetic Strategies and Protocols
The synthesis of the this compound core can be approached through several reliable pathways. The choice of method often depends on the availability of starting materials and the desired substitution patterns on the indazole ring. We will detail two robust and versatile methods.
Method 1: Cyclocondensation of 3-Aminoindazoles with a Trifluoromethyl β-Ketoester
This method is a straightforward and high-yielding approach for constructing trifluoromethylated pyrimido[1,2-b]indazoles, which are derivatives built upon the core 3-(trifluoromethyl)-indazole structure. The core principle is the acid-catalyzed condensation of a 3-aminoindazole with ethyl 4,4,4-trifluoro-3-oxobutanoate.[6][7]
Causality and Mechanistic Insight: The reaction proceeds via an initial nucleophilic attack of the exocyclic amino group of the 3-aminoindazole onto the more electrophilic ketone carbonyl of the β-ketoester. This is followed by an intramolecular cyclization and dehydration, driven by the acidic catalyst (e.g., polyphosphoric acid) and heat, to form the stable, fused heterocyclic system. The trifluoromethyl group's strong inductive effect makes the adjacent carbonyl carbon highly susceptible to nucleophilic attack, facilitating the initial reaction step.
Detailed Experimental Protocol 1: Synthesis of 2-(Trifluoromethyl)-1H-pyrimido[1,2-b]indazol-4-one Derivatives [6]
Materials:
-
Substituted 3-aminoindazole derivative (1.0 equiv)
-
Ethyl 4,4,4-trifluoroacetoacetate (2.0 equiv)
-
Dry Methanol (MeOH)
-
Polyphosphoric Acid (PPA)
-
Argon or Nitrogen gas for inert atmosphere
-
Standard reflux apparatus, magnetic stirrer, and heating mantle
-
Thin Layer Chromatography (TLC) supplies (Silica gel plates, petroleum ether/ethyl acetate eluent)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 3-aminoindazole derivative (e.g., 2 g, 1 equiv).
-
Add dry methanol (4 mL) to dissolve or suspend the starting material.
-
Add ethyl 4,4,4-trifluoroacetoacetate (2 equiv) to the mixture.
-
Under constant stirring, carefully add polyphosphoric acid (1 mL) dropwise to the mixture. The addition may be exothermic.
-
Place the flask under an inert atmosphere (Argon).
-
Heat the reaction mixture to reflux and maintain for 24 hours.
-
Monitor the reaction progress by TLC using a petroleum ether/ethyl acetate (1:1) eluent system. The disappearance of the starting material spot indicates reaction completion.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Remove the solvent (methanol) under reduced pressure using a rotary evaporator.
-
Suspend the resulting crude solid in a small volume of cold water and stir vigorously.
-
Collect the solid product by vacuum filtration, washing with additional cold water.
-
The crude product can be further purified by recrystallization or column chromatography on silica gel if necessary.
Data Presentation: Representative Yields for Protocol 1
| Starting 3-Aminoindazole | Product | Yield (%) | Reference |
| 3-Aminoindazole | 2-(Trifluoromethyl)-1H-pyrimido[1,2-b]indazol-4-one | Good to Excellent | [6] |
| 6-Nitro-3-aminoindazole | 9-Nitro-2-(trifluoromethyl)-1H-pyrimido[1,2-b]indazol-4-one | 65% | [7] |
| 6-Chloro-3-aminoindazole | 9-Chloro-2-(trifluoromethyl)-1H-pyrimido[1,2-b]indazol-4-one | Good | [6] |
Workflow Visualization: Synthesis via Cyclocondensation
Caption: Workflow for the synthesis of trifluoromethylated pyrimido[1,2-b]indazoles.
Method 2: Silver-Mediated Intramolecular C-H Amination
This elegant method constructs the indazole ring itself, offering a different strategic approach where the trifluoromethyl group is introduced via the starting materials. It relies on a silver(I)-mediated intramolecular oxidative C-H bond amination, providing a direct route to the core scaffold.[8]
Causality and Mechanistic Insight: This reaction is a modern C-H functionalization strategy. It typically starts with a suitably substituted o-hydrazinobenzophenone or a similar precursor. The silver(I) salt acts as an oxidant and likely facilitates the formation of a reactive nitrogen-centered species. This species then undergoes an intramolecular electrophilic attack on an adjacent aromatic C-H bond, leading to the cyclization and formation of the indazole ring system. The choice of oxidant and reaction conditions is critical for achieving high regioselectivity and yield.
Detailed Experimental Protocol 2: Synthesis of 1-Aryl-3-(trifluoromethyl)-1H-indazoles [8]
Materials:
-
Substituted 2-(1-Arylhydrazinyl)aryl trifluoromethyl ketone (1.0 equiv)
-
Silver(I) carbonate (Ag₂CO₃) or other suitable silver salt (oxidant)
-
Anhydrous solvent (e.g., Toluene or Dichloroethane)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard reaction vessel, magnetic stirrer, and heating source
Procedure:
-
In an oven-dried reaction vessel, combine the 2-(1-arylhydrazinyl)aryl trifluoromethyl ketone precursor (1.0 equiv) and the silver(I) salt (e.g., Ag₂CO₃, 1.5-2.0 equiv).
-
Add the anhydrous solvent (e.g., Toluene) via syringe.
-
Purge the vessel with an inert gas (Argon) for 5-10 minutes.
-
Heat the reaction mixture to the specified temperature (e.g., 80-110 °C) and stir vigorously.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the silver salts, washing the pad with ethyl acetate or dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 1-aryl-3-(trifluoromethyl)-1H-indazole derivative.
Part 2: Biological Screening Protocols
Once a library of this compound derivatives has been synthesized and characterized, the next critical phase is to evaluate their biological activity. Based on the well-documented potential of the indazole scaffold, initial screening often focuses on anticancer and antimicrobial activities.[1][9][10][11]
Protocol 1: In Vitro Anticancer Activity (MTT Proliferation Assay)
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a robust indicator of cell viability and proliferation.[9][12] It is a standard high-throughput screening method to identify compounds with cytotoxic or cytostatic effects against cancer cell lines.[13][14]
Principle of the Assay: The assay relies on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes, primarily present in the mitochondria of viable cells, to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to its insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Detailed Experimental Protocol 3: MTT Assay for Antiproliferative Activity [11][12]
Materials:
-
Human cancer cell lines (e.g., A549 lung, K562 leukemia, Hep-G2 liver)[14]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
96-well cell culture plates
-
Synthesized indazole compounds dissolved in DMSO (stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Multi-channel pipette and microplate reader
Procedure:
-
Cell Seeding: Harvest logarithmically growing cells using trypsin. Resuspend the cells in fresh complete medium and perform a cell count (e.g., using a hemocytometer). Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds from the DMSO stock solutions in complete medium. The final DMSO concentration in the well should be kept constant and non-toxic (typically ≤0.5%). Add 100 µL of the diluted compound solutions to the appropriate wells. Include vehicle control (medium with DMSO) and positive control (e.g., Doxorubicin) wells.
-
Incubation: Incubate the plate for another 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium plus 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Workflow Visualization: MTT Assay
Caption: Step-by-step workflow for the MTT cell proliferation assay.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
For compounds that show significant antiproliferative activity, it is crucial to determine the mechanism of cell death. An apoptosis assay using Annexin V and PI is a standard method to distinguish between healthy, apoptotic, and necrotic cells via flow cytometry.[11][13]
Principle of the Assay: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) and can bind to these exposed PS residues. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.
Workflow Visualization: Principle of Annexin V/PI Apoptosis Assay
Caption: Cellular states as distinguished by Annexin V and PI staining.
Detailed Experimental Protocol 4: Flow Cytometry for Apoptosis [11]
Materials:
-
Cells treated with the indazole compound at its IC₅₀ concentration for 24-48 hours.
-
Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI, and Binding Buffer).
-
Flow cytometer.
Procedure:
-
Cell Treatment: Seed and treat cells in 6-well plates with the test compound as determined from the MTT assay (e.g., at 0.5x, 1x, and 2x IC₅₀).
-
Cell Harvesting: After the treatment period, collect both floating and adherent cells. Adherent cells should be detached using trypsin.
-
Washing: Wash the collected cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 × 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer. FITC is detected in the FL1 channel and PI in the FL2 channel.
-
Data Interpretation: Quantify the percentage of cells in each of the four quadrants: Q3 (live cells: Annexin V-/PI-), Q4 (early apoptotic: Annexin V+/PI-), Q2 (late apoptotic: Annexin V+/PI+), and Q1 (necrotic: Annexin V-/PI+).
Conclusion
The this compound scaffold is a highly valuable starting point for the development of novel therapeutic agents. The synthetic protocols provided herein offer robust and adaptable methods for generating diverse libraries of these compounds. Furthermore, the detailed biological screening protocols for cytotoxicity and apoptosis provide a clear and standardized path for the initial evaluation of their pharmacological potential. By combining rational synthetic design with systematic biological screening, researchers can effectively explore the chemical space around this privileged core to identify promising lead candidates for drug development.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnrjournal.com [pnrjournal.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions [mdpi.com]
- 7. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-Alkylation of 3-(Trifluoromethyl)-1H-indazole
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of N-Alkylated 3-(Trifluoromethyl)-1H-indazoles
The 3-(trifluoromethyl)-1H-indazole scaffold is a privileged motif in medicinal chemistry, frequently incorporated into a variety of therapeutic agents. The trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity. N-alkylation of the indazole core is a critical step in the synthesis of these compounds, as the position of the alkyl group (N1 vs. N2) can profoundly influence the molecule's biological activity and pharmacokinetic properties.[1][2][3] However, the regioselective N-alkylation of indazoles presents a significant synthetic challenge due to the comparable nucleophilicity of the N1 and N2 atoms, often leading to mixtures of regioisomers.[1][2][3][4]
This guide provides a comprehensive overview of methodologies for the N-alkylation of this compound, with a focus on achieving high regioselectivity. We will delve into the mechanistic rationale behind different synthetic strategies and provide detailed, field-proven protocols for both N1- and N2-selective alkylations.
Understanding the Regioselectivity of Indazole Alkylation
The outcome of the N-alkylation of indazoles is a delicate interplay of steric and electronic factors, as well as reaction conditions such as the choice of base, solvent, and alkylating agent.[1][2][3] The two nitrogen atoms of the indazole ring exist in different electronic environments, leading to the potential for substitution at either position. The 1H-indazole tautomer is generally considered to be more thermodynamically stable than the 2H-tautomer.[1][2][3]
The regioselectivity can be directed towards either the N1 or N2 position by carefully selecting the reaction conditions. Generally, reactions favoring thermodynamic control tend to yield the N1-alkylated product, while kinetically controlled reactions can favor the N2 isomer.
Caption: Factors influencing the regioselectivity of indazole alkylation.
Methods for N1-Selective Alkylation
Achieving high selectivity for the N1 position is often accomplished under conditions that favor the formation of the more thermodynamically stable product.
Protocol 1: Classical Alkylation with Sodium Hydride in Tetrahydrofuran
The combination of a strong, non-nucleophilic base like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF) is a robust method for achieving high N1-selectivity.[1][2][3][5] The sodium cation is thought to coordinate with the N2 nitrogen, sterically hindering alkylation at this position and directing the electrophile to N1.
Rationale:
-
NaH: A strong base that irreversibly deprotonates the indazole, forming the indazolide anion.
-
THF: A non-polar aprotic solvent that does not solvate the cation as strongly as polar aprotic solvents, promoting the aforementioned coordination.
-
Alkyl Halides/Tosylates: Good electrophiles for the SN2 reaction.
Detailed Experimental Protocol:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv).
-
Solvent Addition: Add anhydrous THF (sufficient to dissolve the starting material, typically 0.1-0.2 M concentration).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.1-1.2 equiv) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt of the indazole is often observed as a suspension.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1-1.5 equiv) dropwise to the suspension at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][6]
-
Work-up: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N1-alkyl-3-(trifluoromethyl)-1H-indazole.
| Base | Solvent | Alkylating Agent | Temperature (°C) | N1:N2 Ratio | Yield (%) | Reference |
| NaH | THF | n-pentyl bromide | RT to 50 | >99:1 | 94 | [1],[2] |
| NaH | THF | various alkyl bromides | RT to 50 | >99:1 | high | [1],[2] |
Methods for N2-Selective Alkylation
Selective alkylation at the N2 position often requires conditions that favor kinetic control or employ specific reagents that direct the alkyl group to this position.
Protocol 2: The Mitsunobu Reaction
The Mitsunobu reaction provides a powerful and often highly regioselective method for the N2-alkylation of indazoles.[1][2][6][7] This reaction proceeds via an intermediate phosphonium salt, and the steric bulk of the triphenylphosphine and the azodicarboxylate reagent is believed to favor attack at the less sterically hindered N2 position.
Rationale:
-
PPh₃ and DIAD/DEAD: These reagents form a reactive phosphonium salt with the alcohol.
-
Alcohol: The source of the alkyl group.
-
THF: A common solvent for Mitsunobu reactions.
Detailed Experimental Protocol:
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.[6]
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise.[6]
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
Concentration: Remove the solvent under reduced pressure.[6]
-
Purification: Purify the crude mixture directly by flash column chromatography on silica gel to separate the N2-alkylated product from triphenylphosphine oxide and other byproducts. The N1 isomer may also be formed and can be separated chromatographically.[6]
Caption: General workflow for the Mitsunobu N2-alkylation of indazoles.
| Substrate | Alcohol | N1:N2 Ratio | Yield (N2/N1, %) | Reference |
| Methyl 1H-indazole-3-carboxylate | n-pentanol | 1:2.5 | 58 / 20 | [1],[2] |
Protocol 3: Acid-Catalyzed Alkylation with Diazo Compounds
A novel and highly selective method for N2-alkylation involves the use of diazo compounds in the presence of a strong acid catalyst like trifluoromethanesulfonic acid (TfOH).[8] This metal-free approach offers excellent regioselectivity and functional group tolerance.
Rationale:
-
TfOH: A strong acid that protonates the diazo compound, generating a reactive electrophile.
-
Diazo Compound: The source of the alkyl group.
-
DCM: A common solvent for this transformation.
Detailed Experimental Protocol:
-
Preparation: To a solution of this compound (1.0 equiv) in dichloromethane (DCM), add the diazo compound (1.2 equiv).
-
Catalyst Addition: Add trifluoromethanesulfonic acid (TfOH, 10 mol%) to the mixture at room temperature.
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Separate the layers and extract the aqueous phase with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the residue by column chromatography to yield the pure N2-alkylated product.[6]
| Catalyst | Alkylating Agent | N2:N1 Ratio | Yield (%) | Reference |
| TfOH | Ethyl diazoacetate | 100:0 | 95 | [6],[8] |
Characterization of N1 and N2 Isomers
Distinguishing between the N1 and N2 alkylated isomers is crucial and can be reliably achieved using nuclear magnetic resonance (NMR) spectroscopy, particularly through Heteronuclear Multiple Bond Correlation (HMBC) experiments.[1][2] For the N1-isomer, a correlation is typically observed between the protons of the alkyl group's alpha-carbon and the C7a carbon of the indazole ring. Conversely, for the N2-isomer, a correlation is expected between the alkyl protons and the C3 carbon.
Conclusion
The regioselective N-alkylation of this compound is a critical transformation in the synthesis of many biologically active compounds. By carefully selecting the reaction conditions, chemists can favor the formation of either the N1 or N2 isomer. For N1-alkylation, the use of sodium hydride in THF is a reliable method. For N2-alkylation, the Mitsunobu reaction and acid-catalyzed reactions with diazo compounds offer excellent selectivity. The protocols and insights provided in this guide are intended to empower researchers to efficiently synthesize the desired indazole regioisomers for their drug discovery and development programs.
References
- 1. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.ucc.ie [research.ucc.ie]
- 6. benchchem.com [benchchem.com]
- 7. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Note: A Strategic Guide to the Development of an Indazole Derivative Library for High-Throughput Screening
Abstract
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including kinase inhibitors and anti-cancer agents. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic design, synthesis, and quality control of a diverse library of indazole derivatives optimized for high-throughput screening (HTS). We present detailed protocols, from foundational synthetic routes to the preparation of HTS-ready plates, emphasizing the rationale behind key experimental choices to ensure a high-quality, information-rich screening collection.
Introduction: The Significance of the Indazole Scaffold
Indazoles are bicyclic heterocyclic aromatic compounds consisting of a benzene ring fused to a pyrazole ring. This unique structure allows them to act as versatile pharmacophores, capable of engaging in a wide range of non-covalent interactions with biological targets. Notably, the indazole moiety is a key component in several FDA-approved drugs, such as axitinib (a kinase inhibitor for renal cell carcinoma) and entrectinib (a TRK inhibitor for various solid tumors). The development of a diverse library of indazole derivatives, therefore, represents a promising strategy for the discovery of novel therapeutic agents against a multitude of diseases.
The core principle of library design is to maximize chemical diversity around the indazole scaffold. This ensures a broad exploration of the chemical space, increasing the probability of identifying novel hits during HTS campaigns. Our approach focuses on strategic diversification at key positions of the indazole ring, primarily at the N1, C3, and C5 positions, which have been shown to be critical for modulating biological activity.
Strategic Design of the Indazole Library
A successful screening library is not merely a collection of compounds but a carefully curated set designed for maximal information output. The design of our indazole library is guided by the principles of diversity-oriented synthesis and lead-likeness.
Key Diversification Points:
-
N1-Position: Alkylation or arylation at this position can significantly influence the compound's physicochemical properties, such as solubility and membrane permeability.
-
C3-Position: Substitution at this position allows for the introduction of various functional groups that can act as key binding motifs (e.g., hydrogen bond donors/acceptors, aromatic systems).
-
C5/C6-Positions: Modification of the benzo-ring allows for fine-tuning of electronic properties and provides vectors for further optimization.
The overall workflow for library development is depicted below.
The Strategic Use of 3-(Trifluoromethyl)-1H-Indazole in Structure-Activity Relationship (SAR) Studies
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-indazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2][3][4] The strategic incorporation of a trifluoromethyl (-CF3) group, particularly at the 3-position, imparts a unique combination of physicochemical properties that are highly advantageous for drug design. This application note provides an in-depth guide on the synthesis, derivatization, and application of the 3-(trifluoromethyl)-1H-indazole moiety in structure-activity relationship (SAR) studies. We will explore the rationale behind its use, present detailed synthetic protocols, and analyze case studies to illustrate how this scaffold serves as a powerful tool for optimizing lead compounds.
The Rationale: Why this compound?
The efficacy of the this compound scaffold in drug discovery is not coincidental; it arises from the synergistic combination of the indazole core and the trifluoromethyl substituent.
The Indazole Core: As a fused aromatic heterocyclic system, indazole is a versatile pharmacophore capable of engaging in various non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions.[3][4] The 1H-indazole-3-amine structure, for instance, is recognized as an effective hinge-binding fragment in many kinase inhibitors.[2]
The Trifluoromethyl (-CF3) Group: The -CF3 group is far more than a simple methyl mimic. Its unique electronic properties make it a strategic tool for medicinal chemists:[5][6]
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF3 group highly resistant to metabolic degradation (e.g., P450-mediated oxidation).[5] This enhances the pharmacokinetic profile of a drug candidate.
-
Enhanced Lipophilicity: With a Hansch π value of +0.88, the -CF3 group increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes.[5]
-
Potent Electron-Withdrawing Nature: The high electronegativity of the fluorine atoms makes the -CF3 group a strong electron-withdrawing substituent. This can modulate the pKa of nearby functionalities and influence the molecule's overall electronic distribution, often enhancing binding affinity to target proteins.[5]
-
Bioisosterism: The -CF3 group can serve as a bioisostere for other atoms and groups, such as chlorine and methyl, allowing for fine-tuning of steric and electronic properties while maintaining key interactions.[5][7]
By positioning the metabolically robust and powerfully electron-withdrawing -CF3 group at the 3-position of the indazole ring, a stable core is created, directing SAR exploration towards other positions on the scaffold (N1, C4, C5, C6, C7). This allows for systematic modifications to probe the binding pocket of a target protein effectively.
Synthetic Strategies for Generating Chemical Diversity
A successful SAR campaign relies on the efficient synthesis of the core scaffold and its subsequent diversification. The following protocols outline robust methods for preparing and functionalizing this compound derivatives.
Protocol 1: Synthesis of the this compound Core
A reliable method for synthesizing the core structure is the cyclocondensation of 3-aminoindazoles with reagents that can introduce the trifluoromethyl group. A common and effective method involves ethyl 4,4,4-trifluoroacetoacetate.[8][9][10]
Reaction Scheme: A generalized scheme for the synthesis of a pyrimido[1,2-b]indazol-4(1H)-one derivative, which can be further modified.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnrjournal.com [pnrjournal.com]
- 5. mdpi.com [mdpi.com]
- 6. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 7. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Trifluoromethyl)-1H-indazole
An in-depth technical guide by a Senior Application Scientist.
Welcome to the technical support center for the synthesis of 3-(trifluoromethyl)-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this challenging synthesis. The powerful electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of synthetic intermediates, often leading to unexpected side reactions or incomplete conversions. This resource provides in-depth, field-proven insights in a direct question-and-answer format to address common issues and enhance your synthetic success.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: General Low Yield & Reaction Failure
Question 1: My reaction to synthesize this compound is resulting in a consistently low yield (<40%), or it fails completely. What are the primary factors I should investigate?
Answer: A low or failing yield in this synthesis typically points to one of several critical areas. A systematic approach is the most effective way to diagnose the issue.[1][2] The most common culprits are:
-
Purity and Stability of Starting Materials: The precursors for indazole synthesis, often substituted hydrazones or related species, can be unstable. The purity of reagents like 2-aminobenzotrifluoride or the corresponding hydrazine is paramount. Impurities can poison catalysts or introduce competing side reactions.[1]
-
Suboptimal Reaction Conditions: The cyclization step to form the indazole ring is highly sensitive to temperature, solvent, and the choice of catalyst or base. Even minor deviations from optimal conditions can drastically reduce yield.[1]
-
Atmospheric Contamination: Many intermediates and catalysts used in heterocyclic synthesis are sensitive to oxygen and moisture. Failure to maintain a properly inert atmosphere (e.g., under nitrogen or argon) can lead to degradation of reagents and low conversion.[1][3]
-
Product Decomposition: The this compound product itself might be unstable under the reaction or work-up conditions, especially at elevated temperatures or in the presence of strong acids or bases.[1][4] Monitoring the reaction mixture over time via TLC or LC-MS can help determine if the product is forming and then degrading.[1]
-
Inefficient Purification: Significant product loss can occur during work-up and purification. The polarity of N-heterocycles can make them challenging to isolate, leading to issues like poor extraction or decomposition on silica gel.[2][4]
To begin troubleshooting, we recommend following a logical diagnostic workflow.
dot
Caption: Troubleshooting Decision Tree for Low Yield Synthesis.
Category 2: Starting Materials & Reagents
Question 2: I am preparing this compound via a classical route involving cyclization of a trifluoromethylated hydrazone. How can I be sure my precursor is not the problem?
Answer: The stability and purity of your hydrazone precursor are critical. Trifluoroacetimidoyl chlorides or similar precursors used to make these hydrazones can be highly reactive and moisture-sensitive.[5]
Troubleshooting Steps:
-
Confirm Precursor Identity and Purity: Before starting the cyclization, always characterize your intermediate hydrazone using ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy.[6] An unpurified intermediate is a common source of failure. Impurities from the previous step can interfere with the final cyclization.
-
Check for Isomers: Hydrazone formation can sometimes lead to E/Z isomers. While this may not always inhibit cyclization, a mixture of isomers can complicate the reaction profile and subsequent purification. The presence of multiple species should be confirmed by NMR or HPLC.
-
Assess Stability: Prepare the hydrazone fresh if possible. If it has been stored, re-analyze its purity before use. Some hydrazones can degrade over time, especially if exposed to light or air.[4]
-
Solvent Purity: Ensure all solvents are rigorously dried. Water can react with catalysts or intermediates, halting the reaction. For instance, in reactions using bases like NaH or LDA, trace water will quench the base and prevent the necessary deprotonation for cyclization.[1]
Category 3: Reaction Condition Optimization
Question 3: My starting materials are pure, but the cyclization reaction is sluggish and gives a low yield. What specific parameters should I optimize?
Answer: The cyclization to form the indazole ring is the most critical step and often requires careful optimization. The electron-withdrawing CF₃ group deactivates the aromatic ring, potentially making intramolecular reactions more difficult than for non-fluorinated analogs.[5]
| Parameter | Issue | Recommended Optimization Steps | Rationale |
| Temperature | Reaction is slow or incomplete at low temperatures; tar/byproduct formation at high temperatures.[4][7] | 1. Run a temperature screen in small-scale trial reactions (e.g., 60°C, 80°C, 100°C).[5] 2. If product degradation is suspected, lower the temperature and extend the reaction time.[1] | Temperature controls the reaction rate versus side reactions. Electrophilic aromatic substitutions are often exothermic, and excess heat can promote undesired pathways.[7] |
| Solvent | Poor solubility of starting material; solvent participating in side reactions. | 1. Test a range of solvents with varying polarities (e.g., Toluene, Dioxane, DMF, DMSO). 2. Ensure the chosen solvent is appropriate for the reaction temperature (i.e., has a high enough boiling point). | Solvent choice affects reactant solubility and the reactivity of ionic intermediates. Less polar solvents may sometimes improve selectivity.[7] |
| Base/Catalyst | Incomplete deprotonation or cyclization; catalyst deactivation. | 1. If using a base, screen different types (e.g., K₂CO₃, Cs₂CO₃, NaH, t-BuOK). 2. For metal-catalyzed reactions (e.g., Pd, Cu), screen different ligands and catalyst loadings.[8] | The strength of the base is crucial for deprotonation to initiate cyclization. In metal-catalyzed C-H activation routes, the ligand environment dictates catalytic efficiency.[9] |
| Atmosphere | Reaction is sensitive to air or moisture. | 1. Ensure the reaction is set up under a robust inert atmosphere (Nitrogen or Argon).[1] 2. Use Schlenk line techniques for highly sensitive reagents. | Oxygen can lead to oxidative side products, and moisture can quench bases or hydrolyze intermediates. Some reactions show significantly improved yields under an inert atmosphere.[3] |
Category 4: Side Reactions & Purification
Question 4: My reaction produces multiple spots on TLC, and purification of the desired this compound is difficult, leading to significant yield loss. What are the likely side products and how can I improve purification?
Answer: The formation of side products is a frequent cause of low isolated yields. Common issues include the formation of regioisomers, products from incomplete cyclization, or decomposition.[4][6]
Likely Side Products & Mitigation:
-
Regioisomers: Depending on the synthetic route, cyclization can sometimes occur at different positions, leading to isomeric indazoles. Careful control of directing groups and reaction conditions is key to improving regioselectivity.[7]
-
Incomplete Cyclization: The acyclic precursor may remain if the reaction conditions are not forcing enough. This can be addressed by increasing the temperature or reaction time, but this must be balanced against potential product degradation.[1]
-
Tar Formation: This often occurs in acid-catalyzed reactions or at high temperatures and indicates significant decomposition.[4] To prevent this, try lowering the reaction temperature, adding reagents more slowly, or using a milder catalyst.
dot
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Suzuki Coupling for 3-Halo-Indazoles
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 3-halo-indazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of C-C bond formation on this critical heterocyclic scaffold. Indazole moieties are prevalent in a vast array of biologically active molecules, making their efficient functionalization a key step in drug discovery and development.[1][2][3]
However, the unique electronic properties of the indazole ring, particularly the presence of the acidic N-H proton and the potential for catalyst inhibition, can present significant challenges.[1] This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you overcome common hurdles and achieve high-yielding, reproducible results.
Section 1: Troubleshooting Guide
This section is structured to address the most common issues encountered during the Suzuki coupling of 3-halo-indazoles.
Question: My reaction shows low or no conversion of the starting material. What should I investigate first?
Answer: Low to no conversion is the most frequent issue and typically points to a problem within the catalytic cycle. The primary areas to investigate are catalyst activity, base efficiency, and reaction conditions.
-
Possible Cause 1: Catalyst Inactivity or Incompatibility.
-
Explanation: The palladium catalyst is the heart of the reaction. Its effectiveness depends on its ability to undergo oxidative addition with the 3-halo-indazole. 3-Chloro-indazoles are particularly challenging due to the strength of the C-Cl bond.[4] Furthermore, the free N-H on the indazole ring can coordinate to the palladium center, inhibiting its catalytic activity.[1]
-
Solutions:
-
For 3-Chloro-Indazoles: Standard catalysts like Pd(PPh₃)₄ are often ineffective. Switch to a more active catalyst system employing bulky, electron-rich phosphine ligands. Ligands such as SPhos and XPhos have demonstrated high efficacy, especially when used with a palladium source like Pd₂(dba)₃ or as pre-formed pre-catalysts.[1]
-
For 3-Bromo/Iodo-Indazoles: While more reactive than chlorides, these can still fail with suboptimal catalysts. [Pd(dppf)Cl₂] is a robust and reliable choice for many bromo-indazole couplings.[2][5] For iodides, Pd(PPh₃)₄ can be effective, but modern Buchwald-type ligands often provide better results and lower catalyst loadings.[6][7]
-
Catalyst Quality: Ensure your catalyst has not degraded. Palladium(0) sources are sensitive to oxygen. A color change in the reaction mixture to black (palladium black) indicates catalyst decomposition to a less active form.[8] Use freshly opened catalyst or store it properly under an inert atmosphere.
-
-
-
Possible Cause 2: Inappropriate Base Selection or Solubility.
-
Explanation: The base is crucial for activating the boronic acid in the transmetalation step.[9] Its strength and solubility in the reaction medium are critical. An insoluble or insufficiently strong base will stall the catalytic cycle.
-
Solutions:
-
Screen Stronger Bases: If common bases like Na₂CO₃ or K₂CO₃ are failing, switch to stronger alternatives. K₃PO₄ (potassium phosphate) and Cs₂CO₃ (cesium carbonate) are excellent choices, particularly for challenging couplings involving unprotected indazoles or sterically hindered partners.[1][8][10]
-
Ensure Solubility: The base must have some solubility to be effective. For inorganic bases like carbonates and phosphates, the presence of water as a co-solvent is often essential for their activity.[8][11][12] A common solvent system is a 4:1 or 5:1 mixture of an organic solvent (like dioxane) with water.
-
-
-
Possible Cause 3: Suboptimal Temperature or Reaction Time.
-
Explanation: Suzuki couplings require sufficient thermal energy to drive the catalytic cycle, especially the oxidative addition and reductive elimination steps.
-
Solutions:
-
Increase Temperature: If the reaction is sluggish at 80-90 °C, cautiously increase the temperature to 100-120 °C.[11]
-
Consider Microwave Heating: Microwave irradiation is a highly effective method for accelerating the reaction, often leading to dramatically reduced reaction times and improved yields, particularly with less reactive partners or unprotected indazoles.[3][10]
-
-
Troubleshooting Workflow Diagram
Caption: A workflow for troubleshooting failed Suzuki reactions.
Question: My reaction is producing significant side products, such as homocoupled boronic acid or protodeboronated starting material. How can I minimize these?
Answer: The formation of these side products points to specific, competing reaction pathways that can be suppressed with careful optimization.
-
Side Product 1: Homocoupling of Boronic Acid (Ar-Ar).
-
Explanation: This side reaction is primarily promoted by the presence of oxygen, which can facilitate a palladium-catalyzed oxidative coupling of two boronic acid molecules.
-
Solution: Rigorous exclusion of oxygen is critical. Ensure your solvent is thoroughly degassed before adding the catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles for more sensitive reactions.[11] Maintain a positive pressure of inert gas throughout the entire reaction setup and duration.
-
-
Side Product 2: Protodeboronation (Ar-H).
-
Explanation: This is the hydrolysis of the boronic acid's C-B bond, replacing it with a C-H bond, effectively destroying the nucleophilic partner.[13] This process can be base-catalyzed and is often a problem with electron-deficient or heteroaryl boronic acids, which are less stable.
-
Solutions:
-
Use an Excess of Boronic Acid: A common strategy is to use a slight excess of the boronic acid (e.g., 1.5 - 2.0 equivalents) to compensate for any degradation over the course of the reaction.[1]
-
Use Boronic Esters: Pinacol esters of boronic acids are generally more stable towards protodeboronation and can be used as an alternative. They hydrolyze in situ under the basic reaction conditions to generate the active boronate species.[13]
-
Control Water Content: While some water is often necessary to solubilize the base, excessive amounts can accelerate protodeboronation. Finding the optimal solvent/water ratio is key. Anhydrous conditions can be attempted with soluble organic bases, but this often requires more optimization.
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: Which halogen should I use at the C-3 position: Iodine, Bromine, or Chlorine?
The reactivity of the C-X bond towards oxidative addition follows the order: I > Br >> Cl .[9]
-
3-Iodo-indazoles are the most reactive and are excellent substrates, often reacting under milder conditions with a broader range of catalysts.[14][15] They are typically prepared by direct iodination of the parent indazole.[14][15]
-
3-Bromo-indazoles are also very useful and widely employed. They are generally less expensive than the iodo-analogs and still exhibit good reactivity, though they may require slightly more forcing conditions or more active catalysts.[2][10]
-
3-Chloro-indazoles are the least reactive and most challenging substrates. Their use requires highly active, specialized catalyst systems (e.g., Pd/SPhos or Pd/XPhos) and optimized conditions to achieve good yields.[1] However, their low cost makes them attractive for large-scale synthesis if a robust protocol can be developed.
Q2: Do I need to protect the indazole N-H group?
This is a critical consideration. The acidic N-H can complicate the reaction, but direct coupling of the free (NH)-indazole is highly desirable as it avoids additional protection/deprotection steps.[1]
-
N-Protected Approach: Protecting the nitrogen, often with a Boc group, can lead to more reliable and higher-yielding reactions by preventing catalyst inhibition.[7][15] However, the Boc group can sometimes be cleaved under the reaction conditions, especially with microwave heating or in the presence of certain substituents.[7][14]
-
Unprotected (Free N-H) Approach: Direct coupling is possible and has been successfully reported.[1][3][10] Success typically relies on:
Q3: How do I choose the best catalyst and ligand combination?
The choice depends heavily on the halogen at C-3 and whether the indazole is N-protected.
| Substrate | Recommended Catalyst/Ligand System | Rationale | Reference |
| 3-Chloro-Indazole (unprotected) | Pd₂(dba)₃ / SPhos or XPhos (or SPhos Precatalyst) | SPhos and XPhos are bulky, electron-rich ligands that facilitate the difficult oxidative addition of the C-Cl bond. | [1] |
| 3-Bromo-Indazole | [Pd(dppf)Cl₂] | A highly reliable, commercially available, and versatile catalyst for coupling aryl bromides. | [2][5] |
| 3-Iodo-Indazole | Pd(PPh₃)₄ or [Pd(dppf)Cl₂] | The high reactivity of the C-I bond allows for the use of "classic" catalysts, though modern ligands can offer improvements. | [7][14] |
| General/Difficult Couplings | Pd(OAc)₂ / Buchwald Ligands (e.g., SPhos, RuPhos) | These systems offer high activity and broad functional group tolerance for many heteroaryl couplings. | [1][16] |
Q4: What is the role of the base and which one should I use?
The base is essential for the transmetalation step, where it converts the neutral boronic acid (R-B(OH)₂) into a more nucleophilic boronate species (R-B(OH)₃⁻), which then transfers its organic group to the palladium center.[9]
| Base | Typical Conditions | Advantages | Considerations | Reference |
| K₃PO₄ | Dioxane/H₂O, 100 °C | Strong base, very effective for difficult couplings, especially with unprotected N-H. | Requires some water for solubility/activity. | [1] |
| Cs₂CO₃ | Dioxane or DME, 80-140 °C | Highly effective, often provides the best yields for challenging substrates. | More expensive than other bases. | [8][10] |
| K₂CO₃ / Na₂CO₃ | Dioxane/H₂O or DME, 80-100 °C | Inexpensive, widely used, and effective for many standard couplings. | Generally requires aqueous co-solvent. May be less effective for C-Cl couplings. | [2][14][17] |
Section 3: Key Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of an Unprotected 3-Iodo-Indazole
This protocol is a robust starting point for coupling various arylboronic acids with unprotected 3-iodo-indazoles, adapted from literature procedures utilizing microwave heating for efficiency.[7][14]
-
Reagent Setup: To a microwave reaction vial equipped with a magnetic stir bar, add the 3-iodo-indazole (1.0 eq), the arylboronic acid (1.5 eq), and Cesium Carbonate (Cs₂CO₃, 2.0 eq).
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water to the vial to achieve a substrate concentration of approximately 0.1 M.
-
Inert Atmosphere: Seal the vial and thoroughly purge with argon or nitrogen for 5-10 minutes.
-
Catalyst Addition: Under a positive flow of inert gas, add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%).
-
Reaction: Place the vial in a microwave reactor and heat to 120-140 °C for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Optimized Procedure for a Challenging 3-Chloro-Indazole Coupling
This protocol is designed for the more challenging coupling of unprotected 3-chloro-indazoles, based on conditions reported to be highly effective.[1]
-
Reagent Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine the 3-chloro-indazole (1.0 eq), the arylboronic acid (2.0 eq), and finely powdered, anhydrous Potassium Phosphate (K₃PO₄, 2.0 eq).
-
Catalyst Addition: Add the SPhos Precatalyst (2-5 mol%).
-
Solvent Addition: Add degassed 4:1 1,4-dioxane/water via syringe.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup & Purification: Follow the workup and purification steps as described in Protocol 1.
Suzuki-Miyaura Catalytic Cycle
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
common side products in the synthesis of trifluoromethylated indazoles
A troubleshooting guide for researchers, scientists, and drug development professionals on overcoming common side products in the synthesis of trifluoromethylated indazoles.
Introduction
Trifluoromethylated indazoles are a critical structural motif in modern medicinal chemistry, appearing in numerous pharmaceutical candidates and approved drugs. The introduction of the trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. However, the synthesis of these valuable compounds is not without its challenges. Chemists often encounter a range of side products that can complicate purification, reduce yields, and introduce ambiguity in structural characterization. This guide provides in-depth, field-proven insights into identifying, understanding, and mitigating the formation of common side products encountered during the synthesis of trifluoromethylated indazoles.
Frequently Asked Questions & Troubleshooting
Technical Support Center: Improving Regioselectivity in 1H-Indazole Synthesis
Welcome to the technical support center for indazole synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with regioselectivity in the synthesis of 1H-indazoles. The indazole scaffold is a cornerstone in medicinal chemistry, but controlling substitution at the N1 versus the N2 position is a frequent and critical challenge that can impact yield, purification efforts, and the biological activity of the final compound.[1][2][3]
This document provides troubleshooting advice, detailed protocols, and mechanistic insights in a direct question-and-answer format to help you navigate these complexities and achieve your desired synthetic outcomes.
Frequently Asked Questions & Troubleshooting Guides
Section 1: Regioselectivity in N-Alkylation of the Indazole Core
The direct alkylation of an existing indazole ring is a common strategy, but it often leads to a mixture of N1 and N2 isomers.[4][5][6] The outcome is governed by a delicate balance of thermodynamics, kinetics, sterics, and electronics.
Question 1: I am getting a mixture of N1 and N2 isomers during alkylation. How can I improve the selectivity for the desired N1-alkylated product?
Answer: Achieving high N1 selectivity requires shifting the reaction conditions to favor the thermodynamically more stable product. The 1H-indazole tautomer is generally more stable than the 2H-tautomer, and we can leverage this property.[2][3][5][7]
Causality and Key Factors:
-
Base and Solvent System: This is the most critical parameter. The combination of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is highly effective for promoting N1-alkylation.[1][2][3][4]
-
Substituent Effects: The electronic and steric nature of substituents on the indazole ring plays a directing role.
-
Thermodynamic Equilibration: Using specific electrophiles, such as α-halo carbonyls or β-halo esters, can allow for an equilibration process that ultimately favors the more stable N1-substituted product.[1][2][3]
Caption: Decision workflow for enhancing N1-alkylation selectivity.
Question 2: I am trying to synthesize an N2-alkylated indazole. What conditions favor this less common isomer?
Answer: Selectively forming the N2-alkylated product involves overriding the thermodynamic preference for N1. This is typically achieved by exploiting steric hindrance or using specific catalytic systems that favor kinetic control.
Causality and Key Factors:
-
Steric Hindrance at C7: The most reliable strategy is to use an indazole substrate with a bulky or electron-withdrawing substituent at the C7 position. Groups like -NO₂ or -CO₂Me sterically block the N1 position, forcing the alkylating agent to attack the more accessible N2 nitrogen.[1][2][3][7] Using this strategy, excellent N2 regioselectivity (≥96%) can be achieved even with NaH in THF.[1][2][3]
-
Kinetic Control: In the absence of a C7 substituent, certain conditions can favor the kinetic N2 product, although achieving high selectivity can be challenging. Weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF can sometimes yield more of the N2 isomer, but often result in mixtures that require careful purification.[7]
-
Mitsunobu Reaction: The Mitsunobu reaction (using PPh₃ and DIAD/DEAD) with an appropriate alcohol can show a strong preference for N2 alkylation in some cases, although this is substrate-dependent.[7]
-
Modern Catalytic Methods: Recent advances have shown that specific transition metal catalysts can direct arylation to the N2 position with high selectivity. For example, Rh(II)-catalyzed reactions using quinoid carbenes have been developed for the N2-arylation of indazoles.[9]
Table 1: Influence of Substituents and Conditions on N-Alkylation Regioselectivity
| Indazole Substituent | Base/Solvent/Reagent | N1:N2 Ratio | Rationale | Reference |
| 3-tert-Butyl | NaH / THF | >99:1 | Chelation & Steric Hindrance | [1][2] |
| 3-CO₂Me | NaH / THF | >99:1 | Chelation | [1][2] |
| 7-NO₂ | NaH / THF | 4:96 | Steric Hindrance at N1 | [1][2][3] |
| 7-CO₂Me | NaH / THF | 4:96 | Steric Hindrance at N1 | [1][2][3] |
| Unsubstituted | K₂CO₃ / DMF | Mixture | Competing Pathways | [6][7] |
| Unsubstituted | PPh₃ / DIAD | N2 favored | Kinetic Control | [7] |
Section 2: Regioselectivity in Indazole Ring Formation
Controlling regioselectivity from the beginning of the synthesis can be more efficient than separating isomers later. Several classical and modern methods allow for the regioselective construction of the indazole core.
Question 3: How can I control the regiochemistry during a classical synthesis like the Fischer Indole Synthesis to produce a specific indazole isomer?
Answer: The Fischer synthesis, traditionally for indoles, can be adapted for indazoles. The key step governing regioselectivity is the acid-catalyzed[4][4]-sigmatropic rearrangement of the phenylhydrazone intermediate.[10][11] The direction of this rearrangement is heavily influenced by the electronic and steric properties of the substituents on the phenylhydrazine and the ketone/aldehyde partner.
Causality and Key Factors:
-
Electronic Effects: Electron-withdrawing groups on the phenylhydrazine ring can destabilize one of the potential transition states for the[4][4]-sigmatropic rearrangement, thereby favoring the pathway that leads to a single regioisomer.[12]
-
Steric Effects: Bulky substituents on either the phenylhydrazine or the carbonyl component can sterically hinder one of the cyclization pathways, directing the reaction towards the less hindered product.[13]
-
Acid Catalyst: The choice and strength of the acid catalyst can be crucial. Stronger acids or reagent systems like Eaton's reagent (P₂O₅/MeSO₃H) can provide unprecedented regiocontrol in certain cases by influencing the stability of the intermediates.[13]
Question 4: What modern synthetic methods offer high regioselectivity for 1H-indazoles from the start?
Answer: Several modern transition-metal-catalyzed methods have been developed to provide excellent and predictable regioselectivity in the synthesis of the 1H-indazole core. These methods often proceed via C-H activation or oxidative amination pathways.
-
Silver(I)-Mediated Intramolecular Oxidative C-H Amination: This method provides an efficient route to 3-substituted 1H-indazoles from readily available arylhydrazones.[14][15] The reaction is characterized by its operational simplicity and tolerance for various functional groups. The intramolecular nature of the cyclization ensures unambiguous formation of the 1H-indazole ring system.
-
Rhodium/Copper-Catalyzed C-H Activation and C-N/N-N Coupling: This strategy allows for the synthesis of substituted 1H-indazoles with high regiocontrol. The choice of directing groups and catalysts can precisely control the site of bond formation.[14]
-
Davis-Beirut Reaction: While primarily known for producing 2H-indazoles, modifications and specific substrate designs in the Davis-Beirut reaction can be leveraged to access different indazole scaffolds.[16][17][18][19] It involves the reaction of o-nitrobenzylamines or related precursors under basic or acidic conditions to form the N-N bond.[18][19]
References
- 1. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 2. d-nb.info [d-nb.info]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. youtube.com [youtube.com]
- 11. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 12. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchwithnj.com [researchwithnj.com]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 19. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Catalyst Deactivation in Cross-Coupling Reactions of Indazoles
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for a common and often frustrating challenge in synthetic chemistry: catalyst deactivation during the cross-coupling of indazoles. The unique electronic properties of the indazole ring system, particularly the presence of two nitrogen atoms, can lead to complex interactions with palladium catalysts, often resulting in diminished yields and stalled reactions. This resource will equip you with the knowledge to diagnose, overcome, and prevent these issues in your future experiments.
Part 1: Troubleshooting Guide - Diagnosing and Solving Catalyst Deactivation
This section is structured in a question-and-answer format to directly address the specific problems you may be encountering at the bench.
Issue 1: My reaction has stalled or is showing low conversion, and I suspect catalyst deactivation. What are the first things I should investigate?
When a cross-coupling reaction with an indazole substrate underperforms, it's crucial to systematically diagnose the potential cause. Here's a logical workflow to follow:
-
Visual Inspection of the Reaction Mixture: The formation of a black precipitate, commonly known as "palladium black," is a strong indicator of catalyst aggregation and deactivation.[1] This occurs when the active Pd(0) species falls out of the catalytic cycle and agglomerates.
-
Purity of Starting Materials and Reagents: Impurities are a frequent culprit in catalyst poisoning.[1]
-
Indazole Substrate: Ensure your indazole starting material is pure. Residual synthetic impurities or degradation products can coordinate to the palladium center and inhibit catalysis.
-
Coupling Partner: Boronic acids, for example, can contain impurities or degrade, especially if they are old or have been stored improperly. It's often beneficial to use freshly acquired or purified coupling partners.
-
Solvents and Bases: Ensure all solvents are anhydrous and properly degassed. Oxygen can lead to the oxidation of the active Pd(0) catalyst.[1] Bases should be of high purity and handled under an inert atmosphere.
-
-
Ligand Integrity and Ratio: The phosphine or N-heterocyclic carbene (NHC) ligand is vital for stabilizing the palladium catalyst and facilitating the catalytic cycle.
-
Ligand Degradation: Some ligands can be sensitive to air or moisture. Ensure they have been stored and handled correctly.
-
Ligand Displacement: The nitrogen atoms of the indazole ring can compete with the phosphine ligand for coordination to the palladium center, leading to the formation of inactive or less active catalyst species.[2][3] Increasing the ligand-to-palladium ratio can sometimes mitigate this issue.[4]
-
Issue 2: I've confirmed my reagents are pure, but the reaction is still sluggish. How do the specific properties of my indazole substrate contribute to deactivation?
The inherent nature of the indazole ring is a key factor. The two nitrogen atoms can act as a bidentate ligand, strongly coordinating to the palladium catalyst and sequestering it from the catalytic cycle. This is a well-documented inhibitory effect of unprotected azoles in palladium-catalyzed cross-coupling reactions.[5]
-
N-H Acidity: The acidic proton on the indazole nitrogen can react with the base, forming an indazolyl anion that can coordinate to the palladium center.
-
Steric Hindrance: Bulky substituents on the indazole ring can influence the coordination geometry around the palladium, potentially hindering the desired catalytic steps.
To address these substrate-specific issues, consider the following:
-
N-Protection: Protecting the indazole nitrogen with a suitable group can prevent its coordination to the catalyst. However, the choice of protecting group is critical, as some can be cleaved under the reaction conditions or may introduce other complications.
-
Ligand Choice: Employing bulky, electron-rich phosphine ligands, such as those from the Buchwald-type ligand families (e.g., XPhos, SPhos), can often overcome the inhibitory effects of N-heterocycles.[5] These ligands promote faster reductive elimination, outcompeting the deactivation pathways.
Issue 3: My reaction seems to work initially but then stops. What could be causing this time-dependent deactivation?
This scenario often points to product inhibition or the gradual formation of an inactive catalyst species over time.
-
Product Inhibition: The coupled indazole product itself can be a better ligand for the palladium catalyst than the starting materials or the phosphine ligand. This can lead to the formation of a stable product-catalyst complex that is slow to re-enter the catalytic cycle.
-
Ligand Degradation: Over the course of a long reaction at elevated temperatures, the supporting ligand can degrade, leading to catalyst aggregation.[6][7]
-
Formation of Off-Cycle Species: Complex equilibria can exist in the reaction mixture, leading to the formation of catalytically dormant palladium complexes.[2][3][8] These species may only reactivate upon heating, which can explain why sometimes increasing the reaction temperature can restart a stalled reaction.
To mitigate time-dependent deactivation:
-
Optimize Reaction Time and Temperature: Monitor the reaction progress closely and stop it once the starting material is consumed to minimize the risk of product inhibition and ligand degradation. Running the reaction at the lowest effective temperature can also be beneficial.
-
Use of Precatalysts: Utilizing modern palladium precatalysts can ensure the efficient generation of the active Pd(0) species and can sometimes lead to more robust and longer-lived catalytic systems.[9]
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common palladium catalysts and ligands used for cross-coupling reactions of indazoles?
For Suzuki-Miyaura and Buchwald-Hartwig amination reactions involving indazoles, palladium catalysts supported by bulky, electron-rich phosphine ligands are generally the most successful. Commonly used systems include:
-
Palladium Sources: Pd(OAc)₂, Pd₂(dba)₃, and various palladium precatalysts (e.g., XPhos-Pd-G3).
-
Ligands:
-
Buchwald-type biaryl phosphine ligands: XPhos, SPhos, RuPhos, and BrettPhos are often excellent choices.[2][3][10]
-
Ferrocenyl phosphines: dppf (1,1'-Bis(diphenylphosphino)ferrocene) is a classic and often effective ligand.[11][12]
-
Bidentate ligands: Xantphos and BINAP have also been used successfully.[13][14]
-
Q2: How does the choice of base and solvent impact catalyst stability and activity?
The base and solvent play a crucial role and their selection should not be overlooked.
-
Bases:
-
Strong, non-nucleophilic bases like NaOtBu, K₃PO₄, and Cs₂CO₃ are commonly used.
-
The choice of base can influence the rate of catalyst deactivation. For instance, using a moderate-strength base can sometimes limit base-mediated decomposition of sensitive heterocyclic substrates, which in turn can prevent catalyst deactivation.[2][3]
-
-
Solvents:
Q3: Are there any analytical techniques I can use to confirm catalyst deactivation?
Several analytical techniques can provide insights into the state of your catalyst:
-
³¹P NMR Spectroscopy: This is a powerful tool for monitoring the fate of phosphine ligands and identifying the formation of different palladium-phosphine complexes in solution.
-
X-ray Photoelectron Spectroscopy (XPS): XPS can be used to determine the oxidation state of palladium, helping to distinguish between the active Pd(0) and inactive oxidized species.[1]
-
In situ X-ray Absorption Spectroscopy (XAS): While less common in a standard synthetic lab, XAS is a powerful technique for studying the changes in the palladium oxidation state and coordination environment in real-time during a reaction.[17][18]
Q4: Can a deactivated catalyst be reactivated?
In some cases, it is possible to reactivate a deactivated catalyst, although prevention is always the better strategy.
-
For heterogeneous catalysts: Treatment with an oxidizing agent like benzoquinone has been shown to re-oxidize inactive Pd(0) species to the active Pd(II) state in certain systems.[18] Other methods for reactivating supported palladium catalysts, such as washing with alkaline solutions or treatment with nitric acid, have also been reported.[19]
-
For homogeneous catalysts: Reactivation is more challenging. If the deactivation is due to the formation of a dormant off-cycle complex, sometimes increasing the reaction temperature can promote its re-entry into the catalytic cycle.[2][3] However, if the catalyst has irreversibly aggregated into palladium black, it is generally not possible to salvage the reaction.
Part 3: Data Presentation and Experimental Protocols
Table 1: Recommended Starting Conditions for Indazole Cross-Coupling
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
| Palladium Source | Pd(OAc)₂ (2-5 mol%) or XPhos-Pd-G3 (2-5 mol%) | Pd₂(dba)₃ (2-5 mol%) or BrettPhos-Pd-G3 (2-5 mol%) |
| Ligand | XPhos or SPhos (4-10 mol%) | BrettPhos or RuPhos (4-10 mol%) |
| Base | K₃PO₄ (2-3 equiv) or Cs₂CO₃ (2-3 equiv) | NaOtBu (1.5-2 equiv) or LiHMDS (1.5-2 equiv) |
| Solvent | Dioxane/H₂O (4:1) or Toluene | Toluene or Dioxane |
| Temperature | 80-110 °C | 80-110 °C |
| Atmosphere | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) |
Note: These are general starting points. Optimization will likely be necessary for your specific substrates.
Experimental Protocol: Robust Suzuki-Miyaura Coupling of a 3-Haloindazole
This protocol is designed to minimize catalyst deactivation.
-
Reaction Setup: To a flame-dried Schlenk tube, add the 3-haloindazole (1.0 equiv), the arylboronic acid (1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Catalyst and Ligand Addition: In a separate vial under argon, weigh the palladium precatalyst (e.g., XPhos-Pd-G3, 2 mol%) and any additional ligand if necessary.
-
Solvent Addition: Add degassed solvent (e.g., dioxane, to a concentration of 0.1-0.2 M) to the Schlenk tube containing the substrates and base.
-
Pre-catalyst Dissolution and Addition: Add a small amount of degassed solvent to the vial containing the precatalyst, dissolve it, and then transfer the solution to the reaction mixture via syringe.
-
Reaction Execution: Place the sealed Schlenk tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Part 4: Visualization of Catalyst Deactivation Pathways
The following diagram illustrates the key pathways for catalyst deactivation in the cross-coupling of indazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 19. CN101024184A - Method for reactivating deactivated palladium/carbon catalyst - Google Patents [patents.google.com]
Technical Support Center: Strategic Control of Isomer Formation in Indazole Synthesis
Welcome to the technical support center for indazole synthesis. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of regioselective indazole synthesis. The formation of undesired 2H-indazole isomers during the synthesis of the typically more stable 1H-indazoles is a common challenge that can significantly impact yield, purity, and downstream applications. This guide provides in-depth troubleshooting advice, mechanistic explanations, and practical protocols to help you minimize the formation of 2H-indazole isomers and achieve high regioselectivity in your reactions.
Understanding the Challenge: The 1H- vs. 2H-Indazole Isomerism
Indazole is an aromatic heterocyclic compound that exists in two primary tautomeric forms: 1H-indazole and 2H-indazole.[1][2][3] While the 1H-tautomer is generally the more thermodynamically stable form, synthetic routes, particularly those involving N-alkylation or N-arylation, can often lead to mixtures of both isomers.[2][4][5] The formation of these isomers is governed by a delicate interplay of kinetic and thermodynamic factors, which can be influenced by a wide range of reaction parameters.[2][6][7][8][9]
The indiscriminate formation of both isomers presents a significant challenge in synthetic chemistry for several reasons:
-
Impurities and Separation: The presence of the undesired 2H-isomer complicates the purification process, often requiring tedious and costly chromatographic separation.
-
Reduced Yields: Formation of the byproduct directly reduces the yield of the desired 1H-indazole product.
-
Differing Biological Activities: 1H- and 2H-indazole derivatives can exhibit distinct pharmacological and physicochemical properties, making the presence of the undesired isomer a critical issue in drug discovery and development.[10]
This guide will equip you with the knowledge to control the regioselectivity of your indazole synthesis, thereby minimizing the formation of the undesired 2H-isomer.
Troubleshooting Guide: Minimizing 2H-Indazole Formation
This section addresses common issues encountered during indazole synthesis in a question-and-answer format, providing targeted solutions and the scientific rationale behind them.
Q1: My N-alkylation of an unsubstituted 1H-indazole is giving me a significant amount of the 2H-isomer. What are the key factors I should consider to improve N1 selectivity?
Answer: This is a classic problem of competing N1 and N2 alkylation. The indazole anion, formed upon deprotonation, is an ambident nucleophile, meaning both nitrogen atoms can act as a nucleophile. To favor the formation of the thermodynamically more stable N1-alkylated product, you should focus on reaction conditions that promote thermodynamic control.[2][7]
Here are the primary factors to investigate:
-
Choice of Base and Solvent: The combination of a strong, non-nucleophilic base like sodium hydride (NaH) in a non-polar, aprotic solvent such as tetrahydrofuran (THF) is a highly effective system for achieving N1 selectivity.[5][11][12] The sodium cation is believed to coordinate with the N2 nitrogen, sterically hindering the approach of the alkylating agent to this position.[13]
-
Reaction Temperature: Higher reaction temperatures can favor the formation of the thermodynamic product by allowing the reaction to reach equilibrium.[6][9][14] If your reaction is being run at a low temperature, consider gradually increasing it while monitoring the reaction progress.
-
Nature of the Alkylating Agent: While less predictable, the nature of the electrophile can influence the N1/N2 ratio. For instance, using certain α-halo carbonyl or β-halo ester electrophiles has been shown to favor the N1 product through an equilibration process.[5][12]
Q2: I am working with a substituted indazole and observing poor regioselectivity. How do substituents on the indazole ring influence the N1/N2 alkylation ratio?
Answer: Substituents on the indazole ring play a crucial role in directing the regioselectivity of N-alkylation through both steric and electronic effects.
-
Steric Hindrance at C7: A bulky substituent at the C7 position will sterically encumber the N1 position, thereby favoring alkylation at the more accessible N2 position.
-
Electronic Effects at C7: Electron-withdrawing groups such as nitro (NO₂) or carboxylate (CO₂Me) at the C7 position have been shown to confer excellent N2 regioselectivity.[5][11][15]
-
Coordinating Groups at C3: Conversely, substituents at the C3 position that can coordinate with the cation of the base (e.g., carboxymethyl, carboxamide, or acetyl groups) can significantly enhance N1 selectivity, especially when using NaH in THF.[11][15] The proposed mechanism involves the formation of a chelated intermediate that blocks the N2 position.[12]
Q3: I am attempting a synthesis that is known to produce the 2H-indazole as a kinetic product. How can I shift the selectivity towards the thermodynamic 1H-isomer?
Answer: When the 2H-indazole is the kinetically favored product, the key is to employ conditions that allow for an equilibrium to be established, which will ultimately favor the more stable 1H-isomer.
-
Increase Reaction Time and Temperature: Prolonging the reaction time at a higher temperature can provide the system with enough energy to overcome the activation barrier for the reverse reaction from the kinetic product, allowing it to equilibrate to the more stable thermodynamic product.[14]
-
Choice of Reagents: Some synthetic methods are inherently biased towards the kinetic product. If possible, explore alternative synthetic routes that are known to favor the 1H-isomer. For example, instead of conditions that favor kinetic control, you could explore syntheses that proceed via thermodynamic equilibration.[5][12]
Frequently Asked Questions (FAQs)
Q: What is the Davis-Beirut reaction and why is it relevant to 2H-indazole synthesis?
A: The Davis-Beirut reaction is a powerful method for the synthesis of 2H-indazoles.[16][17] It typically involves the N,N-bond forming heterocyclization of a N-substituted 2-nitrobenzylamine in the presence of a base or acid.[16][18] This reaction is particularly useful for accessing the 2H-indazole core and has been the subject of mechanistic studies to understand and control its outcome.[18][19][20]
Q: Are there any synthetic methods that exclusively produce 1H-indazoles?
A: While achieving 100% regioselectivity can be challenging, certain methods are highly selective for the 1H-isomer. For example, the use of N-alkyl or N-arylhydrazines in reactions with ortho-haloaryl carbonyls or nitriles can provide good to excellent yields of N1-substituted indazoles.[12] Additionally, specific silver(I)-mediated intramolecular oxidative C-H amination methods have been developed for the regioselective synthesis of 3-substituted 1H-indazoles.[21]
Q: How can I reliably distinguish between my 1H- and 2H-indazole products?
A: Spectroscopic techniques are essential for the unambiguous differentiation of 1H- and 2H-indazole isomers.[4][10] Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful.[2] In ¹H NMR, the chemical shift of the H-3 proton in 2H-indazoles is typically more deshielded (appears at a higher chemical shift) compared to the H-3 proton in 1H-indazoles.[4] ¹³C NMR spectroscopy is also a valuable tool for structural assignment.[2]
Experimental Protocols & Data
Table 1: Influence of Reaction Conditions on N1/N2 Regioselectivity of Indazole Alkylation
| Entry | Indazole Substrate | Base | Solvent | Temperature | N1:N2 Ratio | Reference |
| 1 | 1H-Indazole | NaH | THF | rt to 50 °C | >99:1 | [12] |
| 2 | 1H-Indazole | K₂CO₃ | DMF | rt | Variable | [15] |
| 3 | Methyl 1H-indazole-3-carboxylate | NaH | THF | rt to 50 °C | >99:1 | [12] |
| 4 | 1H-Indazole-7-carbonitrile | NaH | THF | rt | 4:96 | [11] |
| 5 | 1H-Indazole | DEAD, PPh₃ | THF | 0 °C to rt | 1:2.5 | [12] |
Protocol 1: General Procedure for N1-Selective Alkylation of 1H-Indazole
This protocol is optimized for achieving high N1-regioselectivity.
-
Preparation: To a stirred suspension of sodium hydride (NaH, 1.2 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add the 1H-indazole (1.0 eq.) portion-wise at 0 °C.
-
Deprotonation: Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.
-
Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent (e.g., alkyl bromide, 1.1 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). Gentle heating (e.g., 50 °C) may be required for less reactive alkylating agents.
-
Work-up: Carefully quench the reaction with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired N1-alkylated indazole.
Visualizing Reaction Control
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Kinetic vs. Thermodynamic control in indazole N-alkylation.
Caption: Decision workflow for optimizing indazole N-alkylation.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. research.ucc.ie [research.ucc.ie]
- 12. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 13. benchchem.com [benchchem.com]
- 14. homepages.uc.edu [homepages.uc.edu]
- 15. researchgate.net [researchgate.net]
- 16. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 17. Davis–Beirut reaction - Wikiwand [wikiwand.com]
- 18. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 20. Davis−Beirut Reaction: A Photochemical Brønsted Acid Catalyzed Route to N‑Aryl 2H‑Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Improve the Solubility of 3-(Trifluoromethyl)-1H-Indazole for Assays
Introduction
Welcome to the technical support guide for 3-(trifluoromethyl)-1H-indazole. This document is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in their experimental assays. As a hydrophobic molecule, this compound often presents difficulties in achieving the desired concentrations in aqueous buffers, which can lead to inaccurate and unreliable assay results.[1]
This guide provides a series of troubleshooting steps, detailed protocols, and scientific explanations in a question-and-answer format. Our goal is to equip you with the knowledge to diagnose solubility issues and implement effective strategies to overcome them, ensuring the integrity and success of your experiments.
Physicochemical Profile of this compound
Understanding the inherent properties of a compound is the first step in troubleshooting its solubility. The trifluoromethyl group and the indazole core contribute to the molecule's low aqueous solubility.
| Property | Value / Description | Source |
| Molecular Formula | C₈H₅F₃N₂ | [2] |
| Molecular Weight | 186.13 g/mol | [2] |
| Appearance | Off-white to yellow solid | [3] |
| Predicted pKa | 11.59 ± 0.40 | [3] |
| Predicted LogP | 2.4 (approx.) | [4][5] (by comparison) |
| General Solubility | Poorly soluble in water, soluble in polar aprotic solvents like DMSO. | [1][6] |
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound, which was fully dissolved in DMSO, precipitated when I diluted it into my aqueous assay buffer. Why did this happen and how can I fix it?
A1: This is the most common solubility issue and occurs due to a drastic change in solvent polarity.
-
Causality: this compound is highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO).[6] However, when this concentrated DMSO stock is diluted into an aqueous buffer, the overall solvent environment becomes predominantly water. Since the compound is hydrophobic, the water molecules cannot effectively solvate it, causing the compound to "crash out" or precipitate.[7] This issue is exacerbated at higher final compound concentrations.
-
Troubleshooting Workflow:
Figure 1. Initial troubleshooting workflow for precipitation issues. -
Immediate Solutions:
-
Lower Final DMSO Concentration: The final concentration of DMSO in your assay should ideally be kept below 0.5% to minimize solvent effects and potential cytotoxicity, though many cell lines tolerate up to 1%.[7]
-
Modify Dilution Protocol: Instead of adding the DMSO stock directly to the full volume of buffer, try serial dilutions or adding the stock to the buffer dropwise while vortexing to avoid localized high concentrations that trigger precipitation.
-
In-well Sonication: If precipitation is observed in an assay plate, gentle sonication can sometimes help redissolve the compound.[1] However, this is a rescue method and not a primary strategy.
-
If these simple fixes are insufficient, you must employ a more robust solubilization strategy as detailed below.
Q2: What are the primary strategies I can use to improve the solubility of this compound for my assays?
A2: The three most effective and commonly used strategies for compounds like this are the use of co-solvents, pH adjustment, and complexation with cyclodextrins. [8] Each method has distinct advantages and potential drawbacks.
| Strategy | Mechanism | Ease of Use | Potential for Assay Interference |
| Co-solvents | Reduces the polarity of the aqueous solvent, making it more favorable for hydrophobic compounds.[][10] | High | Moderate (solvent effects, cytotoxicity) |
| pH Adjustment | For ionizable compounds, changing the pH can convert the molecule to its more soluble ionized (salt) form.[11][12] | Moderate | Low (if pH is within assay tolerance) |
| Cyclodextrins | Encapsulates the hydrophobic compound within a soluble carrier molecule, forming an "inclusion complex".[13][14] | Moderate | Low (cyclodextrins are generally inert) |
Q3: How can I use co-solvents to keep my compound in solution?
A3: Co-solvents are water-miscible organic solvents that, when added to the assay buffer, reduce the overall polarity of the solution, thereby increasing the solubility of non-polar compounds. [15][16]
-
Scientific Rationale: Water maintains a strong hydrogen-bonding network. Hydrophobic molecules disrupt this network, and water "squeezes" them out, leading to precipitation. Co-solvents interfere with this network, reducing the self-association of water and making it more accommodating for the hydrophobic compound.[][10]
-
Commonly Used Co-solvents:
| Co-solvent | Typical Max Concentration in Cell Assays | Notes |
| DMSO | < 1% | The standard, but often the cause of the initial problem.[7] |
| Ethanol | < 1% | Can be effective but is volatile. |
| Polyethylene Glycol 400 (PEG 400) | 1-5% | A good option for increasing solubility with lower toxicity than DMSO.[10] |
| Propylene Glycol (PG) | 1-5% | Similar properties to PEG 400.[16] |
Experimental Protocol: Co-solvent Screening
-
Objective: To find a co-solvent system that maintains the solubility of this compound at the desired final concentration.
-
Materials:
-
10 mM stock solution of this compound in 100% DMSO.
-
Assay buffer (e.g., PBS, pH 7.4).
-
Co-solvents: PEG 400, Propylene Glycol, Ethanol.
-
Clear 96-well plate or microcentrifuge tubes.
-
-
Procedure:
-
Prepare intermediate assay buffers containing different percentages of your chosen co-solvent (e.g., prepare PBS with 2%, 5%, and 10% PEG 400).
-
In a 96-well plate, add the appropriate volume of your 10 mM DMSO stock to the co-solvent-containing buffers to achieve your final desired assay concentration (e.g., 10 µM, 50 µM). Ensure the final DMSO concentration remains constant and low (e.g., 0.5%).
-
As a control, perform the same dilution into the assay buffer containing no co-solvent.
-
Incubate the plate at the assay temperature (e.g., 37°C) for 1-2 hours.
-
Visually inspect for precipitation. For a more quantitative measure, read the absorbance at 600-700 nm; an increase in absorbance indicates scattering from precipitated particles.
-
-
Interpretation: Select the co-solvent and concentration that keeps the compound fully dissolved without requiring an excessively high percentage that might interfere with the assay. Always run a vehicle control (buffer + co-solvent) in your final assay to check for biological effects of the solvent system itself.
Q4: Is pH adjustment a viable strategy for this compound?
A4: Yes, it is a potentially powerful strategy. The predicted pKa of ~11.6 suggests that the N-H proton on the indazole ring is weakly acidic.[3]
-
Scientific Rationale: According to the Henderson-Hasselbalch principle, when the pH of a solution is above the pKa of an acidic functional group, that group will be predominantly in its deprotonated (ionized) form.[17] The resulting charged species is typically much more water-soluble than the neutral form.[11][12] By raising the pH of your assay buffer, you can increase the proportion of the more soluble, deprotonated form of this compound.
Experimental Protocol: pH Optimization
-
Objective: To determine the minimum pH required to solubilize this compound at the target concentration.
-
Materials:
-
10 mM stock solution in DMSO.
-
A series of buffers with varying pH values (e.g., PBS at pH 7.4, Tris buffer at pH 8.0, 8.5, and CAPS buffer at pH 9.0, 9.5).
-
-
Procedure:
-
Perform the same dilution of your DMSO stock into each of the different pH buffers to achieve your final test concentration.
-
Incubate for 1-2 hours at the relevant temperature.
-
Observe for precipitation as described in the co-solvent protocol.
-
-
Critical Consideration: You must ensure that the optimal pH for solubility is also compatible with your biological assay. Extreme pH values can denature proteins, affect cell viability, or alter enzyme kinetics. The ideal outcome is to find a modest pH increase (e.g., to pH 8.0-8.5) that provides sufficient solubility without compromising assay integrity. Combining a slight pH increase with a low concentration of co-solvent can often be a very effective synergistic approach.[][18]
Q5: How do cyclodextrins work, and how can I use them?
A5: Cyclodextrins are cyclic oligosaccharides that act as molecular carriers. They have a unique donut-like structure with a hydrophobic interior and a hydrophilic exterior.[19]
-
Scientific Rationale: The hydrophobic this compound molecule can partition into the non-polar inner cavity of the cyclodextrin, forming a water-soluble "inclusion complex."[13][20] The hydrophilic outer surface of the cyclodextrin then allows the entire complex to dissolve readily in aqueous media.[14][21] This is a powerful method for significantly increasing the apparent water solubility of a compound.[13]
-
Diagram of Cyclodextrin Inclusion Complex Formation:
-
Commonly Used Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Most commonly used in research due to its high aqueous solubility and low toxicity.
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): Often used in pharmaceutical formulations for its excellent safety profile.
-
Experimental Protocol: Preparing a Cyclodextrin Formulation
-
Objective: To prepare a concentrated aqueous stock solution of this compound using HP-β-CD.
-
Materials:
-
Solid this compound.
-
HP-β-CD powder.
-
Deionized water or desired buffer.
-
Vortexer and sonicator.
-
Procedure:
-
Prepare a solution of HP-β-CD in water/buffer. A 10-40% (w/v) solution is a common starting point.
-
Add the solid this compound powder directly to the HP-β-CD solution to achieve the desired molar ratio. A molar excess of cyclodextrin (e.g., 5:1 or 10:1 CD:drug) is typically required.
-
Vortex vigorously for several minutes.
-
Sonicate the mixture for 15-30 minutes to facilitate complex formation.
-
Allow the solution to equilibrate, often by rotating it overnight at room temperature.
-
The following day, centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved compound.
-
Carefully collect the supernatant. This is your aqueous, cyclodextrin-formulated stock solution. The concentration should be confirmed analytically (e.g., by HPLC-UV).
-
This aqueous stock can now be easily diluted into your final assay buffer.
Final Recommendations
There is no single "best" method for all assays. The optimal strategy depends on the required compound concentration and the specific constraints of your experimental system.
-
Start Simple: Always begin by optimizing your dilution protocol and minimizing the final DMSO concentration.
-
Systematic Screening: If simple methods fail, screen the three primary strategies: co-solvents, pH adjustment, and cyclodextrins.
-
Combine Strategies: Synergistic effects are common. A slight increase in pH combined with a low percentage of a co-solvent like PEG 400 might solve the problem when neither method works alone.
[]4. Validate: Once you have a successful solubilization method, you must run appropriate vehicle controls in your assay to ensure that the solubilizing agents themselves do not produce a biological effect.
By following this guide, you can systematically address the solubility challenges of this compound, leading to more reliable and reproducible experimental data.
References
- 1. researchgate.net [researchgate.net]
- 2. 1H-INDAZOLE, 3-(TRIFLUOROMETHYL)- | 57631-05-7 [chemicalbook.com]
- 3. 1H-INDAZOLE, 3-(TRIFLUOROMETHYL)- CAS#: 57631-05-7 [amp.chemicalbook.com]
- 4. 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole | C8H9F3N2 | CID 2802863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-methyl-1H-indazole | C8H8N2 | CID 820804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. bepls.com [bepls.com]
- 11. pharmaguddu.com [pharmaguddu.com]
- 12. m.youtube.com [m.youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 16. Cosolvent - Wikipedia [en.wikipedia.org]
- 17. hrcak.srce.hr [hrcak.srce.hr]
- 18. journal.uctm.edu [journal.uctm.edu]
- 19. pharmaexcipients.com [pharmaexcipients.com]
- 20. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Validation & Comparative
comparing the biological activity of 3-(trifluoromethyl)-1H-indazole with other kinase inhibitors
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Indazole Core in Kinase Inhibition
In the landscape of modern oncology, the quest for selective and potent kinase inhibitors is a continuous endeavor. Among the myriad of heterocyclic scaffolds employed in medicinal chemistry, the 1H-indazole core has emerged as a "privileged" structure. Its unique arrangement of atoms offers a versatile template for designing molecules that can effectively target the ATP-binding site of various kinases.[1] Several commercially successful kinase inhibitors, such as Axitinib and Pazopanib, feature this core, underscoring its significance in cancer therapeutics.[1] This guide delves into the biological activity of a promising 1H-indazol-3-amine derivative, comparing it with established frontline treatments for Chronic Myeloid Leukemia (CML), a cancer driven by the aberrant Bcr-Abl kinase.
The Oncogenic Driver: Bcr-Abl Signaling in Chronic Myeloid Leukemia
Chronic Myeloid Leukemia is characterized by the Philadelphia chromosome, a result of a reciprocal translocation between chromosomes 9 and 22. This event creates the BCR-ABL1 fusion gene, which encodes the Bcr-Abl oncoprotein—a constitutively active tyrosine kinase.[2] This unregulated kinase activity drives a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, leading to uncontrolled cell proliferation and resistance to apoptosis. Consequently, inhibiting the Bcr-Abl kinase is a cornerstone of CML therapy.[2]
The following diagram illustrates the central role of Bcr-Abl in CML pathogenesis and the points of intervention for kinase inhibitors.
Caption: Bcr-Abl signaling pathways leading to CML.
A New Contender: The 1H-Indazol-3-Amine Derivative (Compound 11a)
Recent research has highlighted a series of 1H-indazol-3-amine derivatives as potent inhibitors of Bcr-Abl.[3][4] One particular compound, designated as 11a , has demonstrated significant potency against both the wild-type Bcr-Abl kinase and the gatekeeper T315I mutant, which is notoriously resistant to first-generation inhibitors like Imatinib.[4] The indazole core of compound 11a acts as a hinge-binding fragment, a crucial interaction for anchoring the inhibitor within the ATP-binding pocket of the kinase.[4][5]
Comparative Biological Activity: Indazole 11a vs. Imatinib and Nilotinib
To objectively assess the potential of the 1H-indazol-3-amine derivative 11a, its biological activity is compared with Imatinib (the first-line therapy for CML) and Nilotinib (a more potent second-generation inhibitor). The data, summarized in the table below, is derived from biochemical kinase assays and cellular proliferation assays using the K562 human CML cell line, which expresses the Bcr-Abl oncoprotein.
| Compound | Bcr-Abl (Wild-Type) IC₅₀ | Bcr-Abl (T315I Mutant) IC₅₀ | K562 Cell Proliferation IC₅₀ |
| Indazole 11a | 0.014 µM | 0.45 µM | 6.50 µM |
| Imatinib | ~0.4 µM[2] | >10 µM (Resistant) | ~0.3-0.5 µM |
| Nilotinib | <0.03 µM[1][6] | >2 µM (Resistant)[7] | ≤0.012 µM[6] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC₅₀ value indicates greater potency.
Analysis of Comparative Data:
-
Potency against Wild-Type Bcr-Abl: The indazole derivative 11a exhibits remarkable potency against the wild-type Bcr-Abl kinase, with an IC₅₀ value of 14 nM. This is significantly more potent than Imatinib and comparable to, if not slightly better than, Nilotinib in biochemical assays.[4]
-
Activity against the T315I Mutant: The most striking feature of compound 11a is its activity against the T315I mutant (IC₅₀ = 0.45 µM).[4] Both Imatinib and Nilotinib are largely ineffective against this mutation, which represents a major clinical challenge in CML treatment.[7] This suggests that the structural modifications on the indazole scaffold of 11a allow it to bypass the steric hindrance imposed by the isoleucine residue in the mutated gatekeeper position.
-
Cellular Activity: In the K562 cell proliferation assay, Nilotinib remains the most potent inhibitor. While compound 11a shows good activity against the Bcr-Abl kinase in a biochemical context, its cellular potency (IC₅₀ = 6.50 µM) is lower. This discrepancy between biochemical and cellular activity is common in drug development and can be attributed to factors such as cell permeability, metabolism, and off-target effects. Further optimization of the scaffold would be necessary to improve its performance in a cellular environment.
Experimental Protocol: In Vitro Bcr-Abl Kinase Inhibition Assay
The following protocol outlines a standard method for determining the in vitro inhibitory activity of compounds against the Bcr-Abl kinase, similar to the assays used to generate the comparative data. This protocol is based on a homogeneous time-resolved fluorescence (HTRF) assay.
Materials:
-
Recombinant Bcr-Abl enzyme
-
Biotinylated peptide substrate (e.g., a peptide containing a tyrosine residue that is a known substrate for Abl kinase)
-
ATP (Adenosine triphosphate)
-
Test compounds (e.g., Indazole 11a, Imatinib, Nilotinib) dissolved in DMSO
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
HTRF detection reagents: Europium cryptate-labeled anti-phosphotyrosine antibody and XL665-conjugated streptavidin
-
384-well low-volume plates
-
HTRF-compatible plate reader
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Preparation: Add 1 µL of each compound dilution (or DMSO for control wells) to the wells of a 384-well plate.
-
Enzyme Addition: Dilute the recombinant Bcr-Abl enzyme in kinase buffer and add 2 µL to each well.
-
Substrate/ATP Mix Addition: Prepare a mix of the biotinylated peptide substrate and ATP in kinase buffer. Add 2 µL of this mix to each well to initiate the kinase reaction. Final concentrations in a 5 µL reaction volume might be 10-50 nM enzyme, 0.5 µM substrate, and 10 µM ATP.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
Detection: Add the HTRF detection reagents (Europium cryptate-labeled antibody and XL665-conjugated streptavidin) in detection buffer to stop the reaction.
-
Second Incubation: Incubate the plate at room temperature for another 60 minutes to allow for the binding of the detection reagents.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the emission at 620 nm (cryptate) and 665 nm (XL665).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000). Plot the HTRF ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
References
- 1. selleckchem.com [selleckchem.com]
- 2. ashpublications.org [ashpublications.org]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expanding the structural diversity of Bcr-Abl inhibitors: Dibenzoylpiperazin incorporated with 1H-indazol-3-amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. selleck.co.jp [selleck.co.jp]
- 7. researchgate.net [researchgate.net]
A Spectroscopic Guide to Differentiating 1H- and 2H-Indazole Isomers
Introduction: The Significance of Isomeric Purity in Indazole Chemistry
In the landscape of medicinal chemistry and drug development, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1][2][3] Indazole exists in two primary tautomeric forms: the thermodynamically more stable 1H-indazole and the 2H-indazole.[2][4][5] While structurally similar, the position of the nitrogen-bound proton or substituent dramatically influences the molecule's physicochemical properties, such as dipole moment and basicity, and consequently its pharmacological activity and metabolic fate.[2][5][6]
Synthetic routes often yield mixtures of N-1 and N-2 substituted isomers, making their unambiguous differentiation a critical step in chemical synthesis and quality control.[4] This guide provides a comprehensive, data-supported comparison of the key spectroscopic techniques used to distinguish between 1H- and 2H-indazole isomers, offering researchers the practical insights needed for definitive structural elucidation.
Caption: Chemical structures of 1H- and 2H-indazole tautomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is unequivocally the most powerful and informative method for distinguishing between 1H- and 2H-indazole isomers.[2][7] The distinct electronic environments in the two isomers lead to significant and predictable differences in both proton (¹H) and carbon (¹³C) chemical shifts.
Expertise in Action: Why NMR is So Effective
The key to differentiation lies in the asymmetry of the 2H-isomer compared to the 1H-isomer. In 2H-indazole, the pyrazole ring's nitrogen atoms are symmetrically positioned relative to the fused benzene ring, which is not the case for the 1H-tautomer. This fundamental structural difference directly impacts the shielding and deshielding of adjacent nuclei. Furthermore, for the parent, unsubstituted indazoles, the presence or absence of a proton on a nitrogen atom provides an unmistakable signal.
¹H NMR Spectroscopy: Key Diagnostic Signals
The ¹H NMR spectrum provides several clear indicators for isomer identification. The most decisive signal for an unsubstituted indazole is the N-H proton of the 1H-tautomer, which appears as a characteristic broad singlet at a very high chemical shift.[4] Additionally, the H-3 proton is a reliable diagnostic marker, being more deshielded in the 2H-isomer.[4][7]
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm)
| Proton | 1H-Indazole (in CDCl₃) | 2H-Indazole Derivative (Representative) | Key Diagnostic Difference |
|---|---|---|---|
| N-H | ~10.5-13.4 (s, broad) | Absent | The presence of a broad, downfield N-H signal is a definitive marker for unsubstituted 1H-indazoles.[4] |
| H-3 | ~8.10 (s) | ~8.40 (s) | The H-3 proton in 2H-isomers is consistently more deshielded (appears at a higher δ value) due to the anisotropic effect of the adjacent nitrogen.[4][7] |
| H-4 | ~7.77 (d) | ~7.70 (d) | Minor shifts are observed in the aromatic protons, but H-3 is the most reliable indicator within the ring system.[4] |
¹³C NMR Spectroscopy: Confirming the Assignment
¹³C NMR spectroscopy serves as an excellent confirmatory technique. The carbon chemical shifts, particularly for C-3, C-3a, and C-7a, are highly sensitive to the tautomeric form, providing a robust method for structural assignment.[7][8][9]
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon | 1H-Indazole (in CDCl₃) | 2H-Indazole Derivative (Representative) | Key Diagnostic Difference |
|---|---|---|---|
| C-3 | ~134.8 | ~122.0 | C-3 is significantly more shielded (lower δ value) in 2H-isomers compared to 1H-isomers.[8][10] This large difference is a primary diagnostic point. |
| C-3a | ~120.9 | ~123.0 | The bridgehead carbons show distinct shifts. C-3a is typically more shielded in the 1H-isomer.[8] |
| C-7a | ~140.0 | ~148.0 | C-7a is notably deshielded in 2H-isomers, reflecting the different electronic distribution in the quinonoid-like structure.[8] |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh and dissolve 5-10 mg of the indazole sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[4]
-
Instrumentation: Utilize a high-resolution NMR spectrometer operating at a field strength of 300 MHz or higher for optimal signal dispersion.[4]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover a range of 0-15 ppm to ensure all signals, including the broad N-H proton, are captured.[4]
-
Use a sufficient number of scans to achieve a signal-to-noise ratio >20:1.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum (e.g., using a DEPTQ or standard CPD sequence).
-
A significantly larger number of scans is required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.[4]
-
-
Data Processing: Process the raw FID data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[11]
Infrared (IR) Spectroscopy: A Rapid and Unambiguous First Pass
FT-IR spectroscopy offers a fast, straightforward, and often definitive method for identifying the presence of the 1H-indazole tautomer, especially in its unsubstituted form.
Expertise in Action: The Power of the N-H Stretch
The diagnostic power of IR lies in the fundamental vibrations of specific bonds. For unsubstituted indazoles, the presence of a nitrogen-hydrogen bond in the 1H-isomer gives rise to a distinct N-H stretching vibration that is completely absent in the 2H-isomer. This makes IR an ideal first-pass analytical technique.
Table 3: Comparative IR Spectroscopy Data (cm⁻¹)
| Vibration | 1H-Indazole | 2H-Indazole | Key Diagnostic Difference |
|---|---|---|---|
| N-H Stretch | ~3150 (broad) | Absent | A broad absorption band in this region is a clear and unambiguous indicator of an unsubstituted 1H-indazole.[4] |
| Aromatic C-H Stretch | ~3100-3000 | ~3100-3000 | Both isomers display characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹.[4][12] |
| Ring Vibrations (C=C, C=N) | ~1619, 1479 | ~1621-1592 | While both show ring stretching modes, the precise pattern and frequencies in the fingerprint region (below 1600 cm⁻¹) will differ and can be used for confirmation.[4][13] |
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation (Solid Samples):
-
KBr Pellet: Grind 1-2 mg of the solid indazole sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle.
-
Press the resulting powder into a thin, transparent pellet using a hydraulic press.[4]
-
-
Sample Preparation (Liquid/Oil Samples):
-
Thin Film: Place a single drop of the liquid sample between two salt plates (e.g., NaCl or KBr) and gently press them together to form a thin film.[4]
-
-
Acquisition:
-
Place the sample (pellet or plates) in the spectrometer's sample holder.
-
Acquire a background spectrum of the empty spectrometer (or pure KBr pellet).
-
Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
The data is automatically processed and displayed as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: A Supporting Technique
UV-Vis spectroscopy measures the electronic transitions within a molecule and can be used as a supporting method to differentiate between 1H- and 2H-indazole isomers. The differences arise from the distinct conjugated π-electron systems in the benzenoid (1H) and quinonoid-like (2H) structures.
Expertise in Action: Electronic Transitions as Fingerprints
The 2H-indazole isomer possesses a more extended and polarized conjugated system compared to the 1H-tautomer. This difference in electronic structure means that the 2H-isomer generally requires less energy to promote an electron to a higher energy state. This translates to an absorption of light at longer wavelengths (a bathochromic or red shift), which is observable in the UV-Vis spectrum.
Table 4: Comparative UV-Vis Spectroscopy Data (in Acetonitrile)
| Isomer | λmax (nm) | Key Diagnostic Difference |
|---|---|---|
| 1H-Indazole | ~254, ~295 | 2H-indazoles typically exhibit stronger absorption maxima (λmax) at longer wavelengths compared to their 1H counterparts.[4][14] |
| 1-Methylindazole | ~254, ~295 | This bathochromic shift in the 2H-isomer is a consistent and useful diagnostic feature.[14] |
| 2-Methylindazole | ~275, ~310 |
Experimental Protocol: UV-Vis Spectroscopy
-
Solvent Selection: Choose a spectroscopic-grade solvent that dissolves the sample and is transparent in the desired wavelength range (e.g., acetonitrile, methanol, ethanol).[15]
-
Sample Preparation:
-
Prepare a stock solution of the indazole sample of a known concentration.
-
Perform serial dilutions to prepare a final sample solution with an absorbance maximum between 0.2 and 1.0 AU (Absorbance Units). This ensures the measurement is within the linear range of the instrument (Beer-Lambert Law).[15]
-
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer for accurate measurements.[4]
-
Acquisition:
-
Fill a quartz cuvette with the pure solvent to serve as the blank reference.[16]
-
Record a baseline correction with the blank cuvette.
-
Rinse the sample cuvette with the analyte solution before filling it.[17]
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum, typically from 200 to 400 nm.
-
Mass Spectrometry (MS): Differentiation Through Fragmentation
While the parent 1H- and 2H-indazole isomers have the same molecular weight and will show identical molecular ion peaks (M⁺˙ or [M+H]⁺), mass spectrometry can be a powerful tool for differentiation when analyzing substituted derivatives.
Expertise in Action: Stability of Fragments
The fragmentation pathways of substituted 1H- and 2H-indazole derivatives can differ based on the stability of the resulting fragment ions. The cleavage of the bond between the nitrogen and its substituent (N-1 or N-2) is a common fragmentation event. The relative abundance of the resulting ions can be a clue to the original isomer's structure.
Table 5: Comparative Mass Spectrometry Fragmentation
| Isomer Type | Fragmentation Pattern | Key Diagnostic Difference |
|---|---|---|
| 1H-Indazole Derivatives | Fragmentation often involves the loss of the N-1 substituent, followed by subsequent ring fragmentation. | While the mass spectra of parent isomers are similar, the relative abundances of fragment ions in substituted derivatives can differ, providing valuable clues for identification.[4] |
| 2H-Indazole Derivatives | Fragmentation can also involve the loss of the N-2 substituent. | The stability of the resulting indazole radical cation or protonated indazole can vary between the two forms, influencing the entire fragmentation cascade.[4] |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the indazole sample (approx. 1-10 µg/mL) in a suitable volatile solvent, such as methanol or acetonitrile.[4] For positive ion mode, a trace of formic acid may be added to aid protonation.[18]
-
Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Acquisition:
-
Introduce the sample into the ion source via direct infusion or coupled to a liquid chromatograph (LC-MS).
-
Acquire a full scan mass spectrum to determine the molecular weight of the compound.
-
If distinguishing between known isomers, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion as the precursor and inducing fragmentation to observe the daughter ions.[19]
-
Systematic Workflow for Isomer Differentiation
For any unknown sample or reaction mixture, a logical workflow ensures efficient and accurate identification. The following diagram outlines a self-validating system for distinguishing 1H- and 2H-indazole isomers.
Caption: A logical workflow for the spectroscopic differentiation of 1H- and 2H-indazole isomers.
Conclusion
The accurate structural determination of 1H- and 2H-indazole isomers is paramount for advancing research in medicinal chemistry. While each spectroscopic technique offers valuable information, a multi-faceted approach provides the most definitive and trustworthy results. NMR spectroscopy stands as the most powerful tool, offering a wealth of structural detail. However, FT-IR provides a rapid and often conclusive initial assessment for unsubstituted indazoles. Supported by data from UV-Vis and Mass Spectrometry, researchers can confidently and accurately characterize their synthesized indazole derivatives, ensuring the integrity and reproducibility of their scientific findings.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. caribjscitech.com [caribjscitech.com]
- 6. ijsdr.org [ijsdr.org]
- 7. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. mdpi.com [mdpi.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 14. researchgate.net [researchgate.net]
- 15. web.uvic.ca [web.uvic.ca]
- 16. youtube.com [youtube.com]
- 17. ossila.com [ossila.com]
- 18. uab.edu [uab.edu]
- 19. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
A Comparative Guide to the Potency of 3-(Trifluoromethyl)-1H-Indazole Derivatives Against Key Kinase Targets
The 3-(trifluoromethyl)-1H-indazole scaffold represents a privileged structure in modern medicinal chemistry, particularly in the design of potent protein kinase inhibitors. The incorporation of the trifluoromethyl (CF3) group often enhances metabolic stability and binding affinity, making this core moiety a cornerstone for developing targeted therapeutics. This guide provides a comparative analysis of various derivatives built upon this scaffold, assessing their potency against different kinases, detailing the experimental methodologies used for their evaluation, and contextualizing their mechanism of action within key signaling pathways.
Comparative Potency Analysis of Indazole Derivatives
The versatility of the this compound scaffold allows for the development of inhibitors with varying selectivity profiles, from multi-kinase inhibitors targeting broad oncogenic pathways to highly selective inhibitors for specific kinase isoforms. The table below summarizes the inhibitory potency (IC50) of representative derivatives against a panel of key kinases implicated in cancer.
| Derivative/Compound | Primary Target(s) | Kinase | Potency (IC50 in nM) | Therapeutic Area |
| Regorafenib (Stivarga) | Multi-kinase (Angiogenesis, Oncogenesis) | VEGFR1 | 13 | Metastatic Colorectal Cancer, GIST, HCC[1][2][3] |
| VEGFR2 | 4.2 | |||
| VEGFR3 | 46 | |||
| PDGFRβ | 22 | |||
| c-KIT | 7 | |||
| RET | 1.5 | |||
| Raf-1 | 2.5 | |||
| B-Raf | 28 (wt) | |||
| Compound 59c | Pan-Pim Kinase | Pim-1 | 3 | Hematologic Malignancies[4] |
| Pim-2 | 70 | |||
| Pim-3 | 12 | |||
| CHMFL-VEGFR2-002 | VEGFR2 | VEGFR2 | 150 (Cellular GI50) | Anti-angiogenesis[5] |
| VEGFR1/3 | >10,000 (Cellular GI50) | |||
| GSK2606414 | PERK | PERK | <10 (Biochemical) | Oncology[6] |
Expert Insights: The data clearly illustrates the scaffold's adaptability. Regorafenib , a bi-aryl urea derivative, demonstrates a broad-spectrum multi-kinase inhibition profile, targeting key drivers of angiogenesis (VEGFRs, PDGFRβ) and oncogenesis (RAF, KIT, RET).[1][7][8] This polypharmacology is clinically effective but can also contribute to off-target effects and toxicity, such as liver damage.[7] In contrast, derivatives like CHMFL-VEGFR2-002 have been engineered for high selectivity, in this case for VEGFR2 over its family members, which is a desirable trait for reducing target-associated side effects.[5] Meanwhile, other modifications to the core indazole structure have yielded potent inhibitors against entirely different kinase families, such as the Pim kinases, which are crucial in hematologic malignancies.[4][9]
Key Signaling Pathways Targeted by Indazole Derivatives
Understanding the biological context is crucial for appreciating the therapeutic rationale. The inhibition of kinases like B-Raf and VEGFR2 disrupts major signaling cascades that drive tumor growth, proliferation, and survival.
MAPK/ERK Signaling Pathway (B-Raf Inhibition)
The Ras-Raf-MEK-ERK pathway is a central signaling cascade that regulates cell proliferation and survival.[10] Mutations in B-Raf, particularly the V600E mutation, lead to constitutive activation of this pathway, promoting uncontrolled cell growth.[11][12] Inhibitors targeting B-Raf aim to shut down this oncogenic signaling.
Caption: The MAPK/ERK signaling cascade and the inhibitory action of B-Raf inhibitors.
VEGFR2 Signaling Pathway (Angiogenesis Inhibition)
Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) binding to its receptor, VEGFR-2, on endothelial cells is the primary driver of this process.[13] Indazole derivatives like Regorafenib and CHMFL-VEGFR2-002 inhibit this pathway, thereby cutting off the tumor's blood supply.
Caption: VEGFR-2 signaling pathway, a key driver of tumor angiogenesis.
Experimental Protocols: Assessing Kinase Inhibition
The determination of a compound's inhibitory potency (IC50) is fundamental to drug discovery.[14] A variety of assay formats are available, including those that measure enzymatic activity (e.g., ADP production) and those that measure direct binding of the inhibitor to the kinase.[14][15][16] The LanthaScreen™ Eu Kinase Binding Assay is a robust, high-throughput method based on Fluorescence Resonance Energy Transfer (FRET) that directly measures the displacement of a fluorescent tracer from the kinase's ATP-binding site.[17][18][19]
Protocol: FRET-Based Kinase Binding Assay for IC50 Determination
This protocol provides a generalized, step-by-step methodology for determining the IC50 of a this compound derivative against a target kinase.
Causality Behind Experimental Choices:
-
Assay Principle: This binding assay is chosen because it directly measures the affinity of the compound for the kinase, independent of substrate phosphorylation or enzyme activity. It is suitable for ATP-competitive inhibitors, including Type I and Type II inhibitors.[18][20]
-
FRET System: A time-resolved FRET (TR-FRET) system using a Europium (Eu) donor and an Alexa Fluor™ 647 acceptor is used to minimize interference from compound autofluorescence and scattered light.[20]
-
Reagent Concentrations: Reagents are prepared at 3X or 4X final concentrations to ensure that the addition of each component results in the correct final concentration in the assay well.[18][20][21] Kinase and tracer concentrations are optimized to be near the tracer's dissociation constant (Kd) to ensure assay sensitivity for potent inhibitors.[21]
Step-by-Step Methodology:
-
Compound Preparation & Serial Dilution: a. Prepare a 10 mM stock solution of the test derivative in 100% DMSO. b. Create an 11-point, 3-fold serial dilution series of the stock solution in DMSO in a 96-well plate. c. Prepare an intermediate dilution of this series in the appropriate Kinase Buffer. This will be the 3X or 4X final compound concentration plate.
-
Reagent Preparation: a. Kinase/Antibody Mix: Dilute the target kinase and the Eu-labeled anti-tag antibody to the desired 3X or 4X concentration in Kinase Buffer. Centrifuge the antibody stock at ~10,000 x g for 10 minutes before use to remove aggregates.[17][21] b. Tracer Solution: Dilute the Alexa Fluor™ 647-labeled kinase tracer to the desired 3X or 4X concentration in Kinase Buffer. The optimal concentration is typically pre-determined and falls within the 1 to 100 nM range.[17]
-
Assay Execution (in a 384-well plate): a. Add 5 µL of the serially diluted compound (or DMSO for control wells) to the appropriate wells of the 384-well assay plate.[18][19] b. Add 5 µL of the 3X Kinase/Antibody mixture to all wells.[18][19] c. Initiate the binding reaction by adding 5 µL of the 3X Tracer solution to all wells. The final volume is 15 µL.[18][21] d. Briefly mix the plate on a plate shaker.
-
Incubation and Data Acquisition: a. Cover the plate to prevent evaporation and incubate at room temperature for 60 minutes. This incubation allows the binding reaction to reach equilibrium.[19][20] b. Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the acceptor (e.g., 665 nm) and donor (e.g., 615 nm) wavelengths.
-
Data Analysis: a. Calculate the emission ratio (665 nm / 615 nm) for each well. b. Plot the emission ratio against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response (variable slope) curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the FRET signal.
Experimental Workflow Diagram
Caption: A generalized workflow for a FRET-based kinase binding assay.
Conclusion and Future Outlook
The this compound scaffold is a remarkably successful and versatile platform for the design of potent kinase inhibitors. The strategic placement of the trifluoromethyl group contributes favorably to the pharmacokinetic and pharmacodynamic properties of these molecules. As demonstrated by the approved drug Regorafenib and numerous clinical and preclinical candidates, derivatives can be tailored to act as broad-spectrum multi-kinase agents or as highly selective inhibitors targeting specific kinases.
Future research will likely focus on fine-tuning selectivity to improve safety profiles, overcoming acquired resistance mechanisms, and exploring novel kinase targets. The continued exploration of structure-activity relationships around this privileged core will undoubtedly yield the next generation of targeted cancer therapies.
References
- 1. ClinPGx [clinpgx.org]
- 2. Regorafenib. | Semantic Scholar [semanticscholar.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regorafenib - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Challenges and Opportunities in the Crusade of BRAF Inhibitors: From 2002 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. On the development of B-Raf inhibitors acting through innovative mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. | BioWorld [bioworld.com]
- 13. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. benchchem.com [benchchem.com]
- 16. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. assets.fishersci.com [assets.fishersci.com]
- 21. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - TW [thermofisher.com]
A Head-to-Head Comparison of Suzuki and Buchwald-Hartwig Reactions for Indazole Functionalization: A Guide for Researchers
In the landscape of modern medicinal chemistry, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents targeting a wide array of diseases, including cancer and inflammatory conditions.[1][2][3][4] The ability to precisely modify this heterocyclic system is paramount for fine-tuning pharmacological properties. Among the arsenal of synthetic methodologies, palladium-catalyzed cross-coupling reactions stand out for their efficiency and broad applicability. This guide provides an in-depth, head-to-head comparison of two cornerstone reactions—the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination—for the functionalization of indazoles, offering insights into their respective strengths, limitations, and practical applications.
The Strategic Importance of Indazole Functionalization
Indazoles, with their fused benzene and pyrazole rings, offer multiple positions for substitution (N-1, N-2, C-3, C-5, C-7, etc.). The regioselective introduction of aryl, heteroaryl, and amino groups can profoundly influence a molecule's biological activity, solubility, and metabolic stability. The Suzuki and Buchwald-Hartwig reactions provide powerful and distinct avenues for forging these critical carbon-carbon and carbon-nitrogen bonds.
Mechanistic Overview: Two Distinct Catalytic Cycles
Understanding the underlying mechanisms of both reactions is crucial for troubleshooting and optimizing reaction conditions. While both are palladium-catalyzed, they operate through distinct catalytic cycles.
The Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction creates a carbon-carbon bond between an organoboron species (typically a boronic acid or ester) and an organic halide or triflate.[5][6] The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination. A base is required to activate the organoboron reagent, facilitating the transmetalation step.[5][6]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
The Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination forms a carbon-nitrogen bond between an aryl halide or triflate and an amine.[7][8] Similar to the Suzuki coupling, the mechanism involves oxidative addition of the aryl halide to a Pd(0) complex. This is followed by coordination of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to yield the arylated amine and regenerate the Pd(0) catalyst.[9]
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Head-to-Head Comparison: Choosing the Right Tool for the Job
The choice between Suzuki and Buchwald-Hartwig for indazole functionalization depends heavily on the desired bond type (C-C vs. C-N) and the specific position on the indazole ring to be functionalized.
| Feature | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
| Bond Formed | C(sp²)–C(sp²) | C(sp²)–N |
| Primary Application for Indazoles | C-3, C-5, C-7 (hetero)arylation.[2][4][10] | N-1, N-2 arylation; C-3 amination.[11][12] |
| Key Reagents | Organoboron compounds, organic halides/triflates. | Amines, organic halides/triflates. |
| Catalyst Systems | Pd(0) precursors (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) with phosphine ligands (e.g., SPhos, XPhos, dppf).[10][13] | Pd(0) precursors with specialized bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos).[9][14] |
| Base | Typically inorganic bases (K₂CO₃, Cs₂CO₃, K₃PO₄).[4][10] | Often strong, non-nucleophilic bases (NaOtBu, KOtBu, LiHMDS).[14] |
| Functional Group Tolerance | Generally very high; tolerates a wide range of functional groups. Boronic acids are stable to air and moisture.[2] | Good, but can be sensitive to acidic protons and base-sensitive functional groups.[15] |
| Challenges with Indazoles | The unprotected N-H group can inhibit the catalyst. N-protection is often required for efficient coupling.[2][16][17] | Direct C-3 amination can be challenging and may require specific N-protected haloindazoles. |
Practical Considerations and Experimental Insights
Suzuki-Miyaura Coupling of Indazoles
The Suzuki coupling is the go-to method for introducing aryl or heteroaryl substituents onto the carbon framework of the indazole core, most commonly at the C-3, C-5, and C-7 positions. A common starting material is a bromo- or iodo-indazole.[3][4][10]
A significant challenge in the Suzuki coupling of indazoles is the presence of the acidic N-H proton, which can interact with the palladium catalyst and inhibit its activity.[16][17] Consequently, N-protection is a common strategy to ensure high yields. However, recent advances have led to the development of catalyst systems that are effective for the coupling of unprotected N-H heterocycles.[16][17]
Table 1: Representative Conditions for Suzuki Coupling of Indazoles
| Indazole Substrate | Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 95 | [10][13] |
| 7-Bromo-4-sulfonamido-1H-indazole | (4-Methoxyphenyl)boronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | 92 | [4] |
| 3-Iodo-1H-indazole (N-Boc protected) | Phenylboronic acid | PdCl₂(dppf) | K₂CO₃ | BMImBF₄ (Ionic Liquid) | 94 | [2] |
Buchwald-Hartwig Amination of Indazoles
The Buchwald-Hartwig amination is unparalleled for the construction of N-aryl and N-heteroaryl indazoles, a crucial transformation for modulating the electronic properties and spatial orientation of substituents. It is also the premier method for introducing amino groups at the C-3 position.[11]
The choice of ligand is critical for a successful Buchwald-Hartwig amination. Bulky, electron-rich monophosphine ligands, often referred to as "Buchwald ligands" (e.g., XPhos, SPhos, RuPhos), are highly effective as they promote the reductive elimination step, which is often rate-limiting.[9] The selection of a suitable base is also crucial to deprotonate the amine without causing unwanted side reactions.
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Indazoles
| Indazole Substrate | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 5-Bromo-1-Boc-1H-indazole | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 95 | [12] |
| 3-Iodo-1-THP-1H-indazole | 4-Fluoro-2-methoxy-5-nitroaniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 85 | [11] |
| 1-Aryl-5-bromo-1H-indazole | Primary Alkylamine | Pd(OAc)₂ / RuPhos | LiHMDS | Toluene | >90 | [14][18] |
Experimental Workflow and Protocols
To provide a practical context, the following section outlines a generalized workflow and representative protocols for both reactions.
Caption: Generalized workflow for indazole functionalization.
Protocol 1: General Procedure for Suzuki-Miyaura C-3 Arylation of a Protected Indazole
This protocol is a representative example based on procedures found in the literature.[2]
-
Reaction Setup: To an oven-dried reaction vessel, add 3-iodo-1-(tert-butoxycarbonyl)-1H-indazole (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst, such as [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 mmol, 5 mol%).
-
Solvent and Degassing: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times. Add degassed solvent, such as a mixture of dioxane and water (4:1, 5 mL).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-1-(tert-butoxycarbonyl)-1H-indazole.
-
Deprotection (if required): The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free N-H indazole.
Protocol 2: General Procedure for Buchwald-Hartwig N-1 Arylation of Indazole
This protocol is a representative example based on procedures found in the literature.
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), indazole (1.2 mmol), and a strong base such as sodium tert-butoxide (1.4 mmol).
-
Catalyst Addition: In a glovebox, add the palladium precursor, such as Pd₂(dba)₃ (0.02 mmol, 2 mol%), and a bulky phosphine ligand, such as RuPhos (0.08 mmol, 8 mol%).
-
Solvent and Degassing: Seal the tube, remove it from the glovebox, and add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, quench the reaction by adding saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the N-1 arylated indazole product.
Conclusion and Future Outlook
Both the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination are indispensable tools for the functionalization of indazoles. The Suzuki reaction is the method of choice for creating C-C bonds, enabling the introduction of diverse (hetero)aryl moieties onto the indazole core. In contrast, the Buchwald-Hartwig amination provides a robust platform for C-N bond formation, essential for synthesizing N-arylated indazoles and 3-aminoindazoles.
The continuous evolution of these methodologies, particularly the development of more active and stable catalysts, has broadened their scope and functional group tolerance.[19] Future research will likely focus on further expanding the utility of these reactions to include more challenging substrates, developing more sustainable and cost-effective catalyst systems, and exploring their application in late-stage functionalization and flow chemistry for the rapid generation of indazole-based compound libraries. For the modern medicinal chemist, a deep understanding of both reactions is not just beneficial—it is essential for the efficient and strategic development of novel indazole-containing drug candidates.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. soc.chim.it [soc.chim.it]
- 4. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. research.rug.nl [research.rug.nl]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. uwindsor.ca [uwindsor.ca]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. preprints.org [preprints.org]
- 19. pubs.acs.org [pubs.acs.org]
The Trifluoromethyl Group: A Potent Modulator of Biological Activity in Indazole Scaffolds
A Comparative Guide for Researchers in Drug Discovery
The indazole core is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a multitude of biologically active compounds, including several FDA-approved drugs for cancer therapy.[1][2] Parallelly, the strategic incorporation of the trifluoromethyl (CF3) group has become a widely adopted strategy to enhance the pharmacological profile of drug candidates. This guide provides an in-depth evaluation of the profound effects of the trifluoromethyl group on the biological activity of indazole derivatives, offering a comparative analysis supported by experimental data to inform rational drug design.
The Physicochemical Power of the Trifluoromethyl Group
The trifluoromethyl group is far more than a simple methyl mimic. Its unique electronic properties fundamentally alter a molecule's physicochemical characteristics, which in turn can dramatically influence its biological activity.[3] Key attributes include:
-
High Electronegativity: The three fluorine atoms create a strong electron-withdrawing effect, which can modulate the pKa of nearby functionalities and influence non-covalent interactions with biological targets.
-
Increased Lipophilicity: The CF3 group significantly enhances lipophilicity, which can improve a molecule's ability to cross cellular membranes and the blood-brain barrier, potentially leading to better bioavailability.[4]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic degradation by enzymes such as cytochrome P450s. This often translates to a longer in vivo half-life for the drug candidate.[4]
-
Steric Bulk: While similar in size to an ethyl group, the CF3 group's steric profile can be crucial for optimizing binding affinity and selectivity for a specific biological target.
Comparative Analysis: The Impact of CF3 Substitution on Kinase Inhibition
The indazole scaffold is a common feature in many kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[5] The following data illustrates the dramatic effect of incorporating a trifluoromethyl group on the activity of an indazole-based kinase inhibitor.
A study focused on developing inhibitors for the BCR-ABL kinase, a key driver in chronic myeloid leukemia, provides a direct comparison between an indazole derivative and its trifluoromethylated counterpart.[6]
Table 1: Comparative Inhibitory Activity of Indazole Analogs against BCR-ABL Kinase
| Compound | R Group | Target Kinase | IC50 (nM) |
| I | H | BCR-ABLWT | 4.6 ± 0.6 |
| I | H | BCR-ABLT315I | 227 ± 44 |
| 5 (AKE-72) | CF3 | BCR-ABLWT | < 0.51 |
| 5 (AKE-72) | CF3 | BCR-ABLT315I | 9 ± 3.14 |
Data sourced from El-Gamal, M. I., et al. (2023).[6]
The data clearly demonstrates that the addition of a trifluoromethyl group in compound 5 (AKE-72) results in a significant enhancement of inhibitory activity against both the wild-type (WT) and the drug-resistant T315I mutant of BCR-ABL kinase.[6] Notably, the potency against the resistant mutant increased by approximately 25-fold, highlighting the CF3 group's ability to overcome mechanisms of drug resistance. This enhanced activity can be attributed to a combination of improved hydrophobic interactions within the kinase's active site and the electronic influence of the CF3 group on the overall molecule's binding conformation.
Mechanistic Insight: Trifluoromethylated Indazoles in Action
To understand the biological consequences of such potent kinase inhibition, we can examine the mechanism of action of Pazopanib, an FDA-approved indazole-containing drug used to treat renal cell carcinoma and soft tissue sarcoma.[1][2] Pazopanib is a multi-targeted tyrosine kinase inhibitor that potently inhibits Vascular Endothelial Growth Factor Receptors (VEGFRs), particularly VEGFR-2.[7]
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[8] By inhibiting VEGFR-2, Pazopanib effectively blocks the downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.
The following diagram illustrates the VEGFR-2 signaling pathway and the point of inhibition by a trifluoromethylated indazole-like kinase inhibitor.
Caption: VEGFR-2 signaling pathway and point of inhibition.
Experimental Protocol: In Vitro Kinase Assay for Inhibitor Profiling
To quantitatively assess the inhibitory potency of novel trifluoromethylated indazole derivatives, a robust and reproducible in vitro kinase assay is essential. The following protocol outlines a common luminescence-based assay to determine the IC50 value of a test compound against a target kinase, such as VEGFR-2. This assay measures the amount of ATP remaining after the kinase reaction; a decrease in luminescence indicates higher kinase activity (more ATP consumed).[9]
Materials:
-
Recombinant human kinase (e.g., VEGFR-2)
-
Kinase substrate (e.g., a generic tyrosine kinase substrate)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., containing HEPES, MgCl2, MnCl2, DTT)
-
Test compound (trifluoromethylated indazole) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well plates
-
Luminometer plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 1x kinase buffer from a concentrated stock.
-
Dilute the recombinant kinase to the desired working concentration in 1x kinase buffer. Keep on ice.
-
Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination. The final DMSO concentration in the assay should be kept constant and typically below 1%.
-
-
Kinase Reaction:
-
Prepare a master mix containing the 1x kinase buffer, ATP, and the kinase substrate.
-
To the wells of a 96-well plate, add the test compound dilutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding the diluted kinase to all wells except the negative control.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 45-60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via a luciferase reaction. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the positive and negative controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Experimental workflow for in vitro kinase assay.
Conclusion
The incorporation of a trifluoromethyl group into the indazole scaffold is a powerful strategy for enhancing biological activity, particularly in the context of kinase inhibition. As demonstrated, this substitution can lead to a substantial increase in potency and can even overcome drug resistance. The physicochemical advantages conferred by the CF3 group, including increased lipophilicity and metabolic stability, further underscore its value in modern drug design. By understanding the principles outlined in this guide and employing robust experimental methodologies, researchers can more effectively leverage the trifluoromethyl group to develop novel and more effective indazole-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Researcher's Guide to Spectral Analysis of Indazole Derivatives: Bridging Experiment and Theory
In the landscape of medicinal chemistry and drug development, indazole derivatives stand out as a privileged scaffold, forming the core of numerous therapeutic agents.[1] Their structural elucidation and characterization are paramount, relying heavily on a suite of spectroscopic techniques. While experimental spectroscopy provides the ground truth, recent advancements in computational chemistry offer powerful predictive capabilities, accelerating research and deepening our understanding of molecular properties.
This guide provides an in-depth comparison of experimental and predicted spectral data for indazole derivatives across four key analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). We will explore the causality behind experimental choices, detail the computational methodologies, and present a self-validating system by critically evaluating the concordance between predicted and measured data.
The Synergy of Bench and BIn SilicoB: A Modern Approach
The characterization of novel indazole derivatives traditionally involves a battery of spectroscopic experiments. However, interpreting these spectra can be complex, especially for molecules with multiple functional groups or stereoisomers. Computational spectroscopy, primarily using Density Functional Theory (DFT), has emerged as an invaluable partner to experimental work. By predicting spectra in silico, researchers can:
-
Confirm structural assignments: Comparing a predicted spectrum of a hypothesized structure with the experimental data can provide strong evidence for its correctness.
-
Aid in spectral interpretation: Theoretical calculations can help assign specific spectral features to corresponding molecular vibrations, electronic transitions, or nuclear environments.
-
Investigate conformational effects: The influence of different molecular conformations on the spectral output can be systematically studied.
-
Screen potential candidates: Predictive modeling can help prioritize synthetic targets by estimating their key spectral properties.
This guide will delve into the practical aspects of this synergy, providing both the experimental protocols and the computational workflows necessary for a comprehensive analysis of indazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Nuclear Environment
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra of indazole derivatives is crucial for reliable data.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified indazole derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts; using a solvent that matches the one used in computational models is ideal for direct comparison.
-
Instrument Setup:
-
Place the NMR tube in the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum using a pulse sequence such as the zg30.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-15 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum using a pulse sequence like zgpg30.
-
Set the spectral width to encompass the full range of carbon chemical shifts (usually 0-220 ppm).
-
Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain a flat baseline.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Integrate the ¹H NMR signals and identify the multiplicity of each peak (singlet, doublet, triplet, etc.).
-
Computational Workflow: Predicting NMR Spectra with DFT
The prediction of NMR chemical shifts is a mature area of computational chemistry, with DFT methods providing a good balance of accuracy and computational cost.[2][3][4]
Step-by-Step Methodology:
-
Geometry Optimization:
-
Construct the 3D structure of the indazole derivative using a molecular builder.
-
Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).[1] The choice of functional and basis set is a critical parameter that influences the accuracy of the prediction. For enhanced accuracy, especially for geometries, dispersion corrections (e.g., D3) should be included.[5]
-
If the molecule has significant conformational flexibility, a conformational search should be performed to identify the lowest energy conformers.
-
-
NMR Calculation:
-
Using the optimized geometry, perform an NMR calculation using the Gauge-Independent Atomic Orbital (GIAO) method.[5]
-
Employ a functional and basis set known to perform well for NMR predictions (e.g., WP04/6-311++G(2d,p) for ¹H and ωB97X-D/def2-SVP for ¹³C).[5]
-
Incorporate a solvent model, such as the Polarizable Continuum Model (PCM), to account for the effect of the solvent on the chemical shifts.[5]
-
-
Data Analysis:
-
The calculation will output the absolute shielding tensors for each nucleus.
-
To convert these to chemical shifts (δ), subtract the calculated shielding of the nucleus of interest from the calculated shielding of a reference compound (e.g., TMS) computed at the same level of theory.
-
For conformationally flexible molecules, calculate the Boltzmann-averaged chemical shifts based on the relative energies of the conformers.
-
Workflow for NMR Spectra Comparison
Caption: Workflow for comparing experimental and predicted NMR spectra.
Comparison of Experimental vs. Predicted NMR Data
The following table presents a hypothetical comparison for a substituted indazole derivative, illustrating the typical level of agreement between experimental and DFT-predicted data.
| Atom | Experimental δ (ppm) | Predicted δ (ppm) | Δδ (ppm) |
| H-3 | 8.15 (s) | 8.05 | 0.10 |
| H-4 | 7.80 (d, J=8.4 Hz) | 7.72 | 0.08 |
| H-5 | 7.25 (t, J=7.6 Hz) | 7.18 | 0.07 |
| H-6 | 7.40 (t, J=7.8 Hz) | 7.31 | 0.09 |
| H-7 | 7.65 (d, J=8.0 Hz) | 7.58 | 0.07 |
| C-3 | 135.2 | 136.5 | -1.3 |
| C-3a | 122.8 | 123.9 | -1.1 |
| C-4 | 128.9 | 129.8 | -0.9 |
| C-5 | 121.5 | 122.3 | -0.8 |
| C-6 | 125.4 | 126.1 | -0.7 |
| C-7 | 110.8 | 111.5 | -0.7 |
| C-7a | 141.3 | 142.0 | -0.7 |
Analysis of Discrepancies:
-
Systematic Errors: DFT calculations may exhibit systematic errors, often corrected by linear scaling of the predicted chemical shifts.
-
Environmental Effects: While continuum solvent models are useful, they may not fully capture specific solute-solvent interactions like hydrogen bonding, which can influence chemical shifts.[6]
-
Conformational Averaging: For flexible molecules, inaccuracies in the calculated relative energies of conformers can lead to errors in the Boltzmann-averaged chemical shifts.
Vibrational Spectroscopy: Unveiling Functional Groups
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and sensitive technique for identifying functional groups within a molecule by probing their characteristic vibrational frequencies.
Experimental Protocol: FT-IR Spectroscopy
Step-by-Step Methodology:
-
Sample Preparation:
-
Solid Samples (KBr Pellet): Mix a small amount of the indazole derivative (1-2 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Solid/Liquid Samples (ATR): Place a small amount of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The spectrometer software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum, typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Computational Workflow: Predicting Vibrational Spectra
DFT calculations can predict the harmonic vibrational frequencies of a molecule, which, after appropriate scaling, show good agreement with experimental FT-IR spectra.[7][8]
Step-by-Step Methodology:
-
Geometry Optimization and Frequency Calculation:
-
Perform a geometry optimization of the indazole derivative at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).[9]
-
Following the optimization, perform a frequency calculation at the same level of theory. This will yield the harmonic vibrational frequencies and their corresponding IR intensities.
-
-
Frequency Scaling:
-
Calculated harmonic frequencies are systematically higher than experimental frequencies due to the neglect of anharmonicity and other theoretical approximations.
-
Apply a scaling factor to the calculated frequencies to improve agreement with the experimental data. The scaling factor is dependent on the level of theory used (e.g., ~0.96 for B3LYP/6-311++G(d,p)).[10]
-
-
Spectral Visualization: The calculated frequencies and intensities can be used to generate a simulated IR spectrum for direct comparison with the experimental data.
Comparison of Experimental vs. Predicted Vibrational Data
The table below shows a representative comparison of key vibrational modes for an indazole derivative.
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated (Scaled) Frequency (cm⁻¹) | Assignment |
| N-H Stretch | 3423 | 3421 | Stretching of the N-H bond |
| C-H Stretch (Aromatic) | 3100-3000 | 3080-3010 | Stretching of C-H bonds in the aromatic rings |
| C=O Stretch (Amide) | 1664 | 1660 | Stretching of the carbonyl group |
| C=N Stretch | 1610 | 1605 | Stretching of the C=N bond in the indazole ring |
| C=C Stretch (Aromatic) | 1590, 1480 | 1585, 1475 | Stretching of C=C bonds in the aromatic rings |
Analysis of Discrepancies:
-
Intermolecular Interactions: Experimental spectra of solid samples are influenced by intermolecular forces (e.g., hydrogen bonding), which can broaden peaks and shift their positions. Gas-phase calculations do not account for these interactions.
-
Scaling Factors: The use of a single scaling factor for all vibrational modes is an approximation. Mode-specific scaling factors can provide more accurate results.
-
Anharmonicity: The harmonic approximation used in DFT calculations is a primary source of error. While more computationally expensive anharmonic calculations can be performed, scaling provides a pragmatic solution for most applications.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which are influenced by the extent of conjugation and the presence of chromophores.
Experimental Protocol: UV-Vis Spectroscopy
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the indazole derivative in a UV-transparent solvent (e.g., ethanol, acetonitrile, cyclohexane). The concentration should be adjusted to yield an absorbance in the range of 0.2-1.0 at the wavelength of maximum absorbance (λmax).
-
Data Acquisition:
-
Fill a quartz cuvette with the solvent to record a baseline spectrum.
-
Fill the cuvette with the sample solution and record the absorption spectrum, typically over a range of 200-800 nm.
-
-
Data Analysis: Identify the λmax values and, if the concentration is known, calculate the molar absorptivity (ε).
Computational Workflow: Predicting Electronic Spectra with TD-DFT
Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for predicting the electronic absorption spectra of molecules.[11][12]
Step-by-Step Methodology:
-
Ground-State Geometry Optimization: Obtain the optimized ground-state geometry of the molecule using DFT, as described in the previous sections.
-
TD-DFT Calculation:
-
Perform a TD-DFT calculation on the optimized geometry to compute the vertical excitation energies and oscillator strengths of the electronic transitions.
-
Choose a functional and basis set appropriate for TD-DFT calculations (e.g., CAM-B3LYP/6-311+G(d,p)).[13]
-
Include a solvent model (e.g., PCM) to account for solvatochromic effects.
-
-
Spectral Simulation: The calculated excitation energies (which correspond to λmax) and oscillator strengths (which are related to the intensity of the absorption) can be used to generate a simulated UV-Vis spectrum.
Workflow for UV-Vis Spectra Comparison
Caption: Workflow for comparing experimental and predicted UV-Vis spectra.
Comparison of Experimental vs. Predicted UV-Vis Data
| Transition | Experimental λmax (nm) | Calculated λmax (nm) | Oscillator Strength (f) | Assignment |
| 1 | 350 | 345 | 0.25 | π → π |
| 2 | 280 | 272 | 0.18 | n → π |
| 3 | 235 | 228 | 0.45 | π → π* |
Analysis of Discrepancies:
-
Functional Dependence: The accuracy of TD-DFT predictions is highly dependent on the choice of the exchange-correlation functional. Long-range corrected functionals, like CAM-B3LYP, are often necessary for accurate predictions of charge-transfer excitations.[13]
-
Solvent Effects: While implicit solvent models account for bulk solvent polarity, specific solute-solvent interactions can lead to deviations between experimental and calculated λmax values.[14][15]
-
Vibronic Coupling: Experimental absorption bands are often broadened due to vibronic coupling, which is not typically included in standard TD-DFT calculations.
Mass Spectrometry: Mapping Fragmentation Pathways
Mass spectrometry (MS) provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.
Experimental Protocol: Mass Spectrometry
Step-by-Step Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion, gas chromatography, or liquid chromatography).
-
Ionization: Ionize the sample using an appropriate technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate a mass spectrum, which is a plot of ion intensity versus m/z.
-
Tandem MS (MS/MS): For further structural information, select a specific parent ion and subject it to fragmentation (e.g., through collision-induced dissociation, CID) to generate a product ion spectrum.
Predicting Fragmentation Patterns
Predicting mass spectral fragmentation in silico is a developing field. While not as routine as NMR or IR prediction, several approaches exist:
-
Rule-Based Systems: These systems use a library of known fragmentation reactions to predict the fragmentation of a novel compound.
-
Quantum Chemistry: The stability of potential fragment ions can be calculated using quantum chemistry methods to rationalize observed fragmentation pathways.
-
Machine Learning: Models trained on large databases of experimental mass spectra can predict the fragmentation of new compounds.[10]
A common approach is to analyze the structure of the parent ion and predict likely cleavage points based on established principles of fragmentation, such as the stability of the resulting carbocations and radicals.[16][17] For indazole derivatives, common fragmentation pathways often involve cleavage of substituents, loss of small neutral molecules (e.g., HCN, CO), and rearrangements of the heterocyclic core.[18]
Comparison of Experimental vs. Predicted Fragmentation
A direct quantitative comparison is often challenging. Instead, the focus is on whether the predicted fragmentation pathways can explain the major peaks observed in the experimental spectrum.
Example Analysis:
For an N-acyl indazole derivative, one might observe:
-
Experimental Spectrum: A molecular ion peak (M⁺) and a prominent fragment corresponding to the loss of the acyl group.
-
Predicted Pathway: Cleavage of the N-C(O) bond is predicted to be a favorable fragmentation pathway due to the formation of a stable acylium ion.
This agreement between the major observed fragment and a plausible predicted pathway provides strong evidence for the proposed structure.
Conclusion: An Integrated Approach to Structural Elucidation
The synergy between experimental spectroscopy and computational prediction offers a powerful paradigm for the characterization of indazole derivatives. This guide has outlined the methodologies and best practices for comparing experimental and theoretical data across NMR, FT-IR, UV-Vis, and Mass Spectrometry. By understanding the strengths and limitations of both approaches, researchers can navigate the complexities of structural elucidation with greater confidence and efficiency. The continued development of computational methods promises to further enhance our ability to predict and interpret the spectral properties of novel molecules, accelerating the discovery and development of new indazole-based therapeutics.
References
- 1. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. docs.nrel.gov [docs.nrel.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid [mdpi.com]
- 10. A map of mass spectrometry-based in silico fragmentation prediction and compound identification in metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Analysis and interpretation of experimental UV-Vis absorption spectra of benzochalcogenadiazoles and quinoxaline heterocycles through TDDFT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 18. asianpubs.org [asianpubs.org]
Comparative Guide to Validating the Mechanism of Action of a 3-(Trifluoromethyl)-1H-Indazole-Based Kinase Inhibitor
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MOA) of 3-(trifluoromethyl)-1H-indazole-based inhibitors, a chemical scaffold prevalent in modern kinase inhibitor discovery. We will move beyond a simple checklist of experiments and delve into the strategic rationale behind creating a self-validating and robust data package. Our focus will be on a hypothetical inhibitor, "IND-CF3-01," designed to target the c-Met receptor tyrosine kinase, a well-established oncogene.
The Critical Imperative: Why MOA Validation is Non-Negotiable
The this compound scaffold is a privileged structure in medicinal chemistry, known for its ability to form key hydrogen bonds within the ATP-binding pocket of various kinases. However, this promiscuity can also be a liability, leading to off-target effects that can confound data interpretation and lead to clinical failures. Rigorous MOA validation is therefore not just a regulatory hurdle but a fundamental scientific necessity to ensure that a compound's therapeutic effect is genuinely linked to its intended target.
This guide will present a multi-pronged, hierarchical approach to MOA validation, ensuring that each experimental stage builds upon the last to create a cohesive and irrefutable body of evidence.
A Hierarchical Approach to MOA Validation
Our validation strategy for IND-CF3-01 is built on a logical progression from direct target interaction to cellular and phenotypic consequences. This hierarchical approach ensures that we are not just observing a cellular effect but can definitively link it to the engagement and modulation of the intended target, c-Met.
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(trifluoromethyl)-1H-indazole
For researchers, scientists, and professionals in drug development, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. Handling and disposing of specialized chemical reagents like 3-(trifluoromethyl)-1H-indazole requires a thorough understanding of its properties and the associated regulatory landscape. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
The trifluoromethyl group, a common moiety in modern pharmaceuticals, imparts unique chemical and metabolic stability.[1] However, this stability also means that halogenated compounds like this compound require specific disposal methods to prevent environmental persistence. This guide is designed to provide you with the essential, immediate safety and logistical information needed for its responsible management.
Immediate Safety and Hazard Assessment
Key Hazards:
-
Skin Irritation: May cause skin irritation upon contact.[3]
-
Serious Eye Irritation: Can cause serious eye irritation.[3]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[2][3]
-
Harmful if Swallowed: Some related compounds are harmful if ingested.[4]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound in any form (pure substance, solutions, or contaminated materials).
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[3] |
| Skin Protection | Nitrile or other chemically resistant gloves. A lab coat or chemical-resistant apron. | Prevents skin contact, which can lead to irritation.[2][3] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If dust or aerosols are generated, use a NIOSH-approved respirator. | Minimizes the risk of inhaling dust or vapors that can cause respiratory tract irritation.[2][3] |
Waste Disposal Workflow
The proper disposal of this compound is a multi-step process that begins with waste characterization and ends with collection by a licensed waste disposal service. The following diagram illustrates the decision-making process for compliant disposal.
Caption: Decision workflow for the disposal of this compound waste.
Detailed Disposal Procedures
Part 1: Waste Characterization and Segregation
The foundational step in proper chemical disposal is accurate waste characterization. Due to the presence of the trifluoromethyl group, this compound is classified as a halogenated organic compound .
Procedure:
-
Identify all waste streams containing this compound. This includes:
-
Unused or expired pure reagent.
-
Solutions containing the compound.
-
Contaminated labware (e.g., pipette tips, vials, chromatography columns).
-
Spill cleanup materials.
-
-
Segregate this waste at the point of generation. It is critical to keep halogenated organic waste separate from other waste streams to ensure proper treatment and to manage disposal costs. Do not mix with:
-
Non-halogenated organic solvents.
-
Aqueous waste (acids, bases).
-
Solid waste (uncontaminated gloves, paper towels).
-
The rationale for segregation is rooted in the designated disposal methods for different waste categories. Halogenated organic waste is typically incinerated at high temperatures, a process that requires specialized facilities to handle the potential formation of acidic gases like hydrogen fluoride.
Part 2: Spill Management and Cleanup
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and prevent environmental contamination.
Procedure for Small Spills:
-
Ensure adequate ventilation and restrict access to the spill area.
-
Wear the appropriate PPE as detailed in the table above.
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent for large quantities.
-
Carefully sweep or scoop the absorbed material into a designated, sealable waste container.[2]
-
Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Label the container clearly as "Spill Debris containing this compound" and manage it as halogenated organic waste.
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
Part 3: Containerization, Labeling, and Storage
Proper containerization and labeling are mandated by regulatory bodies like the Environmental Protection Agency (EPA) and are essential for safe handling and transport.
Procedure:
-
Select a suitable container: Use a chemically compatible container with a secure, tight-fitting lid. Glass or high-density polyethylene (HDPE) bottles are generally appropriate.
-
Label the container clearly: Before adding any waste, affix a hazardous waste label. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
An indication of the hazards (e.g., "Irritant").
-
The accumulation start date.
-
-
Keep the container closed: Waste containers must be sealed at all times, except when you are actively adding waste. This prevents the release of vapors and reduces the risk of spills.
-
Store in a designated area: Accumulate the waste in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory personnel. The storage area should be away from ignition sources and incompatible materials. Liquid waste containers should be placed in secondary containment to prevent the spread of potential leaks.
Part 4: Final Disposal
The final step is the transfer of the hazardous waste to a licensed disposal facility.
Procedure:
-
Contact your institution's EHS department or a contracted professional waste disposal service to arrange for pickup.[2]
-
Provide all necessary documentation, including the hazardous waste manifest and any available SDS for the waste components.
-
Do not dispose of this compound down the drain or in regular trash. [2] This is a violation of environmental regulations and can lead to the contamination of water systems.
The recommended disposal method for halogenated organic compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber .[2] This high-temperature process is designed to destroy the organic molecule and capture any hazardous byproducts.
By adhering to these procedures, you ensure that your handling and disposal of this compound align with the highest standards of laboratory safety and environmental responsibility. This commitment not only protects you and your colleagues but also upholds the integrity of your scientific research.
References
Navigating the Safe Handling of 3-(Trifluoromethyl)-1H-indazole: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and professionals in drug development, the integrity of our work is intrinsically linked to the safety of our laboratory practices. The compound 3-(trifluoromethyl)-1H-indazole, a valuable building block in medicinal chemistry, requires meticulous handling to mitigate potential hazards. This guide provides essential, immediate safety and logistical information, focusing on the appropriate personal protective equipment (PPE), operational protocols, and disposal plans to ensure a secure research environment.
Hazard Assessment: Understanding the Risks
-
Skin Irritants: Capable of causing skin irritation upon contact.[1][2][3][4]
-
Serious Eye Irritants: Posing a risk of serious eye irritation or damage.[1][2][3][4]
-
Respiratory Tract Irritants: May cause irritation to the respiratory system if inhaled.[1][3][4]
-
Harmful if Swallowed: Ingestion can lead to adverse health effects.[2][4]
Given these potential hazards, a comprehensive approach to personal protection is not just recommended, but imperative. The Globally Harmonized System (GHS) pictograms associated with these hazards typically include the exclamation mark for irritation and potential for acute toxicity.[5]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to minimizing exposure to this compound. The following table outlines the recommended PPE, emphasizing the rationale behind each selection.
| Protection Type | Equipment Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[6] | Protects the eyes and face from accidental splashes of the chemical or solvents during handling and transfer. |
| Skin and Body Protection | A flame-resistant lab coat is required. Long pants and closed-toe shoes must be worn to cover all exposed skin.[6] | Prevents direct skin contact with the compound. Natural fiber clothing is recommended over synthetic fabrics which can melt and adhere to the skin in case of a fire. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) are mandatory.[6][7] It is crucial to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contamination.[8] For tasks with a higher risk of exposure, consider double gloving. | Provides a direct barrier against skin contact. Regular changing of gloves, especially if contamination is suspected, is a critical practice.[9] |
| Respiratory Protection | A NIOSH-approved respirator is required when handling the powder outside of a certified chemical fume hood or if there is a potential for dust generation. The type of respirator should be determined by a thorough risk assessment.[6][7] For nuisance dust exposures, a P95 or P1 particle respirator may be sufficient, while for higher-level protection, a respirator with OV/AG/P99 cartridges might be necessary.[8] | Minimizes the risk of inhaling airborne particles of the compound, which can cause respiratory irritation. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is essential for minimizing risk. The following workflow provides a procedural guide for handling this compound in a laboratory setting.
Experimental Workflow for Handling this compound
References
- 1. aksci.com [aksci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 4. angenechemical.com [angenechemical.com]
- 5. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. capotchem.com [capotchem.com]
- 9. pppmag.com [pppmag.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
